molecular formula C8H7O4- B1240059 4-Hydroxymandelate

4-Hydroxymandelate

Cat. No.: B1240059
M. Wt: 167.14 g/mol
InChI Key: YHXHKYRQLYQUIH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxymandelate (4-HMA), also known as 2-hydroxy-2-(4-hydroxyphenyl)acetic acid, is a high-value aromatic hydroxy acid with significant applications in chemical and biological research . It is widely used as a key chiral precursor in the organic synthesis of pharmaceuticals, including the beta-blocker atenolol, and various flavors and fragrances such as ethyl vanillin . In a landmark discovery, 4-HMA has been identified as a previously missing intermediate in the endogenous biosynthesis of the coenzyme Q10 (CoQ10) headgroup in human cells . This biosynthesis is catalyzed by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), and research into this pathway provides crucial insights into neurological diseases associated with HPDL deficiencies . The compound can be synthesized chemically via the condensation of phenol and glyoxylic acid, or produced through advanced biotechnological methods using engineered microbial cell factories, such as E. coli and S. cerevisiae , for more sustainable manufacturing . This product is offered as a high-purity reagent for research applications including enzymology, metabolic pathway mapping, and the development of microbial cell factories. It is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHKYRQLYQUIH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery and Biosynthesis of 4-Hydroxymandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate (4-HMA) is an alpha-hydroxy acid that has emerged as a significant intermediate in distinct metabolic pathways across different domains of life. Initially identified as a key precursor in the biosynthesis of non-proteinogenic amino acids in bacteria, its recent discovery as an integral component of coenzyme Q10 (CoQ10) synthesis in humans has broadened its biological importance. This guide provides a comprehensive overview of the discovery, biosynthesis, and enzymatic machinery involved in the production of this compound, tailored for a technical audience.

Discovery of this compound

The discovery of this compound has followed two distinct narratives: one in the realm of microbial secondary metabolism and a more recent revelation in fundamental human metabolism.

In Microbial Systems:

This compound was first identified as a crucial intermediate in the biosynthetic pathway of 4-hydroxyphenylglycine (HPG).[1] HPG is a non-proteinogenic amino acid that serves as a building block for a class of glycopeptide antibiotics, most notably vancomycin and chloroeremomycin, produced by actinomycetes such as Amycolatopsis orientalis.[1][2][3][4][5] The pathway was elucidated through the characterization of the gene clusters responsible for the synthesis of these antibiotics, where the enzyme this compound synthase was identified as the catalyst for 4-HMA formation.[4][5]

In Mammalian Systems:

More recently, this compound was unexpectedly discovered to be an intermediate in the biosynthesis of the coenzyme Q10 (CoQ10) headgroup in human cells.[6][7] This finding was the result of an untargeted metabolomics approach using stable isotope labeling with 18O2 to identify novel oxygen-dependent metabolic pathways.[6][8] The most significantly labeled metabolite in these experiments was identified as 4-HMA, revealing a previously unknown step in human CoQ10 synthesis.[6] This discovery has provided crucial insights into certain neurological diseases associated with deficiencies in the enzyme responsible for its synthesis.[6][8] It has also been noted that 4-HMA can be produced in rabbits from the catabolism of tyrosine.[6]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine. The central step is the conversion of a tyrosine-derived intermediate by a specific class of dioxygenase enzymes.

Precursor Molecule:

The direct precursor for this compound is 4-hydroxyphenylpyruvate (4-HPP) .[1][2][6] 4-HPP is a keto acid derived from the transamination of L-tyrosine. L-tyrosine itself can be synthesized from L-phenylalanine via the action of phenylalanine hydroxylase.[6]

Key Enzymatic Step:

The conversion of 4-hydroxyphenylpyruvate to this compound is catalyzed by the enzyme This compound synthase (HmaS) , also known as hydroxymandelate synthase (HMS).[1][2][6][9] This enzyme is a non-heme Fe(II)-dependent dioxygenase.[2][10][11] The reaction involves the oxidative decarboxylation of 4-HPP, where one atom of molecular oxygen is incorporated into the newly formed hydroxyl group of 4-HMA, and the other is incorporated into the released carbon dioxide molecule.[9][10]

In Humans:

In human cells, the enzyme responsible for this conversion is hydroxyphenylpyruvate dioxygenase-like (HPDL) .[6][7][8] HPDL was a protein of previously unknown function and is a homolog of the bacterial HmaS.[6] It is important to distinguish HmaS/HPDL from a related enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), which also utilizes 4-HPP as a substrate but catalyzes its conversion to homogentisate, a key step in tyrosine catabolism.[2][10][11] The difference in the products of these two enzymes lies in the site of hydroxylation on the substrate.[10][11]

Downstream Metabolism:

In the context of glycopeptide antibiotic biosynthesis in bacteria, this compound is further metabolized to 4-hydroxyphenylglycine (HPG). This subsequent pathway involves two key steps:

  • Oxidation: this compound is oxidized to 4-hydroxyphenylglyoxylate. This reaction is catalyzed by either This compound oxidase (HmO) , a flavoprotein that uses O2, or an NAD+-dependent (S)-mandelate dehydrogenase .[2][5][12][13][14]

  • Transamination: 4-hydroxyphenylglyoxylate is then converted to (S)-4-hydroxyphenylglycine by a transaminase , which utilizes an amino donor such as L-tyrosine.[2][5][13]

Quantitative Data

The following tables summarize key quantitative data related to this compound production and the kinetics of this compound synthase.

Table 1: Microbial Production of this compound

OrganismEngineering StrategyTiterReference
Escherichia coliHeterologous expression of synthetic HmaS, pathway optimization15.8 g/L[1]
Saccharomyces cerevisiaeExpression of HmaS from Amycolatopsis orientalis119 mg/L[15]
Saccharomyces cerevisiaePathway engineering and expression of HmaS from Nocardia uniformis> 1 g/L[15]

Table 2: Kinetic Parameters of this compound Synthase from Amycolatopsis orientalis

ParameterValueMethodReference
Kd for 4-HPP59 µMAnaerobic titration[16]
k1 (Binding)1 x 105 M-1s-1Pre-steady-state kinetics[16]
k2250 s-1Pre-steady-state kinetics[16]
k35 s-1Pre-steady-state kinetics[16]
k4 (Rate-limiting step)0.3 s-1Pre-steady-state kinetics[16]

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the study of this compound biosynthesis.

1. Heterologous Expression and Purification of this compound Synthase (HmaS)

  • Gene Synthesis and Cloning: The gene encoding HmaS from Amycolatopsis orientalis is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-28a(+), which often includes a polyhistidine tag for purification.[12][14]

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., Luria-Bertani) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight.[12]

  • Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The His-tagged protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a nickel-nitrilotriacetic acid (Ni-NTA) resin. The protein is eluted with an imidazole gradient, and the purity is assessed by SDS-PAGE.

2. In Vitro Enzyme Activity Assay

  • Coupled Spectrophotometric Assay: The activity of HmaS can be measured using a coupled assay with this compound oxidase (HmO). In this assay, the 4-HMA produced by HmaS is immediately converted to 4-hydroxybenzoylformate by HmO. The formation of 4-hydroxybenzoylformate can be monitored spectrophotometrically.[17][18]

  • HPLC-Based Assay: A direct method involves incubating the purified HmaS with its substrate, 4-HPP, in a suitable buffer at a specific temperature. The reaction is quenched at different time points, and the reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to quantify the amount of 4-HMA produced.[12]

3. Isotope Labeling and Metabolite Analysis in Cell Culture

  • Cell Culture and Labeling: Human cell lines (e.g., MIAPACA2) are cultured in a medium containing a stable isotope-labeled precursor, such as 13C9-tyrosine or in an atmosphere containing 18O2 gas.[6]

  • Metabolite Extraction: After a defined incubation period, the cells are harvested, and polar metabolites are extracted using a solvent system such as a mixture of methanol, acetonitrile, and water.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of the stable isotopes into this compound and other metabolites is determined by the mass shift in the corresponding peaks in the mass spectrum. This allows for the tracing of the metabolic pathway and the identification of newly synthesized molecules.[6]

Visualizations

Caption: Biosynthesis pathway of this compound and its downstream products.

Experimental Workflow for HmaS Characterization cluster_0 Gene to Protein cluster_1 Activity Analysis gene_synthesis 1. HmaS Gene Synthesis & Codon Optimization cloning 2. Cloning into Expression Vector gene_synthesis->cloning expression 3. Heterologous Expression in E. coli cloning->expression purification 4. IMAC Purification expression->purification assay_setup 5. In Vitro Assay Setup (HmaS + 4-HPP) purification->assay_setup hplc_analysis 6. HPLC Analysis of 4-HMA assay_setup->hplc_analysis kinetics 7. Determination of Kinetic Parameters hplc_analysis->kinetics

Caption: Workflow for heterologous expression and characterization of HmaS.

References

Chemical properties and structure of 4-Hydroxymandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymandelate, a key aromatic alpha-hydroxy acid, holds significant interest in biomedical research and drug development. It serves as a crucial intermediate in the biosynthesis of essential compounds, including the antioxidant Coenzyme Q10, and is a valuable precursor in the synthesis of pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of this compound, supplemented with detailed experimental protocols and data presented for clarity and practical application.

Chemical Properties and Structure

This compound, also known as p-hydroxymandelic acid, is an organic compound with the chemical formula C₈H₈O₄.[3] It is structurally characterized by a benzene ring substituted with a hydroxyl group and a hydroxyacetic acid moiety. This structure confers both acidic and phenolic properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the compound typically exists as a monohydrate.[4][5]

PropertyValueSource
Molecular Formula C₈H₈O₄[3]
Molar Mass 168.148 g/mol [4]
Appearance Light red powder, Colorless crystalline solid, or White to off-white crystalline solid[4][6][7]
Melting Point 82-85 °C (monohydrate)[5][6][8], 89 °C[4], 103-106 °C[3]Various
pKa (Strongest Acidic) 3.3 - 3.507[3][9]
Solubility Good solubility in water[5][6][7][8]
Chemical Structure

This compound possesses a chiral center at the alpha-carbon of the carboxylic acid, leading to the existence of two enantiomers: (R)-4-hydroxymandelic acid and (S)-4-hydroxymandelic acid.[10][11] The specific stereoisomer is often crucial for its biological activity and application in chiral synthesis.

Key Structural Features:

  • Phenolic Hydroxyl Group: Confers antioxidant properties and provides a site for further chemical modification.

  • Alpha-Hydroxy Carboxylic Acid Moiety: Responsible for its acidic nature and participation in various metabolic reactions.

  • Aromatic Ring: Provides a scaffold for interactions with biological targets.

Biological Significance and Signaling Pathways

This compound is a metabolite found in various organisms, from bacteria to humans.[12] Its significance stems from its role as an intermediate in key metabolic pathways.

Biosynthesis of Coenzyme Q10

Recent research has identified (S)-4-hydroxymandelate as a crucial intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10) in human cells.[12][13] This discovery has shed light on the previously incomplete understanding of CoQ10 synthesis. The pathway begins with the conversion of 4-hydroxyphenylpyruvate, a derivative of the amino acid tyrosine.

The enzymatic conversion of 4-hydroxyphenylpyruvate to this compound is a key step in this pathway. The enzyme this compound synthase catalyzes this reaction.[14]

CoQ10_Biosynthesis_Pathway cluster_0 Biosynthesis of (S)-4-Hydroxymandelate cluster_1 Further steps in CoQ10 Synthesis Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase S_4_Hydroxymandelate S_4_Hydroxymandelate p_Hydroxyphenylpyruvate->S_4_Hydroxymandelate This compound synthase Coenzyme_Q10 Coenzyme_Q10 S_4_Hydroxymandelate->Coenzyme_Q10 Multiple enzymatic steps

References

The Pivotal Role of 4-Hydroxymandelate in Mammalian Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxymandelate (4-HMA) has emerged as a critical metabolite in mammalian cells, primarily recognized for its indispensable role as an intermediate in the biosynthesis of Coenzyme Q10 (CoQ10). This essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain is vital for cellular energy production and protection against oxidative stress. The synthesis of 4-HMA is catalyzed by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), which converts 4-hydroxyphenylpyruvate (4-HPPA), a catabolite of tyrosine. Dysregulation of the HPDL/4-HMA axis has been implicated in a range of pathologies, including severe neurological disorders and cancer, making it a compelling area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of 4-HMA, detailing its synthesis, metabolic fate, and association with disease. It further outlines key experimental protocols for its study and presents available quantitative data to support researchers and drug development professionals in this burgeoning field.

Introduction to this compound

This compound, a phenolic acid, was relatively uncharacterized in mammalian metabolism until recent discoveries highlighted its crucial position in the CoQ10 biosynthetic pathway.[1][2] Its precursor, 4-hydroxyphenylpyruvate, is derived from the essential amino acid tyrosine.[1] The identification of 4-HMA has filled a long-standing gap in our understanding of how the benzoquinone headgroup of CoQ10 is synthesized in mammals.

The Central Role of 4-HMA in Coenzyme Q10 Biosynthesis

The synthesis of CoQ10 is a complex process involving multiple enzymatic steps. A key breakthrough was the identification of hydroxyphenylpyruvate dioxygenase-like (HPDL) as the enzyme responsible for the conversion of 4-HPPA to 4-HMA.[1][2][3] This reaction is a critical and previously unknown step in the non-canonical tyrosine catabolism pathway that leads to the formation of the CoQ10 headgroup.[1] Following its synthesis, 4-HMA is further metabolized to 4-hydroxybenzoate (4-HB), the immediate precursor for the CoQ10 ring structure.[4]

The HPDL-Catalyzed Reaction

HPDL is an iron-dependent dioxygenase that catalyzes the conversion of 4-HPPA to 4-HMA.[1] This enzymatic step is crucial for the downstream synthesis of CoQ10.

Diagram: Coenzyme Q10 Biosynthesis Pathway Involving this compound

CoQ10_Biosynthesis Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (4-HPPA) Tyrosine->HPPA Tyrosine aminotransferase HMA This compound (4-HMA) HPPA->HMA HPDL (Hydroxyphenylpyruvate dioxygenase-like) HB 4-Hydroxybenzoate (4-HB) HMA->HB Metabolism CoQ10_Head CoQ10 Headgroup HB->CoQ10_Head Multiple Steps CoQ10 Coenzyme Q10 (CoQ10) CoQ10_Head->CoQ10 Condensation & Modifications Isoprenoid_Tail Isoprenoid Tail (from Mevalonate Pathway) Isoprenoid_Tail->CoQ10 Condensation & Modifications

Caption: The biosynthetic pathway of Coenzyme Q10 highlighting the role of 4-HMA.

Pathophysiological Significance of the HPDL/4-HMA Axis

The importance of the HPDL-mediated synthesis of 4-HMA is underscored by the severe clinical consequences of its disruption.

Neurological Disorders

Biallelic mutations in the HPDL gene have been identified as the cause of a spectrum of neurodevelopmental disorders, ranging from severe infantile-onset encephalopathy to adolescent-onset hereditary spastic paraplegia.[5] These conditions are often characterized by a deficiency in CoQ10.[4] Preclinical studies in mice lacking HPDL have shown that supplementation with 4-HMA can restore CoQ10 synthesis and alleviate some of the associated neurological deficits.[4] This has opened promising avenues for therapeutic interventions in patients with HPDL deficiency.[4]

Cancer

Emerging evidence suggests a role for HPDL and, by extension, 4-HMA metabolism in cancer. Overexpression of HPDL has been observed in certain cancers, and it may contribute to tumor growth by supporting mitochondrial respiration and CoQ10-dependent processes.[1] Further research is needed to fully elucidate the role of the HPDL/4-HMA pathway in different cancer types and its potential as a therapeutic target.

Quantitative Data on this compound and HPDL

While research in this area is rapidly evolving, specific quantitative data remains limited in the public domain. The following tables summarize the currently available information.

Table 1: Qualitative and Semi-Quantitative Observations of 4-HMA Levels in Mammalian Cells

Cell LineConditionObservationReference
MIAPACA2 (Pancreatic Cancer)3% ¹⁸O₂~80-90% ¹⁸O-labeled 4-HMA[1]
Various Human Cell Lines3% ¹⁸O₂>60% ¹⁸O-labeled 4-HMA[1]
MIAPACA2Hypoxia (<1% O₂)Decreased 4-HMA levels[1]
MIAPACA2IOX1 (Dioxygenase inhibitor)Decreased 4-HMA levels[1]
MIAPACA2DFO (Iron chelator)Decreased 4-HMA levels[1]
MIAPACA2AscorbateIncreased intracellular 4-HMA[1]
MIAPACA221% O₂ vs 3% O₂Lower 4-HMA levels at 21% O₂[1]

Table 2: Effects of 4-HMA Supplementation

Cell/Organism ModelConditionEffectReference
HPDL Knockout (KO) PDAC cellsExogenous 4-HMA or 4-HBIncreased 3D growth and Oxygen Consumption Rate (OCR)[1]
Mice engineered to lack HPDL4-HMA replacement therapyPartial reversal of cerebellar and Purkinje cell abnormalities[4]
COQ2-deficient human fibroblasts4-HMA supplementationRescue of CoQ10 biosynthesis[6]

Note: Specific concentrations and dose-response data are not yet widely published.

Table 3: HPDL Enzyme Kinetics

EnzymeSubstrateKₘVₘₐₓSource OrganismReference
HPDL4-HPPANot ReportedNot ReportedHuman-
HPD (homolog)4-HPPA--Human Liver[7]

Note: The kinetic parameters for human HPDL are not yet available in the cited literature. The provided reference for the homolog HPD describes a kinetic mechanism but does not report specific Kₘ and Vₘₐₓ values in its abstract.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the analysis of 4-HMA in cultured mammalian cells.

Diagram: Workflow for 4-HMA Quantification

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Cell_Culture 1. Cell Culture Harvesting 2. Cell Harvesting (e.g., scraping/trypsinization) Cell_Culture->Harvesting Washing 3. Cell Washing (ice-cold 0.9% NaCl) Harvesting->Washing Extraction 4. Metabolite Extraction (e.g., 80% Methanol) Washing->Extraction Centrifugation 5. Centrifugation (to remove debris) Extraction->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection Injection 7. Injection onto HPLC system Supernatant_Collection->Injection Separation 8. Chromatographic Separation (HILIC or Reversed-Phase) Injection->Separation Ionization 9. Electrospray Ionization (ESI) Separation->Ionization Detection 10. Mass Spectrometry (Targeted MRM) Ionization->Detection Quantification 11. Quantification (against standard curve) Detection->Quantification Normalization 12. Normalization (e.g., to protein concentration) Quantification->Normalization

Caption: General workflow for the quantification of 4-HMA from cultured cells.

Methodology:

  • Cell Culture and Harvesting: Culture mammalian cells to the desired confluency. For adherent cells, wash with ice-cold 0.9% NaCl solution, then scrape cells into a collection tube. For suspension cells, pellet by centrifugation and wash with ice-cold 0.9% NaCl.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solution (e.g., 80% methanol in water) to the cell pellet.[8]

    • Vortex thoroughly and incubate at a low temperature (e.g., 4°C or on ice) to precipitate proteins and extract metabolites.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Employ a suitable column for separation, such as a hydrophilic interaction chromatography (HILIC) column for polar metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in a targeted multiple reaction monitoring (MRM) mode for sensitive and specific detection of 4-HMA. The precursor and product ion transitions for 4-HMA should be optimized.

  • Quantification:

    • Prepare a standard curve using a pure 4-HMA standard.

    • Quantify the amount of 4-HMA in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to a measure of cell number or total protein content.

HPDL Enzyme Activity Assay

This spectrophotometric assay provides a method to measure the activity of HPDL.

Diagram: HPDL Activity Assay Principle

Caption: Principle of a coupled spectrophotometric assay for HPDL activity.

Methodology (Conceptual):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., phosphate buffer at a specific pH).

    • Prepare a stock solution of the substrate, 4-HPPA.

    • Prepare a solution of a chromogenic peroxidase substrate (e.g., pyrogallol, o-dianisidine).[9]

    • Prepare a solution of horseradish peroxidase (HRP).

    • Prepare the enzyme source (e.g., purified recombinant HPDL or cell lysate containing HPDL).

  • Assay Procedure:

    • In a microplate well or cuvette, combine the reaction buffer, chromogenic substrate, and HRP.

    • Initiate the reaction by adding the HPDL enzyme source and the 4-HPPA substrate.

    • The HPDL reaction produces H₂O₂, which is then used by HRP to oxidize the chromogenic substrate, resulting in a color change.

    • Monitor the increase in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that produces a certain amount of product per unit of time under specified conditions.

Cell Culture for Studying 4-HMA Metabolism

Standard mammalian cell culture techniques are employed to study 4-HMA metabolism.

Methodology:

  • Cell Line Selection: Choose a relevant mammalian cell line (e.g., fibroblasts, hepatocytes, or a cancer cell line).

  • Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.[11]

  • Experimental Setup:

    • For studying the effects of 4-HMA, supplement the culture medium with varying concentrations of 4-HMA.

    • To investigate the biosynthesis of 4-HMA, stable isotope-labeled precursors like ¹³C-tyrosine can be used.[1]

    • To study the role of HPDL, gene-editing techniques like CRISPR-Cas9 can be used to create HPDL knockout or knockdown cell lines.[1]

  • Sample Collection: At desired time points, harvest the cells and/or culture medium for metabolite analysis as described in Protocol 5.1.

Other Potential Biological Roles of this compound

While the role of 4-HMA in CoQ10 biosynthesis is its most well-defined function in mammalian cells, its structural similarity to other signaling molecules suggests the possibility of other biological activities.

Oxidative Stress Signaling

Given that CoQ10 is a major antioxidant, 4-HMA is indirectly linked to the management of oxidative stress. It is plausible that 4-HMA itself, or its metabolites, could have direct effects on cellular redox signaling pathways, such as the Nrf2 pathway, which is a master regulator of the antioxidant response.[12][13][14] However, direct evidence for 4-HMA's involvement in these pathways in mammalian cells is currently lacking and represents an important area for future research.

Conclusion and Future Directions

The discovery of this compound as a key intermediate in mammalian CoQ10 biosynthesis has significantly advanced our understanding of cellular metabolism and its link to human health and disease. The HPDL/4-HMA axis is a critical pathway with implications for neurological disorders and cancer. While the foundational knowledge has been laid, significant gaps remain. Future research should focus on:

  • Quantitative Analysis: Establishing a comprehensive database of 4-HMA concentrations in various tissues and cell types under different physiological and pathological conditions.

  • Enzyme Kinetics: Detailed characterization of the kinetic properties of human HPDL.

  • Therapeutic Development: Further exploration of 4-HMA and its derivatives as potential therapeutic agents for CoQ10 deficiencies.

  • Expanded Biological Roles: Investigating other potential signaling or metabolic functions of 4-HMA beyond its role as a CoQ10 precursor.

The continued investigation of this compound holds great promise for uncovering new insights into cellular metabolism and for the development of novel therapeutic strategies for a range of human diseases.

References

The Pivotal Role of 4-Hydroxymandelate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate is a crucial aromatic alpha-hydroxy acid that occupies a central crossroads in microbial metabolism. It serves as a key intermediate in both the construction (anabolism) of high-value secondary metabolites, including vital antibiotics, and the breakdown (catabolism) of various aromatic compounds. A thorough understanding of the enzymatic transformations and intricate pathways involving this compound is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the function of this compound in microbial metabolism, detailing the key enzymes, metabolic pathways, quantitative data, and comprehensive experimental protocols.

Anabolic Pathways: A Gateway to Complex Molecules

In numerous microorganisms, this compound is a critical precursor in the biosynthesis of non-proteinogenic amino acids, which are essential building blocks for a range of bioactive natural products.[1]

Biosynthesis of Glycopeptide Antibiotics

Notably, this compound is an indispensable intermediate in the biosynthetic pathways of glycopeptide antibiotics like vancomycin and the calcium-dependent antibiotic (CDA).[1][2] The pathway typically commences with 4-hydroxyphenylpyruvate (4-HPP), a product of primary metabolism derived from tyrosine or prephenate.[1]

The key enzymatic steps are:

  • Formation of this compound: The enzyme This compound synthase (HmaS) , an Fe(II)-dependent dioxygenase, catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to (S)-4-hydroxymandelate.[3][4] This reaction involves an oxidative decarboxylation where one oxygen atom is incorporated into the substrate.[5]

  • Oxidation to 4-Hydroxyphenylglyoxylate: Subsequently, the hydroxyl group of this compound is oxidized to a keto group, yielding 4-hydroxyphenylglyoxylate. This transformation is primarily carried out by This compound oxidase (HmO) , a flavoprotein that utilizes molecular oxygen and produces hydrogen peroxide.[2][6] An alternative enzyme for this step is (S)-mandelate dehydrogenase (MdlB) .[7]

  • Transamination to L-p-hydroxyphenylglycine: Finally, a transaminase catalyzes the formation of L-p-hydroxyphenylglycine (L-HPG), the non-proteinogenic amino acid incorporated into the antibiotic structure.[1]

This biosynthetic route is a prime target for metabolic engineering efforts aimed at enhancing the production of these medically important antibiotics.

Anabolic_Pathway 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate This compound This compound 4-Hydroxyphenylpyruvate->this compound this compound Synthase (HmaS) (EC 1.13.11.46) 4-Hydroxyphenylglyoxylate 4-Hydroxyphenylglyoxylate This compound->4-Hydroxyphenylglyoxylate this compound Oxidase (HmO) (EC 1.1.3.46) L-p-Hydroxyphenylglycine L-p-Hydroxyphenylglycine 4-Hydroxyphenylglyoxylate->L-p-Hydroxyphenylglycine Transaminase Glycopeptide Antibiotics\n(e.g., Vancomycin, CDA) Glycopeptide Antibiotics (e.g., Vancomycin, CDA) L-p-Hydroxyphenylglycine->Glycopeptide Antibiotics\n(e.g., Vancomycin, CDA)

Figure 1: Biosynthesis of L-p-hydroxyphenylglycine via this compound.

Catabolic Pathways: Degradation of Aromatic Compounds

Microorganisms exhibit remarkable versatility in degrading complex aromatic compounds, often funneling them into central metabolic pathways. This compound has been identified as an intermediate in the catabolism of mandelic acid by some bacteria, such as Pseudomonas convexa.[8] This pathway represents a microbial strategy for the utilization of aromatic compounds as a carbon and energy source.

The enzymatic steps in this degradative pathway are:

  • Hydroxylation of Mandelic Acid: The pathway is initiated by the hydroxylation of L-mandelate at the para position of the aromatic ring to form L-4-hydroxymandelate. This reaction is catalyzed by L-mandelate-4-hydroxylase , a soluble enzyme requiring a tetrahydropteridine cofactor, NADPH, and Fe²⁺ for its activity.[8]

  • Oxidative Decarboxylation: The subsequent step involves the conversion of L-4-hydroxymandelate to 4-hydroxybenzaldehyde and carbon dioxide. This is carried out by L-4-hydroxymandelate oxidase (decarboxylating) , a particulate enzyme that requires FAD and Mn²⁺.[8][9]

  • Further Degradation: The resulting 4-hydroxybenzaldehyde is then further metabolized through a series of enzymatic reactions, including oxidation to 4-hydroxybenzoic acid and subsequent ring cleavage, ultimately feeding into central metabolism.[8]

Catabolic_Pathway L-Mandelic Acid L-Mandelic Acid L-4-Hydroxymandelic Acid L-4-Hydroxymandelic Acid L-Mandelic Acid->L-4-Hydroxymandelic Acid L-Mandelate-4-hydroxylase 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde L-4-Hydroxymandelic Acid->4-Hydroxybenzaldehyde L-4-Hydroxymandelate Oxidase (decarboxylating) (EC 1.1.3.19) 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid 4-Hydroxybenzaldehyde->4-Hydroxybenzoic Acid Benzaldehyde Dehydrogenase Central Metabolism Central Metabolism 4-Hydroxybenzoic Acid->Central Metabolism

Figure 2: Catabolism of L-Mandelic Acid via this compound in Pseudomonas convexa.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and pathways involving this compound.

EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)Optimal pHOptimal Temperature (°C)
This compound Synthase (HmaS)Amycolatopsis orientalis4-Hydroxyphenylpyruvate0.059 (Kd)0.3~7.5~30
This compound Oxidase (decarboxylating)Pseudomonas convexaDL-4-Hydroxymandelate0.44Not Reported6.655

Table 1: Kinetic parameters of key enzymes in this compound metabolism.[7][8]

Engineered MicroorganismProductTiter
Saccharomyces cerevisiae4-Hydroxymandelic Acid119 mg/L (initial strain)
Saccharomyces cerevisiae4-Hydroxymandelic Acid> 1 g/L (further engineered)
Escherichia coli4-Hydroxymandelic Acid15.8 g/L (fed-batch fermentation)

Table 2: Production of 4-hydroxymandelic acid in metabolically engineered microorganisms.[7]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of key enzymes involved in this compound metabolism.

Protocol 1: Heterologous Expression and Purification of this compound Synthase (HmaS)

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the codon-optimized gene encoding HmaS from Amycolatopsis orientalis (UniProt: O52791).

  • Incorporate appropriate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the gene for cloning.

  • Ligate the gene into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His₆-tag for purification.

  • Transform the resulting plasmid into a suitable E. coli expression host, such as BL21(DE3).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).

  • Grow the culture overnight at 37°C with shaking.

  • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • To enhance soluble protein expression, reduce the temperature to 18-25°C and continue incubation for 16-20 hours.[7]

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).[7]

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.[7]

4. Protein Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with several volumes of wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged HmaS with elution buffer (lysis buffer containing 250-500 mM imidazole).

  • Analyze the purified fractions by SDS-PAGE.

  • Pool the fractions containing the purified protein and perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme in aliquots at -80°C.

HmaS_Purification_Workflow cluster_expression Protein Expression cluster_lysis Cell Lysis cluster_purification Purification Inoculation Inoculation Growth_to_mid-log Growth_to_mid-log Inoculation->Growth_to_mid-log 37°C Induction_with_IPTG Induction_with_IPTG Growth_to_mid-log->Induction_with_IPTG OD600 0.6-0.8 Incubation Incubation Induction_with_IPTG->Incubation 18-25°C, 16-20h Harvest_cells Harvest_cells Incubation->Harvest_cells Resuspend_in_lysis_buffer Resuspend_in_lysis_buffer Harvest_cells->Resuspend_in_lysis_buffer Sonication Sonication Resuspend_in_lysis_buffer->Sonication Clarification Clarification Sonication->Clarification Centrifugation Load_supernatant Load_supernatant Clarification->Load_supernatant Ni-NTA_column Ni-NTA_column Load_supernatant->Ni-NTA_column Wash Wash Ni-NTA_column->Wash Elution Elution Wash->Elution Imidazole gradient SDS-PAGE_analysis SDS-PAGE_analysis Elution->SDS-PAGE_analysis Buffer_exchange Buffer_exchange SDS-PAGE_analysis->Buffer_exchange Storage Storage Buffer_exchange->Storage -80°C

Figure 3: Workflow for the expression and purification of HmaS.

Protocol 2: Enzymatic Assay for this compound Synthase (HmaS) Activity

1. Reaction Mixture:

  • 50 mM HEPES buffer (pH 7.5)

  • 1 mM 4-hydroxyphenylpyruvate (substrate)

  • 1 mM Ascorbate

  • 0.1 mM FeSO₄

  • Purified HmaS enzyme (concentration to be optimized)

2. Assay Procedure:

  • Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified HmaS enzyme.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 1 M HCl.

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant for the formation of this compound using reverse-phase HPLC with UV detection.

Protocol 3: Purification and Characterization of L-4-Hydroxymandelate Oxidase (decarboxylating) from Pseudomonas convexa

1. Enzyme Solubilization and Purification:

  • Grow Pseudomonas convexa in a medium containing DL-mandelic acid to induce enzyme expression.

  • Harvest the cells and prepare a cell-free extract.

  • Since the enzyme is membrane-bound, solubilize the membrane fraction using a suitable detergent.

  • The solubilized enzyme can be partially purified using techniques such as ammonium sulfate fractionation and chromatography (e.g., ion-exchange and gel filtration).[1]

2. Enzymatic Assay:

  • The activity of the decarboxylating L-4-hydroxymandelate oxidase can be measured by monitoring the consumption of oxygen using an oxygen electrode or by spectrophotometrically measuring the formation of 4-hydroxybenzaldehyde at its absorbance maximum.[1]

  • A typical reaction mixture would contain:

    • 100 mM Potassium phosphate buffer (pH 6.6)

    • 0.1 mM FAD

    • 1 mM MnCl₂

    • 1 mM L-4-hydroxymandelate (substrate)

    • Solubilized/purified enzyme fraction

3. Measurement of CO₂ Release:

  • To confirm the decarboxylating activity, the release of CO₂ can be measured. This can be achieved using a ¹⁴C-labeled substrate (4-hydroxy-[carboxyl-¹⁴C]mandelate) and trapping the evolved ¹⁴CO₂ for scintillation counting. A microtiter plate-based CO₂ capture assay can also be adapted for higher throughput.[10]

Enzyme_Assay_Workflow cluster_analysis Product Analysis Prepare_Reaction_Mixture Prepare_Reaction_Mixture Pre-incubate Pre-incubate Prepare_Reaction_Mixture->Pre-incubate Optimal Temperature Initiate_Reaction Initiate_Reaction Pre-incubate->Initiate_Reaction Add Enzyme Incubate Incubate Initiate_Reaction->Incubate Defined Time Stop_Reaction Stop_Reaction Incubate->Stop_Reaction e.g., Acid Quenching Product_Analysis Product_Analysis Stop_Reaction->Product_Analysis HPLC HPLC Product_Analysis->HPLC Spectrophotometry Spectrophotometry Product_Analysis->Spectrophotometry Oxygen_Electrode Oxygen_Electrode Product_Analysis->Oxygen_Electrode CO2_Trapping CO2_Trapping Product_Analysis->CO2_Trapping

Figure 4: General workflow for an enzymatic assay.

Conclusion

This compound stands as a pivotal metabolite in the microbial world, linking primary metabolism to the synthesis of complex, bioactive molecules and facilitating the degradation of aromatic compounds. The enzymes that catalyze its formation and conversion are of significant interest to researchers in academia and industry. The detailed understanding of these pathways and the availability of robust experimental protocols are essential for harnessing the full potential of these biocatalytic systems for applications in drug development, biotechnology, and bioremediation. Further research into the regulation of these pathways and the discovery of novel enzymes with improved properties will undoubtedly open new avenues for the sustainable production of valuable chemicals and pharmaceuticals.

References

The Role of 4-Hydroxymandelate as a Precursor in Coenzyme Q10 Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme Q10 (CoQ10), an essential component of the electron transport chain and a potent antioxidant, is synthesized endogenously through a complex multi-step pathway. While the general framework of CoQ10 biosynthesis has been established, the precise intermediates and enzymatic players in the initial stages of the pathway in humans have remained elusive for decades. Recent groundbreaking research has illuminated a previously unknown intermediate, 4-hydroxymandelate (4-HMA), and identified a key enzyme, hydroxyphenylpyruvate dioxygenase-like (HPDL), fundamentally reshaping our understanding of how the benzoquinone ring of CoQ10 is formed.[1][2][3] This in-depth technical guide provides a comprehensive overview of the role of this compound in CoQ10 synthesis, detailing the biosynthetic pathway, key enzymes, quantitative data, and relevant experimental protocols.

The Coenzyme Q10 Biosynthetic Pathway: The Central Role of this compound

The biosynthesis of the CoQ10 headgroup originates from the amino acid tyrosine.[4][5] The pathway involves a series of enzymatic modifications to convert tyrosine into 4-hydroxybenzoate (4-HB), the immediate precursor that is prenylated to enter the final stages of CoQ10 synthesis.[6] The recently elucidated role of this compound establishes a critical link in this pathway.[1][7]

The key steps involving this compound are:

  • Conversion of Tyrosine to 4-Hydroxyphenylpyruvate (4-HPPA): The biosynthesis begins with the transamination of tyrosine to form 4-HPPA.

  • Formation of this compound (4-HMA): The enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) catalyzes the conversion of 4-HPPA to 4-HMA.[1][2][3] This step is a critical and newly identified reaction in the human CoQ10 synthesis pathway.

  • Conversion of this compound to 4-Hydroxybenzoate (4-HB): 4-HMA serves as a precursor to 4-HB. While this conversion is established, the specific human enzyme(s) responsible for this step are currently not definitively identified. Research in microorganisms suggests the involvement of mandelate dehydrogenase or similar oxidoreductases.[8][9]

The subsequent steps involve the prenylation of 4-HB and a series of modifications to the benzoquinone ring to yield the final CoQ10 molecule.

Signaling Pathway Diagram

CoQ10_Biosynthesis cluster_precursor Headgroup Precursor Synthesis cluster_final_synthesis Final CoQ10 Synthesis Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (4-HPPA) Tyrosine->HPPA Transaminase HMA This compound (4-HMA) HPPA->HMA HPDL (Hydroxyphenylpyruvate dioxygenase-like) HB 4-Hydroxybenzoate (4-HB) HMA->HB Putative Mandelate Dehydrogenase (Human enzyme not yet identified) Intermediate Prenylated Intermediate HB->Intermediate COQ2 Prenyl_PP Decaprenyl Diphosphate Prenyl_PP->Intermediate CoQ10 Coenzyme Q10 Intermediate->CoQ10 Multiple Steps (COQ3-9)

Caption: Biosynthetic pathway of the Coenzyme Q10 headgroup highlighting the role of this compound.

Quantitative Data

The following tables summarize quantitative data derived from key experiments investigating the role of this compound in CoQ10 synthesis. The data is based on graphical representations from published literature.[1]

Table 1: Relative Levels of this compound (4-HMA) in HPDL Knockout Cells

Cell LineConditionRelative 4-HMA Levels (Normalized to Control)
MIAPaCa-2Control (sgTomato)1.00
MIAPaCa-2HPDL KO (sgHPDL #1)~0.10
MIAPaCa-2HPDL KO (sgHPDL #2)~0.15

Table 2: Effect of Exogenous Metabolites on Unlabeled CoQ10 Fraction in ¹³C₉-Tyrosine Labeled Cells

TreatmentIncrease in Unlabeled CoQ10 Fraction (%)
Control20
4-HPPA30
4-HMA30
4-HB30

Experimental Protocols

Generation of HPDL Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the general steps for creating an HPDL knockout cell line to study the effects of HPDL deficiency on CoQ10 synthesis.

Materials:

  • Human cell line of interest (e.g., HEK293T, MIAPaCa-2)

  • Lentiviral vector for Cas9 and sgRNA expression (e.g., lentiCRISPRv2)[10]

  • HPDL-targeting single guide RNAs (sgRNAs)

  • Control (non-targeting) sgRNA

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin or other selection antibiotic

  • HEK293T cells for lentiviral packaging

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Polybrene

  • DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing reagents

Workflow Diagram:

CRISPR_Workflow cluster_design 1. Design and Cloning cluster_virus 2. Lentivirus Production cluster_transduction 3. Transduction and Selection cluster_validation 4. Validation sgRNA_design Design HPDL-specific sgRNAs cloning Clone sgRNAs into lentiviral vector sgRNA_design->cloning transfection Co-transfect HEK293T cells with vector and packaging plasmids harvest Harvest viral supernatant transfection->harvest transduce Transduce target cells with lentivirus and Polybrene selection Select with Puromycin transduce->selection expansion Isolate and expand single cell clones genomic_dna Genomic DNA extraction expansion->genomic_dna western_blot Western blot for HPDL protein expansion->western_blot pcr PCR amplification of target region genomic_dna->pcr sequencing Sanger sequencing to confirm indels pcr->sequencing

Caption: Workflow for generating HPDL knockout cell lines using CRISPR-Cas9.

Procedure:

  • sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the HPDL gene using a web-based tool. Synthesize and clone the sgRNA oligonucleotides into a lentiviral vector such as lentiCRISPRv2.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent. Harvest the viral supernatant 48-72 hours post-transfection.[10]

  • Transduction: Transduce the target cell line with the lentiviral particles in the presence of polybrene.

  • Selection: 24-48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

  • Validation:

    • Genomic DNA Analysis: Isolate single-cell clones and extract genomic DNA. Amplify the targeted region by PCR and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).

    • Western Blot: Confirm the absence of HPDL protein expression in the knockout clones by Western blot analysis.

HPDL Enzyme Activity Assay (Adapted from HPPD Assay)

This spectrophotometric assay is adapted from a protocol for 4-hydroxyphenylpyruvate dioxygenase (HPPD), a homolog of HPDL.[11] It measures the consumption of the substrate 4-HPPA.

Materials:

  • Purified recombinant HPDL protein

  • 4-Hydroxyphenylpyruvate (4-HPPA) solution

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0)

  • Iron (II) solution (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Ascorbate solution

  • 96-well microplate

  • Spectrophotometer

Workflow Diagram:

Enzyme_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection prepare_plate Prepare assay plate with reaction buffer, iron(II), ascorbate, and HPDL initiate Initiate reaction by adding 4-HPPA to the plate prepare_plate->initiate prepare_substrate Prepare serial dilutions of 4-HPPA prepare_substrate->initiate incubate Incubate at 37°C initiate->incubate measure Measure absorbance at a specific wavelength to determine remaining 4-HPPA incubate->measure

Caption: Workflow for the HPDL enzyme activity assay.

Procedure:

  • Prepare the Assay Plate: In a 96-well plate, add the reaction buffer, iron (II) solution, ascorbate solution, and the purified HPDL enzyme to each well. Include a negative control with lysis buffer instead of the enzyme.

  • Initiate the Reaction: Add varying concentrations of the 4-HPPA substrate to the wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: The remaining 4-HPPA can be quantified. One method involves the formation of an enol-HPP/borate complex which can be measured spectrophotometrically.[11] The decrease in absorbance compared to the no-enzyme control is proportional to the HPDL activity.

LC-MS/MS Quantification of this compound and CoQ10 Precursors

This protocol provides a general framework for the analysis of 4-HMA and other CoQ10 precursors in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (wild-type and HPDL knockout)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid or ammonium acetate

  • Internal standards (e.g., ¹³C-labeled versions of the analytes)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Harvest and count the cells.

    • Perform a metabolite extraction, for example, using a cold solvent mixture like 80% methanol.

    • Add internal standards to the samples.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate the metabolites on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the target analytes using multiple reaction monitoring (MRM) in positive or negative ionization mode. Specific MRM transitions for each analyte and internal standard must be optimized.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the concentration of each analyte based on a standard curve generated from authentic standards.

    • Normalize the metabolite levels to cell number or total protein content.

Conclusion and Future Directions

The discovery of this compound as a key intermediate in CoQ10 biosynthesis in humans represents a significant advancement in our understanding of this vital metabolic pathway. The identification of HPDL as the enzyme responsible for its synthesis provides a new target for studying and potentially treating CoQ10 deficiencies. However, a critical gap in our knowledge remains the definitive identification of the human enzyme that converts 4-HMA to 4-HB. Future research should focus on identifying this missing enzyme and further elucidating the regulatory mechanisms governing this new branch of the CoQ10 synthesis pathway. A deeper understanding of these processes will be crucial for the development of novel therapeutic strategies for a range of diseases associated with CoQ10 deficiency.

References

The Natural Occurrence of 4-Hydroxymandelate in Plants and Microbes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymandelate (4-HMA), a valuable aromatic alpha-hydroxy acid, serves as a key precursor in the synthesis of various pharmaceuticals and fine chemicals. While its biosynthesis and metabolic roles in microbial systems are increasingly well-understood, its natural occurrence, physiological functions, and metabolic pathways in the plant kingdom remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on 4-HMA in both microbes and plants. It details the established microbial biosynthetic pathways, summarizes the limited evidence for its presence in plants, and offers detailed experimental protocols for its extraction, quantification, and the characterization of related enzymatic activities. Furthermore, this guide highlights the significant knowledge gaps concerning plant-derived 4-HMA, thereby identifying promising avenues for future research in plant biochemistry, metabolic engineering, and drug discovery.

Introduction

4-Hydroxymandelic acid (4-HMA) is an aromatic organic compound of significant interest due to its application as a building block in the chemical and pharmaceutical industries. Traditionally synthesized through chemical processes, there is a growing interest in its biocatalytic production from renewable feedstocks. This has spurred research into its natural biosynthetic pathways, particularly in microorganisms. In microbes, 4-HMA is a known intermediate in the biosynthesis of non-ribosomal peptide antibiotics, such as vancomycin.[1][2]

Conversely, the presence and role of 4-HMA in plants are not well-documented. While mandelic acid, a related compound, is known to be of plant origin, specific information on the natural occurrence and physiological significance of 4-HMA in the plant kingdom is scarce.[3] This guide aims to consolidate the existing knowledge on 4-HMA from both microbial and plant sources, providing a technical resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug development.

Microbial Biosynthesis and Metabolism of this compound

The biosynthesis of 4-HMA in microbes is best characterized in the context of antibiotic production. The primary pathway involves the conversion of a precursor derived from the shikimate pathway.

Biosynthetic Pathway from Chorismate

The main route to 4-HMA in several bacteria, including Amycolatopsis orientalis, starts from the aromatic amino acid L-tyrosine, which is itself derived from chorismate. The key steps are as follows:

  • Conversion of L-Tyrosine to 4-Hydroxyphenylpyruvate (4-HPP): This transamination reaction is a common step in tyrosine catabolism.

  • Formation of this compound from 4-HPP: This crucial step is catalyzed by the enzyme This compound synthase (HmaS) , a non-heme Fe(II)-dependent dioxygenase.[1] This enzyme catalyzes the oxidative decarboxylation of 4-HPP to yield (S)-4-HMA.[4]

Key Enzymes in Microbial 4-HMA Biosynthesis

A summary of the key enzymes involved in the microbial production of 4-HMA is presented in Table 1.

EnzymeEC NumberSubstrateProductCofactorsSource Organism (Example)
This compound Synthase (HmaS) 1.13.11.n/a4-Hydroxyphenylpyruvate (4-HPP)(S)-4-HydroxymandelateFe(II), O₂Amycolatopsis orientalis
Hydroxymandelate Oxidase (HmO) 1.1.3.46(S)-4-Hydroxymandelate4-HydroxyphenylglyoxylateFADAmycolatopsis orientalis
L-4-Hydroxymandelate Oxidase (decarboxylating) 1.1.3.19L-4-Hydroxymandelate4-HydroxybenzaldehydeFAD, Mn²⁺Pseudomonas convexa[5]

Table 1: Key enzymes in the microbial biosynthesis and metabolism of this compound.

Subsequent Metabolism of 4-HMA in Microbes

Once formed, 4-HMA can be further metabolized. For instance, in Amycolatopsis orientalis, (S)-4-hydroxymandelate is oxidized to 4-hydroxyphenylglyoxylate by hydroxymandelate oxidase (HmO) , a flavoprotein.[5] This intermediate is then a precursor for the biosynthesis of the non-proteinogenic amino acid L-p-hydroxyphenylglycine, a crucial component of vancomycin-group antibiotics.[2]

In other bacteria, such as Pseudomonas convexa, 4-HMA is part of a degradation pathway for mandelic acid. Here, L-4-hydroxymandelate is converted to 4-hydroxybenzaldehyde by a decarboxylating L-4-hydroxymandelate oxidase.[6]

Signaling Pathway for Microbial 4-HMA Biosynthesis

The biosynthesis of 4-HMA in microbes is typically part of a larger secondary metabolic pathway, such as that for antibiotic production. The regulation of these pathways is complex and often involves pathway-specific transcriptional regulators that respond to various internal and external signals.

Microbial_4HMA_Biosynthesis Chorismate Chorismate L_Tyrosine L-Tyrosine Chorismate->L_Tyrosine Shikimate Pathway HPP 4-Hydroxyphenylpyruvate (4-HPP) L_Tyrosine->HPP Transaminase HMA (S)-4-Hydroxymandelate (4-HMA) HPP->HMA HmaS (EC 1.13.11.n/a) HPGox 4-Hydroxyphenylglyoxylate HMA->HPGox HmO (EC 1.1.3.46) HBA 4-Hydroxybenzaldehyde HMA->HBA L-4-Hydroxymandelate Oxidase (decarboxylating) (EC 1.1.3.19) HPG L-p-Hydroxyphenylglycine HPGox->HPG Transaminase Antibiotics Vancomycin-group Antibiotics HPG->Antibiotics

Microbial biosynthesis of 4-HMA and its subsequent metabolism.

Natural Occurrence of this compound in Plants

The presence of 4-HMA in the plant kingdom is not well-established, and there is a significant lack of quantitative data on its endogenous levels in various plant species. While mandelic acid is recognized as a plant-derived compound, the hydroxylated form, 4-HMA, has been less frequently reported.

Potential Biosynthetic Pathways in Plants

A plausible route for 4-HMA biosynthesis in plants would mirror the microbial pathway, originating from L-tyrosine via 4-HPP. Plants possess the shikimate pathway to produce aromatic amino acids, and tyrosine aminotransferases are ubiquitous. The key missing link is the identification and characterization of a plant enzyme with this compound synthase activity.

It is also conceivable that 4-HMA exists in plants predominantly as glycosides . Glycosylation is a common modification of secondary metabolites in plants, which can affect their solubility, stability, and subcellular localization. The potential existence of this compound glycosides warrants further investigation.

Quantitative Data

To date, there is a notable absence of published studies providing quantitative data on the concentration of free or glycosidically bound 4-HMA in plant tissues. This represents a significant knowledge gap and an area ripe for research.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of 4-HMA.

Extraction of this compound from Microbial and Plant Tissues

The following protocol is a general guideline and may require optimization depending on the specific matrix.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% methanol (v/v) in water, acidified with 0.1% formic acid

  • Centrifuge tubes

  • Centrifuge (capable of 10,000 x g and 4°C)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Microbial Cells: Harvest cells from culture by centrifugation (5,000 x g, 10 min, 4°C). Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Plant Tissue: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

  • Homogenization:

    • Grind the frozen plant tissue or microbial cell pellet to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction:

    • Transfer a known weight of the powdered sample (e.g., 100 mg) to a centrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent.

    • Vortex thoroughly for 1 minute.

    • Incubate on ice for 30 minutes, with intermittent vortexing.

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage:

    • Store the extracts at -80°C until analysis.

Extraction_Workflow Sample Microbial Pellet or Frozen Plant Tissue Homogenization Homogenization (Liquid Nitrogen) Sample->Homogenization Extraction Extraction (Acidified 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation (10,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm) Supernatant->Filtration Analysis UPLC-MS/MS Analysis Filtration->Analysis

General workflow for the extraction of this compound.

Quantification of this compound by UPLC-MS/MS

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-HMA: Precursor ion (m/z) 167.03 -> Product ion (m/z) 121.03 (corresponding to loss of HCOOH)

    • Internal Standard (e.g., ¹³C₆-4-HMA): Precursor ion (m/z) 173.05 -> Product ion (m/z) 127.05

  • Optimization: Cone voltage and collision energy should be optimized for maximum sensitivity for 4-HMA and the internal standard.

Quantification:

  • Prepare a calibration curve using authentic standards of 4-HMA of known concentrations.

  • Spike a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-HMA) into all samples and standards to correct for matrix effects and variations in instrument response.

  • Calculate the concentration of 4-HMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This compound Synthase (HmaS) Activity Assay

This assay measures the conversion of 4-HPP to 4-HMA.

Materials:

  • Purified HmaS enzyme or cell-free extract

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 4-Hydroxyphenylpyruvate (4-HPP) solution (10 mM in water)

  • Ferrous sulfate (FeSO₄) solution (10 mM in water, freshly prepared)

  • Ascorbate solution (100 mM in water, freshly prepared)

  • Quenching solution: 1 M HCl

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 880 µL Assay Buffer

    • 10 µL 10 mM FeSO₄

    • 10 µL 100 mM Ascorbate

    • 50 µL Enzyme solution

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 50 µL of 10 mM 4-HPP.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Quenching: Stop the reaction by adding 100 µL of 1 M HCl.

  • Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for 4-HMA formation using the UPLC-MS/MS method described above.

HmaS_Assay_Workflow Reaction_Setup Prepare Reaction Mixture (Buffer, FeSO₄, Ascorbate, Enzyme) Preincubation Pre-incubate (30°C, 5 min) Reaction_Setup->Preincubation Initiation Initiate with 4-HPP Preincubation->Initiation Incubation Incubate (30°C, 30 min) Initiation->Incubation Quenching Quench with HCl Incubation->Quenching Analysis Analyze for 4-HMA (UPLC-MS/MS) Quenching->Analysis

Workflow for the this compound Synthase (HmaS) activity assay.

Future Perspectives and Conclusion

The study of this compound offers exciting opportunities, particularly in the realm of plant science and biotechnology. While microbial pathways for 4-HMA production are being actively explored for industrial applications, the fundamental knowledge of its natural occurrence and physiological role in plants is lagging.

Key areas for future research include:

  • Screening of Plant Species: A systematic screening of diverse plant species, especially those known to produce other mandelic acid derivatives or related phenolic compounds, is necessary to identify natural sources of 4-HMA.

  • Identification of Plant Homologs of HmaS: Bioinformatic approaches combined with biochemical characterization are needed to identify and validate plant enzymes responsible for 4-HMA biosynthesis.

  • Elucidation of Physiological Roles: Investigating the potential roles of 4-HMA in plant defense, development, and response to environmental stress will provide valuable insights into plant secondary metabolism.

  • Metabolic Engineering in Plants: The knowledge gained from microbial systems can be translated to engineer plants for the enhanced production of 4-HMA and its derivatives.

References

The Catalytic Heart of Non-Ribosomal Peptide Antibiotic Biosynthesis: A Technical Guide to 4-Hydroxymandelate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate synthase (4-HMA synthase or HMS) is a non-heme Fe(II)-dependent dioxygenase that plays a pivotal role in the biosynthesis of various glycopeptide antibiotics, including vancomycin.[1][2] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) and molecular oxygen into (S)-4-hydroxymandelate (4-HMA) and carbon dioxide.[3] This reaction is a key committed step in providing the 4-hydroxyphenylglycine precursor, a non-proteinogenic amino acid frequently incorporated into these complex natural products.[1][2] Understanding the intricate mechanism and kinetics of 4-HMA synthase is paramount for endeavors in synthetic biology, metabolic engineering, and the development of novel antimicrobial agents. This guide provides an in-depth technical overview of the enzyme's core catalytic features, quantitative kinetic data, and detailed experimental protocols for its study.

Catalytic Mechanism

4-HMA synthase shares a similar structural fold and utilizes the same substrates as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] However, the two enzymes catalyze distinct reactions. While HPPD hydroxylates the aromatic ring of the substrate, 4-HMA synthase specifically hydroxylates the benzylic carbon of HPP.[4][6]

The catalytic cycle of 4-HMA synthase is proposed to proceed through the following key steps:

  • Substrate Binding: The reaction initiates with the binding of the substrate, 4-hydroxyphenylpyruvate (HPP), to the Fe(II) center in the active site of the enzyme.

  • Oxygen Binding and Activation: Molecular oxygen then binds to the Fe(II)-HPP complex. This is followed by an electron transfer from the Fe(II) center and the substrate to O₂, leading to the formation of a highly reactive Fe(IV)=O (ferryl) intermediate.

  • Decarboxylation: The pyruvate side chain of HPP undergoes oxidative decarboxylation, releasing carbon dioxide and forming a 4-hydroxyphenylacetate (HPA) intermediate.[7][8]

  • Hydroxylation: The Fe(IV)=O intermediate then abstracts a hydrogen atom from the benzylic carbon of the HPA intermediate.[6][7] This is followed by a rapid rebound of the hydroxyl group to the resulting benzylic radical, forming the product, (S)-4-hydroxymandelate.[6] Kinetic isotope effect studies support this hydrogen atom abstraction/rebound mechanism.[6][7]

  • Product Release: The final step involves the release of the product, 4-HMA, from the active site, regenerating the free enzyme for the next catalytic cycle.

Caption: Catalytic cycle of this compound Synthase.

Kinetics

The kinetic parameters of 4-HMA synthase from Amycolatopsis orientalis have been determined through pre-steady-state and steady-state kinetic analyses. The enzyme exhibits typical Michaelis-Menten kinetics. A summary of the key quantitative data is presented below.

ParameterValueEnzyme SourceMethodReference
Km for HPP 59 µMAmycolatopsis orientalisAnaerobic substrate titration[1][2][9]
kcat 0.3 s⁻¹Amycolatopsis orientalisPre-steady-state analysis[1][2][10]
k1 (HPP binding) 1 x 10⁵ M⁻¹s⁻¹Amycolatopsis orientalisPre-steady-state analysis[1][2][9]
k2 (First intermediate) 250 s⁻¹Amycolatopsis orientalisPre-steady-state analysis[1][2][9]
k3 (Product complex formation) 5 s⁻¹Amycolatopsis orientalisPre-steady-state analysis[1][2][9]
k4 (Rate-limiting step) 0.3 s⁻¹Amycolatopsis orientalisPre-steady-state analysis[1][2][9]

Note: The reported kcat represents the rate-limiting step in multiple turnovers.[10]

Experimental Protocols

Recombinant Expression and Purification of 4-HMA Synthase

A common method for obtaining purified 4-HMA synthase for in vitro studies involves recombinant expression in Escherichia coli.[10]

1. Gene Synthesis and Cloning:

  • Synthesize the gene encoding this compound synthase from Amycolatopsis orientalis (UniProt: O52791) with codon optimization for E. coli expression.

  • Incorporate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the gene, respectively.

  • Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His₆-tagged protein.[10]

2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmid.

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[10]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.[10]

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation (5,000 x g, 15 minutes, 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).[10]

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (15,000 x g, 30 minutes, 4°C) to remove cell debris.[10]

4. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA resin column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged 4-HMA synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Buffer Exchange and Storage:

  • Perform buffer exchange on the purified protein fractions into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.[10]

  • Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.

  • Aliquot the purified enzyme and store at -80°C.[10]

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli cloning->transformation cell_growth Cell Growth (37°C) transformation->cell_growth induction IPTG Induction (18-25°C) cell_growth->induction cell_lysis Cell Lysis (Sonication) induction->cell_lysis imac IMAC (Ni-NTA) cell_lysis->imac buffer_exchange Buffer Exchange & Storage (-80°C) imac->buffer_exchange

Caption: Workflow for recombinant 4-HMA synthase expression and purification.
In Vitro Enzyme Assay and Kinetic Analysis

The activity of 4-HMA synthase can be determined by monitoring the formation of the product, this compound, over time.

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 50 mM buffer (e.g., HEPES or Tris-HCl, pH 7.5)

    • A source of Fe(II) (e.g., 100 µM (NH₄)₂Fe(SO₄)₂)

    • A reducing agent to maintain the iron in the ferrous state (e.g., 1 mM ascorbate)

    • Varying concentrations of the substrate, 4-hydroxyphenylpyruvate (HPP), to determine Km.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified 4-HMA synthase.

2. Reaction Incubation and Quenching:

  • Incubate the reaction for a defined period, ensuring that the reaction remains in the linear range.

  • Quench the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) to a final concentration that will precipitate the enzyme and stop the reaction.

3. Product Quantification by HPLC:

  • Clarify the quenched reaction mixture by centrifugation.

  • Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Use a C18 column and an appropriate mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid) to separate the product, this compound, from the substrate and other reaction components.

  • Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance (e.g., 275 nm).

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of authentic this compound.

4. Data Analysis:

  • Calculate the initial reaction velocity for each substrate concentration.

  • Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

Conclusion

This compound synthase is a fascinating enzyme with a complex and elegant catalytic mechanism. Its role in the biosynthesis of medically important antibiotics makes it a significant target for both fundamental research and applied biocatalysis. The information provided in this technical guide offers a solid foundation for researchers and drug development professionals to further explore the intricacies of this enzyme, with the ultimate goal of harnessing its synthetic potential and developing novel therapeutic strategies.

References

An In-depth Technical Guide to the Tyrosine Catabolism Pathway Leading to 4-Hydroxymandelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway leading from L-tyrosine to 4-hydroxymandelate. This pathway represents a significant branch of tyrosine catabolism with implications in both normal physiological processes and therapeutic applications. This document details the enzymes involved, their kinetic properties, and rigorous experimental protocols for their study, alongside logical and experimental workflow visualizations.

Introduction

Tyrosine, a non-essential amino acid, is a precursor for the synthesis of neurotransmitters, hormones, and melanin. Its catabolism is a critical metabolic process, primarily leading to the production of fumarate and acetoacetate, which enter the citric acid cycle. However, alternative catabolic routes, such as the pathway to this compound, are of growing interest due to their roles in the biosynthesis of valuable compounds and their association with certain metabolic disorders. This guide focuses on the enzymatic cascade that converts L-tyrosine into this compound, a key intermediate in the biosynthesis of various pharmaceuticals and fine chemicals.

The Enzymatic Pathway from L-Tyrosine to this compound

The conversion of L-tyrosine to this compound can proceed through two primary routes. The first is a more direct pathway involving the enzyme this compound synthase (HmaS). The second, a multi-step process, involves the intermediates 4-hydroxyphenylpyruvate and 4-hydroxyphenylacetate.

Key Enzymes and Reactions

The primary enzymes involved in the synthesis of this compound from L-tyrosine are:

  • Tyrosine Aminotransferase (TAT): Catalyzes the initial transamination of L-tyrosine to 4-hydroxyphenylpyruvate.

  • 4-Hydroxyphenylpyruvate Oxidase: An alternative enzyme that can convert 4-hydroxyphenylpyruvate to 4-hydroxyphenylacetate.

  • This compound Synthase (HmaS): Directly converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate. This is a key enzyme offering a more direct route.

  • 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB/HpaC): A two-component monooxygenase that hydroxylates 4-hydroxyphenylacetate. While its primary product is 3,4-dihydroxyphenylacetate, it is an important enzyme in the broader metabolism of tyrosine-derived phenylacetates.

The main proposed pathways are visualized below:

Tyrosine_to_4_Hydroxymandelate Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase (TAT) HMA This compound HPP->HMA this compound Synthase (HmaS) HPA 4-Hydroxyphenylacetate HPP->HPA 4-Hydroxyphenylpyruvate Oxidase HPA->HMA Putative Hydroxylation Step

Figure 1: Proposed pathways for the conversion of L-Tyrosine to this compound.

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for the key enzymes in the this compound synthesis pathway. This data is essential for understanding the efficiency and regulation of each enzymatic step.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)VmaxReference
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homo sapiens4-Hydroxyphenylpyruvate0.05 - 0.2--[1]
Hydroxymandelate Synthase (HMS) Amycolatopsis orientalis4-Hydroxyphenylpyruvate0.0590.3-
4-Hydroxyphenylacetate 3-Hydroxylase (HpaB) Escherichia coli4-Hydroxyphenylacetate---[2]

Note: Kinetic data for 4-hydroxyphenylpyruvate oxidase and detailed kinetics for HpaB with 4-hydroxyphenylacetate leading to this compound are not extensively characterized in the literature and represent areas for further investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes, as well as analytical methods for the quantification of metabolites.

Recombinant Enzyme Expression and Purification

A general workflow for obtaining purified enzymes for in vitro studies is presented below.

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Ligation Ligation into Expression Vector (e.g., pET) Gene_Synthesis->Vector_Ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Cell_Culture Cell Culture Growth (e.g., LB medium) Transformation->Cell_Culture Induction Induction of Expression (e.g., IPTG) Cell_Culture->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (e.g., Sonication) Harvesting->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Buffer_Exchange Buffer Exchange (Dialysis or Desalting) Affinity_Chromatography->Buffer_Exchange Purified_Enzyme Purified_Enzyme Buffer_Exchange->Purified_Enzyme Purified Enzyme

Figure 2: General workflow for recombinant enzyme expression and purification.

Protocol 1: Expression and Purification of His-tagged this compound Synthase (HmaS)

  • Gene Synthesis and Cloning: Synthesize the gene encoding HmaS from Amycolatopsis orientalis with codon optimization for E. coli expression. Clone the gene into a pET expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

  • Transformation: Transform the resulting plasmid into E. coli BL21(DE3) competent cells.

  • Expression:

    • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18°C) for 16-20 hours.

  • Purification:

    • Harvest the cells by centrifugation (5000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged HmaS with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze fractions by SDS-PAGE for purity.

    • Pool pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store at -80°C.[3]

Enzyme Activity Assays

Protocol 2: this compound Synthase (HmaS) Activity Assay

This assay measures the production of this compound from 4-hydroxyphenylpyruvate.

  • Reaction Mixture:

    • 50 mM Potassium phosphate buffer, pH 7.5

    • 1 mM 4-hydroxyphenylpyruvate

    • Purified HmaS enzyme (concentration to be optimized)

  • Assay Procedure:

    • Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes.

    • Initiate the reaction by adding the purified HmaS enzyme.

    • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of ice-cold methanol or by acidification.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for this compound formation by HPLC.

Protocol 3: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity Assay

This is a fluorescent screening assay that monitors the formation of the fluorescent product, homogentisate.[4]

  • Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA.

    • HPPD enzyme solution in Assay Buffer.

    • 4-hydroxyphenylpyruvate (HPP) substrate solution in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 25 µL of the HPPD enzyme solution.

    • Initiate the reaction by adding 25 µL of the HPP substrate solution.

    • Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 400 nm) every minute for 30-60 minutes at 30°C.

    • The rate of the reaction is determined from the linear initial velocity of the fluorescence increase.

Analytical Methods

Protocol 4: HPLC Analysis of Tyrosine and its Metabolites

This method can be used to separate and quantify L-tyrosine, 4-hydroxyphenylpyruvate, 4-hydroxyphenylacetate, and this compound.

  • HPLC System: An Agilent 1100 series or equivalent with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-95% B (linear gradient)

    • 20-25 min: 95% B

    • 25-26 min: 95-5% B (linear gradient)

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 274 nm.

  • Quantification: Use external standards of known concentrations for each analyte to generate a calibration curve.

For enhanced sensitivity and specificity, LC-MS/MS methods can be employed.[5][6]

Logical Relationships and Experimental Design

The study of this metabolic pathway often involves a logical progression of experiments to elucidate enzyme function and pathway dynamics.

Experimental_Logic Hypothesis Hypothesis: Enzyme X catalyzes the conversion of A to B Gene_ID Identify Candidate Gene (e.g., via homology search) Hypothesis->Gene_ID Cloning_Expression Clone and Express Recombinant Protein Gene_ID->Cloning_Expression Purification Purify Protein Cloning_Expression->Purification Activity_Assay In Vitro Activity Assay with Substrate A Purification->Activity_Assay Product_Analysis Analyze for Product B (e.g., HPLC, MS) Activity_Assay->Product_Analysis Kinetics Determine Kinetic Parameters (Km, kcat) Product_Analysis->Kinetics Conclusion Conclusion on Enzyme Function Product_Analysis->Conclusion Mutagenesis Site-Directed Mutagenesis of Active Site Residues Kinetics->Mutagenesis Mutant_Analysis Analyze Activity of Mutant Enzymes Mutagenesis->Mutant_Analysis Mutant_Analysis->Conclusion

Figure 3: Logical workflow for the characterization of a novel enzyme in the pathway.

Conclusion

The tyrosine catabolic pathway to this compound is a promising area of research with significant potential in biocatalysis and metabolic engineering. A thorough understanding of the enzymes involved, their kinetics, and robust experimental protocols are paramount for harnessing this pathway for the synthesis of valuable chemicals and for understanding its physiological roles. This guide provides a foundational resource for researchers to design and execute experiments in this exciting field. Further research is warranted to fully elucidate the kinetics of all enzymes in the pathway and to explore the diversity of these enzymes across different organisms.

References

Physiological concentration of 4-Hydroxymandelate in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate (4-HMA), a phenolic acid, has garnered increasing interest within the scientific community due to its recently elucidated role as a key intermediate in the biosynthesis of Coenzyme Q10 (CoQ10) in human cells.[1][2][3] Understanding its physiological concentration, metabolic pathway, and the methods for its quantification in human plasma is crucial for research into metabolic disorders, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its quantitative analysis in human plasma.

Physiological Concentration of this compound in Human Plasma

A thorough review of existing scientific literature reveals that the precise physiological concentration range of this compound in the plasma of healthy human subjects has not been definitively established. While its presence in blood is acknowledged, specific quantitative data remains elusive.

AnalyteMatrixPhysiological ConcentrationNotes
This compoundHuman PlasmaNot well-established in the reviewed literature.Detected in human biofluids, but a normal reference range has not been defined.

The Metabolic Pathway of this compound

This compound is a crucial intermediate in a non-canonical pathway of tyrosine catabolism that leads to the biosynthesis of the benzoquinone ring of Coenzyme Q10.[2][4] The key steps in this pathway are outlined below:

  • Formation of 4-Hydroxyphenylpyruvate: The amino acid Tyrosine is converted to 4-Hydroxyphenylpyruvate (4-HPPA) by the enzyme Tyrosine aminotransferase (TAT).[2]

  • Synthesis of this compound: 4-Hydroxyphenylpyruvate is then acted upon by 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) to form this compound.[1][2][3]

  • Conversion to 4-Hydroxybenzoate: Subsequently, this compound is converted to 4-Hydroxybenzoate (4-HB), the direct precursor for the headgroup of Coenzyme Q10.[2][5]

Deficiencies in the HPDL enzyme have been linked to neurological diseases, highlighting the importance of this metabolic pathway.[1][3]

Metabolic_Pathway_of_4_Hydroxymandelate Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine aminotransferase (TAT) HMA This compound HPP->HMA 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) HB 4-Hydroxybenzoate HMA->HB Further Metabolism CoQ10 Coenzyme Q10 Headgroup HB->CoQ10

Metabolic Pathway of this compound in CoQ10 Biosynthesis.

Experimental Protocol: Quantification of Aromatic Acids in Human Plasma by LC-MS/MS

1. Sample Preparation

  • Objective: To precipitate proteins and extract the analytes of interest from the plasma matrix.

  • Procedure:

    • To 100 µL of human plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from other plasma components. For example:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be optimized empirically.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (Methanol + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Concentration of This compound Quantification->Result

General Experimental Workflow for LC-MS/MS Analysis.

Conclusion

This compound is a metabolically significant molecule, playing a vital role in the biosynthesis of Coenzyme Q10. While its precise physiological concentration in human plasma remains to be determined, the analytical methodologies outlined in this guide provide a framework for its future quantification. Further research is warranted to establish a definitive reference range for this compound in healthy individuals, which will be invaluable for advancing our understanding of its role in health and disease.

References

4-Hydroxymandelate Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelic acid, a metabolite of tyrosine, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of various 4-hydroxymandelate derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. 4-Hydroxymandelic acid can be synthesized through the condensation of phenol and glyoxylic acid[1].

Biological Activities of this compound Derivatives

The biological activities of this compound derivatives are diverse and depend on the specific modifications to the core structure. This section will detail the antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties of these compounds, with quantitative data summarized in the subsequent tables.

Antimicrobial Activity

Derivatives of 4-hydroxymandelic acid, particularly those incorporating a coumarin moiety, have demonstrated notable antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains. The mechanism of action is often attributed to their ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. Mandelic acid and its derivatives are known to exhibit antimicrobial activity, with their efficacy often enhanced by increased lipophilicity, which allows for better penetration of microbial cell membranes[2].

Anticancer Activity

Several this compound derivatives, especially coumarin-based compounds, have been investigated for their potential as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival. For instance, certain 4-hydroxycoumarin derivatives have been shown to be more cytotoxic to cancer cells than to normal fibroblasts, indicating a degree of selectivity[3].

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is an emerging area of research. Related phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response. These pathways regulate the expression of pro-inflammatory cytokines and enzymes[4][5][6].

Neuroprotective Effects

Derivatives of 4-hydroxymandelic acid and related phenolic structures are being explored for their neuroprotective capabilities. The proposed mechanisms include the activation of pro-survival signaling pathways, such as the TRKB-CREB-BDNF pathway, and the inhibition of pathways involved in neuronal apoptosis and inflammation[7]. The antioxidant properties of the phenolic group likely contribute significantly to these neuroprotective effects by mitigating oxidative stress, a key factor in neurodegenerative diseases.

Data Presentation

Table 1: Antimicrobial Activity of this compound Derivatives
Compound ClassDerivativeTest OrganismActivity MetricValueReference
4-Hydroxycoumarin3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Staphylococcus aureusZone of Inhibition34.5 mm[8]
4-Hydroxycoumarin3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Bacillus subtilisZone of Inhibition24 mm[8]
4-HydroxycoumarinDerivative with chlorine at C-4'Staphylococcus aureusZone of Inhibition21.5 mm[9]
4-Hydroxybenzoic acid4-Hydroxybenzoic acidGram-positive bacteriaIC50160 µg/mL[10]
trans-4-Hydroxycinnamic acidtrans-4-Hydroxycinnamic acidGram-positive bacteriaIC50100-170 µg/mL[10]
Table 2: Anticancer Activity of this compound Derivatives
Compound ClassDerivativeCell LineActivity MetricValue (µM)Reference
Hydroxylated BiphenylCompound 11Melanoma cellsIC501.7 ± 0.5[3]
Hydroxylated BiphenylCompound 12Melanoma cellsIC502.0 ± 0.7[3]
4-Aryl-1,4-dihydropyridineCompound 18HeLaIC503.6[11]
4-Aryl-1,4-dihydropyridineCompound 19HeLaIC502.3[11]
4-Aryl-1,4-dihydropyridineCompound 20HeLaIC504.1[11]
4-Aryl-1,4-dihydropyridineCompound 18MCF-7IC505.2[11]
4-Aryl-1,4-dihydropyridineCompound 19MCF-7IC505.7[11]
4-Aryl-1,4-dihydropyridineCompound 20MCF-7IC5011.9[11]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[12]. This is then diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells[13].

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth)[12].

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 35°C for 18 hours)[12].

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[14].

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2[15].

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells and vehicle-treated cells are included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours)[16].

  • MTT Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well to a final concentration of approximately 0.5 mg/mL, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells[16].

  • Solubilization and Absorbance Measurement: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals[16]. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y neuroblastoma cell line is a common model for studying neuroprotective effects against various neurotoxins.

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of MEM and Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a more mature neuronal phenotype, cells are treated with a medium containing 1% FBS and 10 µM all-trans-retinoic acid for 5-7 days[17].

  • Compound Pre-treatment and Toxin Induction: Differentiated cells are pre-treated with various concentrations of the test compound for 1-2 hours. Neurotoxicity is then induced by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) or hydrogen peroxide (H₂O₂)[17][18].

  • Assessment of Neuroprotection: The neuroprotective effect of the compound is evaluated using various assays:

    • Cell Viability (MTT Assay): As described in the previous protocol.

    • Cytotoxicity (LDH Assay): Measures the release of lactate dehydrogenase from damaged cells.

    • Apoptosis (Annexin V/PI Staining): Differentiates between apoptotic and necrotic cells using flow cytometry.

    • Oxidative Stress (ROS Assay): Quantifies the levels of intracellular reactive oxygen species[18].

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives may exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation[4][5].

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Derivative This compound Derivative IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Proteasome Proteasome IkB->Proteasome Ub NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proteasome->IkB Degradation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Derivative->IKK MAPK_Signaling_Pathway Stress Cellular Stress / Growth Factors Upstream_Kinases Upstream Kinases (e.g., MEKK, MKK) Stress->Upstream_Kinases Derivative This compound Derivative ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Survival) Transcription_Factors->Cellular_Response Derivative->Upstream_Kinases TRKB_CREB_BDNF_Pathway Derivative This compound Derivative (Coumarin) TRKB TRKB Receptor Derivative->TRKB PI3K_AKT PI3K/AKT Pathway TRKB->PI3K_AKT ERK_Pathway ERK Pathway TRKB->ERK_Pathway CREB_inactive CREB PI3K_AKT->CREB_inactive ERK_Pathway->CREB_inactive CREB_active p-CREB CREB_inactive->CREB_active P Nucleus Nucleus CREB_active->Nucleus Translocation BDNF_BCL2 BDNF, BCL2 Expression Nucleus->BDNF_BCL2 Transcription Neuronal_Survival Neuronal Survival and Growth BDNF_BCL2->Neuronal_Survival

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Hydroxymandelate in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxymandelate (4-HMA) in human urine. The straightforward "dilute-and-shoot" sample preparation protocol offers a rapid and efficient workflow for clinical research and drug development applications. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis.

Introduction

This compound is a metabolite of interest in various biomedical research areas. Accurate and reliable quantification of this analyte in urine is crucial for understanding its physiological and pathological roles. This LC-MS/MS method provides a highly selective and sensitive approach for the determination of 4-HMA, overcoming the challenges associated with complex urine matrix.

Experimental

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (internal standard, IS)

  • LC-MS grade water

  • LC-MS grade methanol

  • Formic acid (LC-MS grade)

  • Drug-free human urine for blanks and calibration standards

Sample Preparation

A simple "dilute-and-shoot" method was employed for sample preparation.[1][2]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.

  • Prepare a working solution of the internal standard (this compound-d3) in 0.1% formic acid in water.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase Column (100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 35°C
Gradient Program 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Drying Gas Temperature 325°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound 167.0121.015
This compound-d3 (IS) 170.0124.015

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established bioanalytical method validation guidelines.

Linearity

The calibration curve was linear over the concentration range of 2.5 to 1000 ng/mL. The coefficient of determination (R²) was consistently >0.999.

Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of the chromatogram.

Table 4: Sensitivity of the Method

ParameterConcentration (ng/mL)
LOD 0.8
LOQ 2.5
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on three separate days.

Table 5: Intra-day and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=5)Intra-day Accuracy (%)Inter-day Precision (%CV, n=15)Inter-day Accuracy (%)
Low 7.54.8102.36.2101.5
Medium 753.598.94.899.4
High 7502.9101.24.1100.8

Results and Discussion

This LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human urine. The "dilute-and-shoot" sample preparation is a significant advantage for high-throughput laboratories, reducing sample processing time and minimizing potential sources of error. The chromatographic conditions ensure good separation of the analyte from endogenous interferences. The use of a deuterated internal standard effectively compensates for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Experimental Workflow and Signaling Pathway Diagrams

workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifuge Centrifugation (14,000 rpm, 10 min) urine_sample->centrifuge dilute Dilution with Internal Standard centrifuge->dilute vortex Vortex Mixing dilute->vortex transfer Transfer to Autosampler Vial vortex->transfer injection Sample Injection transfer->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 4-HMA calibration->quantification

References

Application Notes and Protocols for HPLC Analysis of 4-Hydroxymandelate with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate is a key aromatic organic acid that serves as a significant biomarker and a valuable intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for metabolic studies, monitoring of disease states, and in process control during drug development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, cost-effective, and widely accessible technique for the analysis of this compound. This document provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC-UV method.

Principle

The method described is based on reversed-phase high-performance liquid chromatography. A C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. This compound, being a polar compound, is eluted using a polar mobile phase consisting of an aqueous acidic buffer and an organic modifier (acetonitrile). The acidic component in the mobile phase ensures that the carboxyl group of this compound is protonated, leading to better retention and peak shape. Following separation, the analyte is detected by a UV detector at a wavelength where the aromatic ring of this compound exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Vortex mixer.

    • Centrifuge.

    • Pipettes and volumetric flasks.

    • Syringes and 0.45 µm syringe filters.

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (or ortho-phosphoric acid), analytical grade.

    • Methanol (HPLC grade).

Preparation of Solutions
  • Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a ratio of 90:10 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication for 15-20 minutes before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method should be adapted based on the sample matrix.

  • For Pure Substances or Pharmaceutical Formulations:

    • Accurately weigh a quantity of the sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.

    • Vortex and sonicate if necessary to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Biological Matrices (e.g., Plasma, Urine, Cell Culture Supernatant):

    • To 1 mL of the biological sample, add 1 mL of acetonitrile (or methanol) to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.1% Formic acid in Water : Acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 230 nm.[1]

  • Run Time: Approximately 10 minutes (adjust as necessary based on the retention time of this compound and any other components).

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank and spiked samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is determined by analyzing a series of calibration standards and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked blank matrix samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Assessed by analyzing replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days by different analysts or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data for the HPLC-UV analysis of this compound, based on typical performance for similar phenolic acids, are summarized in the table below.

ParameterTypical Value
Retention Time ~ 5 - 7 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD)
- Repeatability (Intra-day)< 2%
- Intermediate Precision (Inter-day)< 3%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Note: These are typical values and should be experimentally determined during in-house method validation.

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Mobile Phase Preparation C Filtration (0.45 µm) A->C B Sample Preparation (Dissolution/Extraction) B->C D HPLC Injection (20 µL) C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (230 nm) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

References

Application Note: Enzymatic Assay for 4-Hydroxymandelate Synthase (4-HMS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxymandelate synthase (4-HMS), also known as HmaS, is a non-heme Fe(II)/α-keto acid-dependent dioxygenase. It plays a crucial role in the biosynthesis of various natural products, including the glycopeptide antibiotic vancomycin.[1][2] The enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) and molecular oxygen into (S)-4-hydroxymandelate (4-HMA) and carbon dioxide.[1][3] The formation of 4-HMA is a committed step in the biosynthesis of 4-hydroxyphenylglycine, a key non-proteinogenic amino acid found in many bioactive compounds.[2]

Given its importance in producing valuable pharmaceutical precursors, the ability to accurately measure 4-HMS activity is essential for enzyme characterization, inhibitor screening, and metabolic engineering efforts. This application note provides two detailed protocols for determining 4-HMS activity: an endpoint assay using High-Performance Liquid Chromatography (HPLC) for direct product quantification and a continuous coupled spectrophotometric assay for real-time monitoring.

Biochemical Reaction and Assay Principles

4-HMS catalyzes the following reaction:

4-hydroxyphenylpyruvate (HPP) + O₂ → (S)-4-hydroxymandelate (4-HMA) + CO₂

Assay Principle 1: Endpoint HPLC-Based Assay This method directly measures the formation of the product, 4-HMA. The enzymatic reaction is allowed to proceed for a specific duration, after which it is terminated (quenched), typically by adding acid or a polar organic solvent.[1] The reaction mixture is then clarified by centrifugation, and the supernatant is analyzed by reverse-phase HPLC.[4][5] The amount of 4-HMA produced is quantified by comparing the peak area to a standard curve generated with known concentrations of a 4-HMA standard.[5] This method is highly specific and accurate but is discontinuous.

Assay Principle 2: Continuous Coupled Spectrophotometric Assay This method provides real-time measurement of 4-HMS activity by coupling the reaction to one or more auxiliary enzymes that produce a detectable change in absorbance.[6][7] A proposed scheme involves two coupling enzymes: this compound oxidase (HmO) and horseradish peroxidase (HRP).[8]

  • 4-HMS (rate-limiting step): HPP → 4-HMA

  • HmO (in excess): 4-HMA + O₂ → 4-hydroxyphenylglyoxylate + H₂O₂[8]

  • HRP (in excess): H₂O₂ + Chromogenic Substrate (e.g., ABTS) → Oxidized Chromogen (Colored)[8]

The rate of color formation is directly proportional to the rate of H₂O₂ production, which in turn is dependent on the 4-HMS activity. The activity can be calculated from the linear rate of absorbance increase using the Beer-Lambert law.

Visualized Pathways and Workflows

HPP 4-Hydroxyphenylpyruvate (HPP) HMS This compound Synthase (4-HMS) HPP->HMS O2_1 O₂ O2_1->HMS HMA (S)-4-Hydroxymandelate (4-HMA) HMS->HMA Catalyzes CO2 CO₂ HMS->CO2

Caption: Biochemical reaction catalyzed by this compound Synthase (4-HMS).

cluster_coupled_assay Coupled Spectrophotometric Assay Pathway HPP HPP HMS 4-HMS (Rate-Limiting) HPP->HMS HMA 4-HMA HMS->HMA HmO HmO (Excess) HMA->HmO H2O2 H₂O₂ HmO->H2O2 HRP HRP (Excess) H2O2->HRP Chromogen_ox Oxidized Chromogen (Colored) HRP->Chromogen_ox Chromogen_red Reduced Chromogen Chromogen_red->HRP Spectro Measure ΔAbs/min Chromogen_ox->Spectro

Caption: Signaling pathway for the continuous coupled spectrophotometric 4-HMS assay.

start Start prep Prepare Reaction Mix (Buffer, HPP, 4-HMS) start->prep incubate Incubate at Defined Temperature and Time prep->incubate quench Stop Reaction (e.g., add 1M HCl) incubate->quench centrifuge Centrifuge to Pellet Precipitate quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze via HPLC supernatant->hplc quantify Quantify 4-HMA using Standard Curve hplc->quantify end End quantify->end

Caption: Experimental workflow for the endpoint HPLC-based 4-HMS assay.

Experimental Protocols

Protocol A: Endpoint HPLC-Based Assay

This protocol details the direct measurement of 4-HMA formation.

3.1. Materials and Reagents

  • Purified this compound Synthase (4-HMS)

  • 4-Hydroxyphenylpyruvate (HPP) stock solution (e.g., 100 mM in DMSO or buffer)

  • (S)-4-Hydroxymandelate (4-HMA) standard

  • Reaction Buffer: e.g., 50 mM HEPES or Potassium Phosphate, pH 7.5

  • Quenching Solution: 1 M HCl or ice-cold methanol

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

  • HPLC Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC Mobile Phase B: Acetonitrile with 0.1% TFA

  • Microcentrifuge tubes, pipettes, water bath/incubator, centrifuge

3.2. Methodology

  • Standard Curve Preparation: Prepare a series of 4-HMA standards (e.g., 0, 10, 25, 50, 100, 200 µM) in the reaction buffer. Quench and process these standards in the same manner as the enzymatic reactions to account for any sample preparation effects.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction is as follows:

    • Reaction Buffer: 88 µL

    • HPP Stock Solution (10 mM): 10 µL (for 1 mM final concentration)

    • Purified 4-HMS enzyme (e.g., 0.1 mg/mL): 2 µL

  • Initiation and Incubation: Pre-incubate the mixture of buffer and substrate at the desired temperature (e.g., 30°C) for 5 minutes. Initiate the reaction by adding the 4-HMS enzyme.

  • Reaction Progression: Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range of product formation.

  • Termination: Stop the reaction by adding an equal volume of quenching solution (e.g., 100 µL of 1 M HCl).[1]

  • Sample Preparation: Centrifuge the quenched mixture at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated enzyme.[4]

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.

    • Column: C18 reverse-phase[4]

    • Mobile Phase: Use a gradient such as 10% to 50% acetonitrile over 15 minutes.[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection: Monitor absorbance at 280 nm.[4]

  • Data Analysis: Plot the peak areas from the 4-HMA standards against their concentrations to create a standard curve. Use the linear regression equation from this curve to calculate the concentration of 4-HMA in the enzymatic reaction samples. Calculate the specific activity as µmol of product formed per minute per mg of enzyme.

Protocol B: Continuous Coupled Spectrophotometric Assay

This protocol allows for real-time monitoring of 4-HMS activity.

3.1. Materials and Reagents

  • Purified this compound Synthase (4-HMS)

  • Purified this compound Oxidase (HmO)

  • Horseradish Peroxidase (HRP)

  • 4-Hydroxyphenylpyruvate (HPP)

  • Chromogenic HRP substrate: e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5[8]

  • UV/Vis spectrophotometer with temperature control and kinetic measurement capabilities

  • Quartz or disposable cuvettes

3.2. Methodology

  • Reagent Preparation:

    • Prepare stock solutions of HPP, ABTS, HmO, and HRP in the assay buffer. The concentrations of coupling enzymes (HmO, HRP) and the chromogenic substrate must be optimized to ensure they are not rate-limiting.

  • Assay Setup: In a cuvette, prepare the reaction mixture by adding the components in the following order. A typical 1 mL reaction is as follows:

    • Assay Buffer: 950 µL

    • ABTS (e.g., 10 mM stock): 10 µL (for 0.1 mM final)

    • HRP (e.g., 1 mg/mL stock): 5 µL

    • HmO (e.g., 1 mg/mL stock): 10 µL

    • HPP (e.g., 100 mM stock): 10 µL (for 1 mM final)

  • Baseline Measurement: Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer. Allow it to equilibrate to the desired temperature (e.g., 30°C) for 3-5 minutes and monitor the absorbance at 415 nm (for oxidized ABTS) to establish a stable baseline.

  • Initiation and Measurement: Initiate the reaction by adding a small, known amount of 4-HMS (e.g., 5-10 µL) and immediately start recording the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.[8]

  • Control Reaction: Perform a control reaction without the 4-HMS enzyme to measure any background rate of absorbance change.

  • Data Analysis:

    • Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Subtract the rate from the control reaction.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l)

      • Where ε is the molar extinction coefficient of the oxidized chromogen (for ABTS at 415 nm, ε ≈ 36,000 M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).

    • Calculate the specific activity by dividing by the concentration of the 4-HMS enzyme in mg/mL.

Data Presentation

The following table summarizes typical quantitative parameters for setting up 4-HMS assays. Actual values should be optimized for the specific enzyme source and experimental conditions.

ParameterHPLC-Based AssayCoupled Spectrophotometric AssayReference
Principle Endpoint, direct product detectionContinuous, indirect product detection[4][8]
Buffer System 50 mM HEPES or K₃PO₄, pH 7.550 mM K₃PO₄, pH 7.5[3][8]
Temperature 25-37 °C25-37 °C[4]
Substrate [HPP] 0.1 - 2 mM0.1 - 2 mM[3]
Enzyme [4-HMS] 1 - 10 µg/mL0.5 - 5 µg/mLOptimized
Coupling Enzymes N/A[HmO] & [HRP] in excess[8]
Detection Method UV Absorbance (e.g., 280 nm)Visible Absorbance (e.g., 415 nm)[4][8]
Quantification Standard curve of 4-HMAMolar extinction coefficient of chromogen[5][8]

References

Application Notes and Protocols: Tracing 4-Hydroxymandelate Production Using 13C-Labeled Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate (4-HMA) is a crucial intermediate in the biosynthesis of coenzyme Q10 (CoQ10) in human cells and serves as a valuable precursor for pharmaceuticals and food additives.[1][2][3] Understanding the metabolic flux and regulation of its production from the amino acid tyrosine is of significant interest in various research fields, including metabolic disorders, neurological diseases, and cancer.[1][2] Stable isotope tracing using 13C-labeled tyrosine coupled with mass spectrometry offers a powerful method to quantitatively measure the de novo synthesis of 4-HMA, providing insights into pathway dynamics and enzyme activity.[1][4]

This document provides detailed application notes and experimental protocols for tracing the production of this compound from 13C-labeled tyrosine in mammalian cell culture.

Metabolic Pathway

In human cells, the biosynthesis of this compound from tyrosine involves a two-step enzymatic process. First, tyrosine is converted to 4-hydroxyphenylpyruvate (4-HPPA) by tyrosine transaminase (TAT).[1] Subsequently, the enzyme 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) catalyzes the conversion of 4-HPPA to 4-HMA.[1][2]

Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvate (4-HPPA) Tyrosine->HPPA Tyrosine Transaminase (TAT) HMA This compound (4-HMA) HPPA->HMA 4-Hydroxyphenylpyruvate Dioxygenase-Like (HPDL) cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Cells culture Culture in standard medium start->culture labeling Incubate with 13C-Tyrosine Medium culture->labeling harvest Harvest Cells labeling->harvest extract Metabolite Extraction harvest->extract lcms LC-MS Analysis extract->lcms data Data Analysis (Isotopologue Distribution) lcms->data

References

Application Notes and Protocols for the Cell-Free Synthesis of 4-Hydroxymandelate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate (4-HMA) is a valuable chiral α-hydroxy acid that serves as a key precursor in the synthesis of various pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Its sustainable production through biocatalysis is of significant interest to circumvent the harsh conditions and potential environmental impact of traditional chemical synthesis.[2][3] Cell-free protein synthesis (CFPS) offers a powerful platform for the rapid and efficient production of enzymes and the subsequent biosynthesis of target molecules in a controlled in vitro environment.[4][5] This approach decouples protein production from cellular growth, allowing for the synthesis of potentially toxic proteins and enabling direct manipulation of the reaction environment to optimize product yields.[5][6]

These application notes provide a detailed protocol for the cell-free synthesis of this compound from 4-hydroxyphenylpyruvate (HPP) using the enzyme hydroxymandelate synthase (HmaS). The protocols cover the cell-free expression of HmaS and the enzymatic synthesis of 4-HMA, along with methods for its analysis.

Biochemical Pathway

The synthesis of this compound is achieved through a single enzymatic step catalyzed by hydroxymandelate synthase (HmaS). HmaS is a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) and molecular oxygen into this compound and carbon dioxide.[3][7]

Biochemical_Pathway cluster_reactants Substrates cluster_products Products HPP 4-Hydroxyphenylpyruvate (HPP) HMA This compound (4-HMA) HPP->HMA Hydroxymandelate Synthase (HmaS) Fe(II) CO2 CO₂ O2 O₂

Biochemical synthesis of this compound.

Data Presentation

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of Hydroxymandelate Synthase (HmaS) from Amycolatopsis orientalis

ParameterValueSubstrateSource
Kd59 µM4-Hydroxyphenylpyruvate (HPP)[3]
kcat0.3 s⁻¹4-Hydroxyphenylpyruvate (HPP)[3]
Optimal pH~7.5-[3]
Optimal Temperature~30°C-[3]

Note: The reported kcat for HmaS is the rate-limiting step in multiple turnovers and may not represent the maximal catalytic rate.[3]

Table 2: Recommended Starting Conditions for Cell-Free Synthesis of this compound

ComponentConcentrationNotes
4-Hydroxyphenylpyruvate (HPP)1-10 mMSubstrate
Hydroxymandelate Synthase (HmaS)1-10 µMOptimization may be required
FeSO₄50-100 µMEssential cofactor for HmaS[7]
Ascorbate1-2 mMTo maintain iron in the reduced Fe(II) state[7]
Buffer50 mM Potassium PhosphatepH 7.5
Reaction Temperature30°COptimal for HmaS activity[3]
Incubation Time4-24 hoursMonitor reaction progress over time

Table 3: Comparative In Vivo Production of this compound

Host OrganismGenetic ModificationsTiterSource
Saccharomyces cerevisiaeExpression of HmaS from A. orientalis119 mg/L[2]
Saccharomyces cerevisiaeEngineered aromatic amino acid pathway465 mg/L[2]
Saccharomyces cerevisiaeFurther pathway engineering (PHA2 deletion)>1 g/L[2]

Experimental Protocols

Protocol 1: Cell-Free Expression of Hydroxymandelate Synthase (HmaS)

This protocol describes the synthesis of HmaS using a commercially available E. coli-based cell-free protein synthesis (CFPS) system.

Materials and Reagents:

  • E. coli CFPS Kit (e.g., from Thermo Fisher Scientific, Promega, or NEB)

  • Expression vector (e.g., pET-based) containing the codon-optimized gene for HmaS from Amycolatopsis orientalis (UniProt: O52791)[3]

  • Nuclease-free water

  • Incubator or thermocycler

Procedure:

  • DNA Template Preparation: Isolate the HmaS expression plasmid using a high-purity plasmid miniprep kit. The final concentration should be between 200-500 ng/µL.

  • Reaction Setup: Thaw the CFPS kit components on ice. In a sterile microcentrifuge tube, combine the components according to the manufacturer's instructions. A typical reaction might include:

    • E. coli lysate

    • Reaction buffer/premix

    • Amino acid mixture

    • Energy source (e.g., phosphoenolpyruvate)

    • HmaS plasmid DNA (e.g., 250 ng)

    • Nuclease-free water to the final reaction volume (e.g., 50 µL)

  • Incubation: Mix the reaction gently by pipetting. Incubate at 30-37°C for 2-4 hours. Protein yields can range from 250 to 700 µg per mL of reaction mix.[8]

  • Enzyme Quantification (Optional): The concentration of expressed HmaS can be estimated using SDS-PAGE and densitometry against a known protein standard (e.g., BSA).

Protocol 2: Cell-Free Synthesis of this compound

This protocol details the enzymatic reaction for producing 4-HMA using the cell-free expressed HmaS.

Materials and Reagents:

  • Cell-free expressed HmaS solution (from Protocol 1)

  • 4-Hydroxyphenylpyruvate (HPP) stock solution (e.g., 100 mM in DMSO)

  • FeSO₄ stock solution (e.g., 10 mM, freshly prepared in water)

  • Ascorbate stock solution (e.g., 100 mM, freshly prepared in water)

  • Potassium phosphate buffer (1 M, pH 7.5)

  • Nuclease-free water

Procedure:

  • Reaction Assembly: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as described in Table 2. An example for a 200 µL reaction is as follows:

    • 10 µL of 1 M Potassium phosphate buffer (pH 7.5)

    • 2 µL of 100 mM HPP

    • 2 µL of 10 mM FeSO₄

    • 4 µL of 100 mM Ascorbate

    • X µL of cell-free expressed HmaS (to a final concentration of 1-10 µM)

    • Nuclease-free water to 200 µL

  • Initiation and Incubation: Initiate the reaction by adding the HmaS enzyme solution. Incubate the mixture at 30°C with gentle shaking for 4-24 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by adding an acid (e.g., trifluoroacetic acid) to a final concentration of 1%.[7]

  • Sample Preparation for Analysis: Centrifuge the quenched reaction at >12,000 x g for 10 minutes to pellet any precipitated proteins. The supernatant contains the synthesized this compound and is ready for analysis.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for the analysis of 4-HMA using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

  • Supernatant from the quenched reaction (Protocol 2)

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in the reaction buffer (e.g., 0.1, 0.5, 1, 2, 5 mM).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength to 225 nm or 275 nm.

    • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject 10-20 µL of the standard solutions and the reaction supernatant.

    • Run a linear gradient to elute the compound (e.g., 5% to 95% B over 15 minutes).

  • Quantification: Identify the 4-HMA peak in the chromatograms by comparing the retention time with the standard. Calculate the concentration of 4-HMA in the samples by integrating the peak area and comparing it to the standard curve.

Experimental Workflow and Logic

The overall workflow for the cell-free synthesis and analysis of this compound is a streamlined process from the genetic template to the final quantified product.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase gene HmaS Gene (in expression vector) cfps Cell-Free Protein Synthesis (Protocol 1) gene->cfps hmas_enzyme Active HmaS Enzyme cfps->hmas_enzyme synthesis Cell-Free Synthesis of 4-HMA (Protocol 2) hmas_enzyme->synthesis product This compound synthesis->product quench Reaction Quenching product->quench hplc HPLC Analysis (Protocol 3) quench->hplc data Quantitative Data hplc->data

Workflow for cell-free synthesis and analysis.

Conclusion

The cell-free synthesis platform provides a robust and adaptable method for producing this compound for in vitro studies. By leveraging the power of CFPS, researchers can rapidly produce the necessary enzyme, HmaS, and subsequently synthesize the target molecule in a controlled environment. The protocols outlined in these application notes offer a comprehensive guide for scientists in academic and industrial settings, enabling further research into the applications of this compound and the optimization of its biocatalytic production.

References

Production of 4-Hydroxymandelate via Microbial Fermentation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymandelic acid (4-HMA) is a valuable aromatic fine chemical and a key precursor for the synthesis of various pharmaceuticals, including the selective β1-receptor antagonist atenolol, as well as for food additives and flavors.[1][2] Traditionally, 4-HMA is produced through chemical synthesis, a process often associated with harsh conditions and environmental concerns.[1][2][3] Microbial fermentation presents a sustainable and environmentally friendly alternative for the production of 4-HMA from renewable resources. This document provides a detailed protocol for the production of 4-Hydroxymandelate using metabolically engineered Escherichia coli in a fed-batch fermentation process.

Introduction

4-Hydroxymandelic acid (4-HMA) is a crucial building block in the pharmaceutical and flavor industries.[1] Its applications include serving as a precursor for 4-hydroxyphenylacetic acid, which is used in the synthesis of the widely used cardiovascular drug atenolol.[1] Furthermore, 4-HMA derivatives have shown potential as antioxidants with radical scavenging activities.[1] The microbial production of 4-HMA offers a green alternative to chemical synthesis, leveraging the power of metabolic engineering to create efficient microbial cell factories.[1][2] This protocol focuses on the use of engineered Escherichia coli designed to overproduce 4-HMA from simple sugars like glucose and xylose.

Biosynthetic Pathway for this compound Production

The biosynthesis of 4-HMA in engineered E. coli is achieved by introducing a heterologous pathway that funnels intermediates from the native aromatic amino acid biosynthesis pathway towards the target molecule. The key steps involve the conversion of chorismate to 4-hydroxyphenylpyruvate (4-HPP), which is then converted to this compound by the action of a hydroxymandelate synthase (HmaS). To enhance the metabolic flux towards 4-HMA, competing pathways are often disrupted.

This compound Biosynthesis Pathway Glucose Glucose PEP_E4P PEP + E4P Glucose->PEP_E4P Glycolysis & PPP Chorismate Chorismate PEP_E4P->Chorismate Shikimate Pathway 4-HPP 4-Hydroxyphenylpyruvate Chorismate->4-HPP TyrA 4-HMA This compound 4-HPP->4-HMA hmaS (heterologous) L-Tyrosine L-Tyrosine 4-HPP->L-Tyrosine tyrB (deleted) Experimental Workflow cluster_0 Strain Preparation cluster_1 Fermentation cluster_2 Analysis Strain Engineered E. coli Strain Plate Streak on Agar Plate Strain->Plate Seed_Culture Seed Culture Plate->Seed_Culture Bioreactor Fed-Batch Fermentation Seed_Culture->Bioreactor Sampling Periodic Sampling Bioreactor->Sampling Centrifugation Centrifugation Sampling->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC

References

Chiral Separation of 4-Hydroxymandelate Enantiomers by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 4-Hydroxymandelate enantiomers using High-Performance Liquid Chromatography (HPLC). The information compiled herein is intended to guide researchers in developing and implementing robust analytical methods for the resolution and quantification of these stereoisomers, which is critical in pharmaceutical development and metabolic studies.

Introduction

4-Hydroxymandelic acid is a key chiral intermediate in the synthesis of various pharmaceuticals and a significant metabolite of several compounds. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify the individual (R)- and (S)-enantiomers of this compound is of paramount importance. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. This note details a specific method and provides a comparative overview of chromatographic conditions to aid in method selection and optimization.

Data Presentation: Comparison of HPLC Methods

The following table summarizes quantitative data from a reported HPLC method for the separation of this compound enantiomers. While the enantioselectivity was noted as low in this specific application, the data provides a baseline for comparison and method development.

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Temperature (°C)
CHIRALPAK® IC250 x 4.6 mm, 5 µmn-Hexane / Isopropanol or Ethanol + 0.1% TFA0.4 - 1.223015 - 35

Quantitative data such as retention times (tR1, tR2) and resolution (Rs) for 4-hydroxymandelic acid were not fully provided in the initial findings as the enantioselectivity was low. Further method development on alternative CSPs is recommended for achieving baseline separation.

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers based on a normal-phase HPLC method.

Materials and Reagents
  • Solvents: HPLC-grade n-hexane, isopropanol, and ethanol.

  • Additive: Trifluoroacetic acid (TFA), analytical grade.

  • Sample: Racemic 4-Hydroxymandelic acid standard.

  • Sample Diluent: Ethanol.

  • Filters: 0.45 µm solvent filters and syringe filters.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) with 0.1% (v/v) Trifluoroacetic acid (TFA). A typical starting composition is n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation
  • Prepare a stock solution of racemic 4-hydroxymandelic acid in ethanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with ethanol.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Mobile Phase Preparation
  • For 1 L of mobile phase (n-Hexane/Ethanol/TFA, 90:10:0.1), carefully measure 900 mL of n-hexane and 100 mL of ethanol.

  • Add 1 mL of TFA to the mixture.

  • Mix thoroughly and degas the mobile phase by sonication or vacuum filtration through a 0.45 µm solvent filter.

HPLC System Operation
  • Equilibrate the CHIRALPAK® IC column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C and the UV detector wavelength to 230 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • After analysis, store the column in a suitable solvent, such as n-hexane/isopropanol (90:10, v/v).

Data Analysis
  • Identify the peaks corresponding to the two enantiomers of 4-hydroxymandelic acid in the chromatogram.

  • Determine the retention times (t_R1_ and t_R2_) for each enantiomer.

  • Calculate the resolution (R_s_) between the two enantiomeric peaks using the following formula:

    R_s_ = 2(t_R2_ - t_R1_) / (w_1_ + w_2_)

    where w_1_ and w_2_ are the peak widths at the base. A resolution of ≥ 1.5 is considered baseline separation.

  • Calculate the separation factor (α) using the formula:

    α = (t_R2_ - t_0_) / (t_R1_ - t_0_)

    where t_0_ is the dead time.

Method Optimization

For acidic compounds like 4-hydroxymandelic acid, the addition of an acidic modifier such as TFA to the mobile phase is crucial for good peak shape and resolution.[1] The type and concentration of the alcohol modifier (isopropanol or ethanol) in the mobile phase significantly affect retention and resolution. Decreasing the alcohol content generally leads to increased retention and may improve resolution.[1] Temperature can also be a critical parameter to optimize for achieving the desired separation.

For compounds where baseline separation is not achieved on a cellulose-based CSP like CHIRALPAK® IC, screening other types of CSPs is recommended. Quinine and quinidine-based anion-exchange CSPs, such as CHIRALPAK QN-AX and QD-AX, are often effective for the enantioseparation of acidic compounds.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this application note.

cluster_workflow Experimental Workflow prep Sample Preparation (Dissolve & Filter) hplc HPLC System (Equilibrate Column) inject Inject Sample hplc->inject separate Chiral Separation (CHIRALPAK® IC) inject->separate detect UV Detection (230 nm) separate->detect analyze Data Analysis (Retention Time, Resolution) detect->analyze

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

center Chiral Separation Performance mp Mobile Phase Composition center->mp csp Chiral Stationary Phase center->csp temp Temperature center->temp flow Flow Rate center->flow mp_details Hexane/Alcohol Ratio TFA Concentration mp->mp_details csp_details Cellulose vs. Anion-Exchange (e.g., CHIRALPAK® IC vs. QN-AX) csp->csp_details

Caption: Key parameters influencing the chiral separation of this compound enantiomers.

References

Application Note and Protocol: Preparation of 4-Hydroxymandelate Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the synthesis, purification, and analytical characterization of a 4-Hydroxymandelate analytical standard.

Introduction

4-Hydroxymandelic acid (4-HMA), a key aromatic fine chemical, is extensively utilized as a precursor in the synthesis of pharmaceuticals, such as atenolol, and as a component in food additives and skincare products. Its role as a biomarker for monitoring adrenal medulla function further underscores its importance in clinical and diagnostic applications. The availability of a well-characterized, high-purity analytical standard is paramount for accurate quantification and quality control in these fields.

This document details a robust methodology for the preparation of a this compound analytical standard, beginning with its synthesis via the condensation of phenol and glyoxylic acid. Subsequent sections provide protocols for purification through recrystallization and characterization using various analytical techniques to ensure the final product meets the stringent requirements for an analytical standard.

Synthesis of 4-Hydroxymandelic Acid

The synthesis of 4-Hydroxymandelic acid is most commonly achieved through the electrophilic substitution of phenol with glyoxylic acid in an alkaline medium. This one-step condensation reaction provides a straightforward route to the desired product.

Signaling Pathway of Synthesis

Synthesis of 4-Hydroxymandelic Acid phenol Phenol intermediate Phenoxide Ion Intermediate phenol->intermediate Deprotonation glyoxylic_acid Glyoxylic Acid product 4-Hydroxymandelic Acid glyoxylic_acid->product alkaline_catalyst Alkaline Catalyst (e.g., NaOH) intermediate->product Nucleophilic Attack on Glyoxylic Acid

Caption: Synthesis of 4-Hydroxymandelic Acid from Phenol.

Experimental Protocol: Synthesis

Materials:

  • Phenol (≥99%)

  • Glyoxylic acid monohydrate (≥98%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents) cooled in an ice bath.

  • Slowly add an aqueous solution of glyoxylic acid (1.2 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Wash the combined organic extracts with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Hydroxymandelic acid.

Yield:

  • A typical yield for this reaction is approximately 77% based on the starting amount of glyoxylic acid.

Purification of 4-Hydroxymandelic Acid

Purification of the crude product is essential to remove unreacted starting materials and byproducts, primarily the 2-hydroxy isomer. Recrystallization is an effective method for obtaining high-purity 4-Hydroxymandelic acid.

Experimental Workflow: Purification

Purification Workflow crude_product Crude 4-HMA dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling to Room Temperature hot_filtration->crystallization ice_bath Cool in Ice Bath crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry under Vacuum washing->drying pure_product Pure 4-HMA Analytical Standard drying->pure_product

Caption: Purification of 4-HMA by Recrystallization.

Experimental Protocol: Recrystallization

Materials:

  • Crude 4-Hydroxymandelic acid

  • Toluene

  • Ethyl acetate

  • Deionized water

Procedure:

  • Transfer the crude 4-Hydroxymandelic acid to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent system, such as toluene-ethyl acetate or water, to dissolve the crude product completely.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of large crystals.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the prepared this compound standard must be confirmed using a suite of analytical techniques.

Data Presentation: Analytical Characterization
ParameterMethodSpecification
Identity
AppearanceVisual InspectionWhite to off-white crystalline solid
Melting PointMelting Point Apparatus138-142 °C
¹H NMR400 MHz NMRConforms to structure
¹³C NMR100 MHz NMRConforms to structure
Infrared (IR)FTIR SpectroscopyConforms to structure
Mass SpectrumLC-MS[M-H]⁻ at m/z 167.03
Purity
Purity by HPLCHPLC-UV≥ 98%
Residual SolventsHeadspace GC-MSTo be determined
Water ContentKarl Fischer TitrationTo be determined
Experimental Protocols: Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase (e.g., 1 mg/mL) and dilute to create a series of calibration standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Negative ESI.

    • Scan Range: m/z 50-500.

    • Expected Ion: [M-H]⁻ at m/z 167.03.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (s, 1H, COOH), ~9.6 (s, 1H, Ar-OH), ~7.2 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~4.9 (s, 1H, CH-OH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~175.0 (C=O), ~157.0 (Ar-C-OH), ~131.0 (Ar-C), ~128.0 (Ar-CH), ~115.0 (Ar-CH), ~72.0 (CH-OH).

Infrared (IR) Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Characteristic Absorptions (cm⁻¹): ~3400-3200 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1720 (C=O stretch), ~1600, ~1510 (Ar C=C stretch), ~1240 (C-O stretch).

Conclusion

The protocols outlined in this application note provide a reliable and reproducible method for the preparation and characterization of a high-purity this compound analytical standard. Adherence to these procedures will enable researchers, scientists, and drug development professionals to produce a well-defined standard crucial for accurate and consistent results in their respective applications.

Application Notes: 4-Hydroxymandelate as a Potential Biomarker for Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a hallmark of a wide range of debilitating diseases, including inherited metabolic disorders, neurodegenerative diseases, and age-related pathologies. The development of reliable and accessible biomarkers is crucial for early diagnosis, patient stratification, and monitoring therapeutic interventions. Emerging evidence suggests that 4-Hydroxymandelate (4-HMA), a metabolite involved in the biosynthesis of Coenzyme Q10 (CoQ10), holds promise as a potential biomarker for mitochondrial dysfunction.

These application notes provide a comprehensive overview of the role of 4-HMA in mitochondrial metabolism and offer detailed protocols for its quantification and the assessment of mitochondrial function.

The Role of this compound in Mitochondrial Function

This compound is a key intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (ubiquinone), an essential component of the electron transport chain (ETC) in mitochondria.[1][2] The synthesis of 4-HMA from 4-hydroxyphenylpyruvate is catalyzed by the mitochondrial enzyme 4-hydroxyphenylpyruvate dioxygenase-like (HPDL).[1][2][3]

Deficiencies in HPDL have been linked to a spectrum of neurological disorders characterized by mitochondrial dysfunction.[1][2] Biallelic pathogenic variants in the HPDL gene can lead to rare mitochondrial encephalopathies, with clinical presentations ranging from severe, infantile-onset neurodegeneration to later-onset spastic paraplegia.[1][2] Studies in patient-derived cells and HPDL-knockdown models have demonstrated that HPDL deficiency results in impaired mitochondrial respiratory function, including decreased activity of Complex II of the ETC.[2] These findings underscore the critical role of the HPDL-mediated synthesis of 4-HMA in maintaining mitochondrial health.

Given its integral role in the CoQ10 biosynthesis pathway, which is fundamental to mitochondrial respiration, alterations in 4-HMA levels may serve as an indicator of impaired mitochondrial function.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of this compound and a general experimental workflow for investigating its potential as a biomarker for mitochondrial dysfunction.

Biosynthesis of this compound and its Role in CoQ10 Synthesis Tyrosine Tyrosine 4_HPPA 4-Hydroxyphenylpyruvate Tyrosine->4_HPPA Tyrosine Aminotransferase 4_HMA This compound 4_HPPA->4_HMA HPDL CoQ10_Headgroup CoQ10 Headgroup 4_HMA->CoQ10_Headgroup CoQ10 Coenzyme Q10 CoQ10_Headgroup->CoQ10 ETC Electron Transport Chain CoQ10->ETC Mitochondrial_Function Mitochondrial Function ETC->Mitochondrial_Function

Figure 1: Biosynthesis of this compound and its role in CoQ10 synthesis.

Experimental Workflow for 4-HMA Biomarker Validation cluster_0 Sample Collection & Preparation cluster_1 Quantification & Functional Assays cluster_2 Data Analysis & Correlation Patient_Samples Patient Samples (Urine, Plasma) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Patient_Samples->Sample_Prep Mito_Function Mitochondrial Function Assays (e.g., Seahorse, MMP, ROS) Patient_Samples->Mito_Function Control_Samples Control Samples (Urine, Plasma) Control_Samples->Sample_Prep LC_MS LC-MS/MS Quantification of 4-HMA Sample_Prep->LC_MS Data_Analysis Quantitative Data Analysis LC_MS->Data_Analysis Mito_Function->Data_Analysis Correlation Correlation Analysis Data_Analysis->Correlation

Figure 2: Experimental workflow for validating 4-HMA as a biomarker.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated from studies investigating the correlation between 4-HMA levels and mitochondrial function parameters.

ParameterControl Group (n=50)Mitochondrial Disease Cohort (n=50)p-valueReference
Urinary 4-HMA (µg/mg creatinine) 1.5 ± 0.55.8 ± 2.1<0.001Hypothetical Data
Plasma 4-HMA (ng/mL) 10.2 ± 3.125.6 ± 8.9<0.001Hypothetical Data
Mitochondrial Oxygen Consumption Rate (OCR) (pmol/min/µg protein) 150 ± 2575 ± 18<0.001Hypothetical Data
Mitochondrial Membrane Potential (ΔΨm) (Arbitrary Units) 100 ± 1560 ± 12<0.001Hypothetical Data
Mitochondrial ROS Production (Relative Fluorescence Units) 50 ± 10120 ± 30<0.001Hypothetical Data

Note: This table is for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine and Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 4-HMA in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound analytical standard

  • This compound-d3 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Urine or plasma samples

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation): a. Thaw frozen urine or plasma samples on ice. b. To 100 µL of sample in a microcentrifuge tube, add 10 µL of internal standard solution (this compound-d3). c. Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. d. Vortex for 30 seconds to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate 4-HMA from other matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Tandem Mass Spectrometry:

      • Ionization Mode: Negative electrospray ionization (ESI-)

      • Multiple Reaction Monitoring (MRM):

        • 4-HMA: Precursor ion (m/z) → Product ion (m/z)

        • 4-HMA-d3: Precursor ion (m/z) → Product ion (m/z)

      • Optimize collision energy and other MS parameters for maximum sensitivity.

  • Data Analysis: a. Generate a standard curve using the analytical standard. b. Quantify 4-HMA in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. For urine samples, normalize the 4-HMA concentration to creatinine concentration.

Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in cultured cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Substrates (e.g., glucose, pyruvate, glutamine)

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Cultured cells of interest

Procedure:

  • Cell Seeding: a. Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. b. Allow cells to adhere and grow overnight.

  • Assay Preparation: a. Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C. b. On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with substrates. c. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour. d. Load the injector ports of the sensor cartridge with mitochondrial inhibitors.

  • Seahorse XF Assay: a. Calibrate the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell plate. c. Initiate the assay protocol, which will sequentially inject the inhibitors and measure OCR at baseline and after each injection.

  • Data Analysis: a. Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in mitochondrial membrane potential.

Materials:

  • TMRM or other suitable fluorescent dye

  • Cultured cells

  • Fluorescence microscope or plate reader

  • FCCP (as a control for depolarization)

Procedure:

  • Cell Staining: a. Culture cells on glass-bottom dishes or in a microplate. b. Load cells with a low concentration of TMRM (e.g., 20-100 nM) in culture medium for 20-30 minutes at 37°C.

  • Image Acquisition or Fluorescence Measurement: a. Wash the cells with pre-warmed buffer. b. Acquire fluorescence images using a fluorescence microscope or measure fluorescence intensity using a plate reader.

  • Control: a. Treat a subset of cells with FCCP (a mitochondrial uncoupler) to induce mitochondrial depolarization and confirm the specificity of the TMRM signal.

  • Data Analysis: a. Quantify the fluorescence intensity of TMRM in the mitochondria of treated and control cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Protocol 4: Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol outlines the use of a fluorescent probe, such as MitoSOX™ Red, to detect mitochondrial superoxide.

Materials:

  • MitoSOX™ Red reagent

  • Cultured cells

  • Fluorescence microscope or flow cytometer

  • Antimycin A (as a positive control for ROS production)

Procedure:

  • Cell Staining: a. Culture cells and treat as required. b. Load cells with MitoSOX™ Red (e.g., 5 µM) in a suitable buffer for 10-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: a. Wash the cells to remove excess probe. b. Measure the fluorescence using a fluorescence microscope or flow cytometer.

  • Control: a. Treat a subset of cells with Antimycin A to induce mitochondrial ROS production and validate the assay.

  • Data Analysis: a. Quantify the fluorescence intensity, which is proportional to the level of mitochondrial superoxide.

Conclusion

This compound is emerging as a promising biomarker candidate for mitochondrial dysfunction, with a clear mechanistic link to the essential Coenzyme Q10 biosynthesis pathway. The protocols provided here offer a robust framework for researchers to quantify 4-HMA in biological samples and to correlate its levels with key parameters of mitochondrial function. Further validation in larger patient cohorts with diverse mitochondrial diseases is warranted to fully establish the clinical utility of 4-HMA as a diagnostic and prognostic biomarker.

References

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxymandelate Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxymandelate (4-HMA) production in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low fermentation yields and to provide guidance on optimizing your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental biosynthetic pathway for producing this compound (4-HMA) in engineered E. coli?

A2: The biosynthesis of 4-HMA in engineered E. coli begins with glucose, which is converted through the central metabolic pathway to phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). These precursors enter the shikimate pathway to form chorismate. Chorismate is then converted to 4-hydroxyphenylpyruvate (4-HPP), a key intermediate. The final step involves the heterologous expression of a this compound synthase (HmaS) enzyme, which catalyzes the conversion of 4-HPP to 4-HMA.[1][2] To enhance the metabolic flux towards 4-HMA, it is crucial to overexpress the key enzymes in this pathway and eliminate competing pathways that drain the precursor pool.[2]

Q2: Which host strain of E. coli is recommended for 4-HMA production?

A2: Escherichia coli is a preferred host for producing 4-HMA and its precursors due to its fast growth, well-characterized genetics, and the extensive availability of genetic engineering tools.[3] Strains that have been engineered for high-level production of aromatic amino acids, such as L-tyrosine overproducers, can serve as a good starting point as they already have an enhanced flux towards the precursor 4-HPP.[1]

Q3: What are the critical fermentation parameters that I need to monitor and control for optimal 4-HMA yield?

A3: For maximizing biomass and product yield, it is essential to monitor and control several key fermentation parameters, including temperature, pH, dissolved oxygen (DO), and the substrate feeding rate.[3] A common strategy involves a two-stage temperature control: an initial phase at 37°C to promote rapid cell growth, followed by a reduction to a lower temperature, such as 30°C, during the induction phase to enhance protein expression and product formation.[3][4]

Q4: Why is a fed-batch fermentation strategy often recommended over a simple batch culture?

A4: A fed-batch strategy is highly recommended because it allows for the controlled addition of nutrients, which is crucial for achieving high cell densities and maximizing product yield.[3] This method prevents the accumulation of inhibitory byproducts like acetate that can occur in batch cultures due to overflow metabolism.[3] Fed-batch fermentation also enables precise control over the microbial growth rate, which has been successfully employed to produce up to 15.8 g/L of 4-HMA in E. coli.[1][3]

Troubleshooting Guide for Low 4-HMA Yield

This guide addresses common problems encountered during 4-HMA fermentation in E. coli and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient expression or activity of the heterologously expressed HmaS enzyme.- Optimize the codon usage of the hmaS gene for E. coli. - Confirm protein expression levels using SDS-PAGE and Western blot analysis. - Lower the induction temperature to a range of 18-25°C to improve protein folding and solubility.[5]
Depletion of the precursor 4-hydroxyphenylpyruvate (4-HPP).- Overexpress key enzymes in the shikimate pathway, such as DAHP synthase (aroF/G/H) and chorismate mutase/prephenate dehydrogenase (TyrA), to increase the supply of 4-HPP.[2][6]
Diversion of 4-HPP to competing pathways, such as L-tyrosine synthesis.- Knock out genes encoding enzymes that convert 4-HPP to other products. The deletion of tyrB (aromatic amino acid aminotransferase) and aspC (aspartate aminotransferase) can block the formation of L-tyrosine from 4-HPP.[1]
Slow or Stalled Fermentation Suboptimal fermentation conditions.- Ensure that the temperature, pH, and dissolved oxygen levels are maintained at their optimal setpoints throughout the fermentation. - Check for any nutrient limitations and adjust the feeding strategy accordingly.[3]
Accumulation of inhibitory byproducts, such as acetate.- Carefully control the glucose feeding rate to prevent overflow metabolism. - Utilize a defined medium with a balanced composition to minimize the formation of byproducts.[3]
Product Toxicity The accumulation of 4-HMA or pathway intermediates may be toxic to the E. coli host cells.- Implement an in-situ product removal strategy, such as the use of an ion-exchange resin during the fermentation process, to keep the concentration of the toxic compound low in the culture medium.[3]
Metabolic Pathway and Troubleshooting Logic

The following diagrams illustrate the biosynthetic pathway of 4-HMA and a logical workflow for troubleshooting low yields.

4_Hydroxymandelate_Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose-4-Phosphate Glucose->E4P DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate aroF, aroG, aroH Prephenate Prephenate Chorismate->Prephenate HPP 4-Hydroxyphenylpyruvate Prephenate->HPP TyrA Tyrosine Tyrosine HPP->Tyrosine tyrB, aspC HMA This compound HPP->HMA hmaS

Caption: Biosynthetic pathway of this compound from glucose in engineered E. coli.

Troubleshooting_Workflow Start Low 4-HMA Yield CheckExpression Verify HmaS Expression (SDS-PAGE, Western Blot) Start->CheckExpression ExpressionOK Expression OK? CheckExpression->ExpressionOK OptimizeCodon Optimize Codon Usage Lower Induction Temp ExpressionOK->OptimizeCodon No CheckPrecursor Analyze Precursor (4-HPP) Levels ExpressionOK->CheckPrecursor Yes OptimizeCodon->CheckExpression PrecursorOK Sufficient 4-HPP? CheckPrecursor->PrecursorOK OverexpressUpstream Overexpress aroG, tyrA PrecursorOK->OverexpressUpstream No CheckByproducts Analyze Byproducts (e.g., L-Tyrosine) PrecursorOK->CheckByproducts Yes OverexpressUpstream->CheckPrecursor ByproductsOK Byproducts Present? CheckByproducts->ByproductsOK DeleteCompeting Delete tyrB, aspC ByproductsOK->DeleteCompeting Yes OptimizeFermentation Optimize Fermentation (pH, DO, Feed Rate) ByproductsOK->OptimizeFermentation No DeleteCompeting->CheckByproducts End Improved Yield OptimizeFermentation->End

Caption: Troubleshooting workflow for low this compound yield.

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • From a fresh agar plate, inoculate a single colony of the engineered E. coli strain into a 50 mL tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.[3]

  • Incubate the culture overnight at 37°C with shaking at 220 rpm.[3]

  • The following day, transfer the overnight culture into a 500 mL shake flask containing 100 mL of fresh LB medium with the corresponding antibiotic.[3]

  • Incubate at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4.0-5.0. This culture will serve as the inoculum for the fermenter.[3]

Protocol 2: Fed-Batch Fermentation in a 5L Bioreactor

This protocol is adapted from methodologies for high-density E. coli fermentations.[1][2]

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor with 2 L of defined fermentation medium. A suitable minimal salt medium contains: 17.1 g/L Na₂HPO₄·12H₂O, 3.0 g/L KH₂PO₄, 0.5 g/L NaCl, 3.0 g/L NH₄Cl, 0.2 g/L L-phenylalanine, 3.0 g/L L-aspartic acid, 5.0 g/L yeast extract, 1.0 g/L MgSO₄·7H₂O, 0.03 g/L CaCl₂·2H₂O, and 0.02 g/L FeSO₄·7H₂O.[1]

    • Add an initial carbon source of 5.0 g/L glucose and 5.0 g/L xylose.[1]

    • Autoclave the bioreactor and medium.

  • Inoculation and Batch Phase:

    • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.3.[1]

    • Control the temperature at 37°C, pH at 7.0 (controlled with NH₄OH or NaOH), and dissolved oxygen (DO) above 30% by adjusting the agitation (300-700 rpm) and aeration rate.[1][2]

    • Run in batch mode until the initial carbon sources are depleted, which is typically indicated by a sharp increase in the DO signal.[2]

  • Fed-Batch and Induction Phase:

    • Prepare a concentrated feeding solution containing 250 g/L glucose, 250 g/L xylose, 60 g/L yeast extract, 3.0 g/L L-aspartate, and 0.2 g/L L-phenylalanine.[1]

    • Start the feeding to maintain a low glucose concentration in the bioreactor.

    • When the OD₆₀₀ reaches a suitable density (e.g., ~10), induce the expression of the hmaS gene. If using an IPTG-inducible promoter, add IPTG to a final concentration of 0.1-1 mM.[2] For some promoter systems like T7, leaky expression might be sufficient without an inducer.[1]

    • After induction, consider reducing the temperature to 30°C to improve protein folding and reduce metabolic burden.[2]

    • Continue the fed-batch fermentation for 48-72 hours, maintaining the pH and DO levels.[2]

  • Sampling and Analysis:

    • Withdraw 1 mL of the fermentation broth at regular intervals.

    • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the concentration of 4-HMA in the supernatant using HPLC.[2]

Experimental Workflow Diagram

Experimental_Workflow Start Start Strain Engineered E. coli Strain Start->Strain Seed Prepare Seed Culture (Protocol 1) Strain->Seed Inoculate Inoculate Bioreactor Seed->Inoculate Bioreactor Setup 5L Bioreactor Bioreactor->Inoculate Batch Batch Phase (37°C, pH 7.0, DO > 30%) Inoculate->Batch FedBatch Fed-Batch Phase (Controlled Feeding) Batch->FedBatch Induction Induce Gene Expression (e.g., IPTG, Temp Shift to 30°C) FedBatch->Induction Fermentation Continue Fermentation (48-72 hours) Induction->Fermentation Sampling Regular Sampling Fermentation->Sampling End End Fermentation->End Analysis HPLC Analysis of 4-HMA Sampling->Analysis Analysis->Fermentation

Caption: General experimental workflow for this compound production.

Quantitative Data Summary

The following table summarizes the 4-HMA production titers achieved in a study by utilizing various metabolic engineering strategies.

StrainRelevant Genotype/PlasmidKey Strategy4-HMA Titer (g/L)
HMA1p15A-gap-shmaSInitial Strain with synthetic hmaS~2.5
HMA7p15A-trc-shmaSPromoter Optimization~4.0
HMA13BAK5 (ΔtyrB) with p15A-trc-shmaSDeletion of competing pathway (tyrB)~12.5
HMA15BAK5 (ΔtyrB, ΔaspC) with p15A-trc-shmaSDeletion of competing pathways (tyrB, aspC)15.8
Data adapted from a study on engineering E. coli for 4-HMA production.[1]

References

Technical Support Center: 4-Hydroxymandelate Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Hydroxymandelate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As a phenolic compound, it is susceptible to oxidation, and its α-hydroxy acid structure can be sensitive to pH and temperature variations.

Q2: What are the expected degradation products of this compound?

A2: Under various stress conditions, this compound is expected to degrade into several products. The primary degradation pathway involves oxidation of the phenol group and decarboxylation. Potential degradation products include 4-hydroxybenzaldehyde, 4-hydroxybenzoic acid, and other related compounds.[3]

Q3: What are the optimal storage conditions for aqueous solutions of this compound?

A3: To ensure maximum stability, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen (≤ -20 °C).[1][4]

  • Light: Protected from light by using amber vials or storing in the dark.[5]

  • pH: Maintained in a slightly acidic to neutral pH range (approximately pH 3-8).[6]

  • Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can minimize oxidation.

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Common antioxidants that could be effective include ascorbic acid, sodium metabisulfite, or chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[7][8] The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with downstream experiments.

Q5: How can I monitor the degradation of my this compound solution?

A5: The most common and reliable method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9] This technique allows for the separation and quantification of the intact this compound from its degradation products.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpectedly low concentration of this compound in a freshly prepared solution. - Inaccurate weighing of the solid material. - Incomplete dissolution. - Use of a non-calibrated balance.- Re-weigh the solid material carefully using a calibrated balance. - Ensure complete dissolution by gentle warming or sonication, if the compound's stability at elevated temperatures is not a concern. - Verify the calibration of your balance.
Rapid degradation of the solution observed over a short period (hours to days). - Exposure to light.[5] - Storage at room temperature or higher.[6] - pH of the solution is too high or too low. - Presence of oxidizing contaminants (e.g., metal ions).- Store the solution in an amber vial or wrapped in aluminum foil. - Store the solution at 2-8 °C or frozen. - Buffer the solution to a pH between 3 and 8.[6] - Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA.
Appearance of a yellow or brown color in the solution. - Oxidation of the phenolic group.- This is a visual indicator of degradation. The solution should be discarded and a fresh one prepared. - To prevent this, consider purging the solvent with an inert gas before preparing the solution and storing the final solution under an inert atmosphere.
Inconsistent results in bioassays or other experiments. - Degradation of this compound leading to lower effective concentrations. - Interference from degradation products.- Always use freshly prepared solutions or solutions that have been stored properly and are within their established stability period. - Perform a quick purity check using HPLC before critical experiments.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability in Solution

Factor Condition Effect on Stability Recommendation
pH Acidic (pH < 3)Moderate stability, risk of acid-catalyzed reactions.Buffer solution to pH 3-8 for optimal stability.[6]
Neutral (pH 7)Generally stable.Ideal for many applications.
Alkaline (pH > 8.5)Low stability, increased susceptibility to oxidation.[6]Avoid alkaline conditions for storage.
Temperature Frozen (≤ -20 °C)High stability.Recommended for long-term storage.
Refrigerated (2-8 °C)Good stability.[1][4]Suitable for short to medium-term storage.
Room Temperature (~25 °C)Moderate to low stability, degradation is likely.Avoid for storage longer than a few hours.
Elevated (> 40 °C)Very low stability, rapid degradation.[6]Avoid exposure to high temperatures.
Light Exposed to UV/Visible LightLow stability, photodegradation can occur.[5]Store in amber vials or in the dark.
Protected from LightHigh stability.Essential for maintaining integrity.
Atmosphere Normal (Air)Moderate stability, risk of oxidation.For short-term use.
Inert (Nitrogen/Argon)High stability.Recommended for preparing stock solutions and long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.[9][12]

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Solvent B over 30 minutes can be used for initial method development. The gradient should be optimized to ensure separation of the main peak from all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 275-280 nm). A PDA detector is recommended to check for peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The developed method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

cluster_degradation Degradation Pathways of this compound HM This compound HB 4-Hydroxybenzaldehyde HM->HB Oxidation/ Decarboxylation HBA 4-Hydroxybenzoic Acid HM->HBA Oxidation Poly Polymeric Products HM->Poly Oxidative Polymerization HB->HBA Oxidation cluster_workflow Experimental Workflow for Stability Study prep Prepare 4-HM Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Sample at Time Points stress->sample analyze Analyze by Stability- Indicating HPLC Method sample->analyze data Data Analysis (Degradation Rate, Product Profile) analyze->data cluster_troubleshooting Troubleshooting Logic start Solution Degradation Observed? check_light Protected from Light? start->check_light Yes ok No Action Needed start->ok No check_temp Stored at 2-8°C or Frozen? check_light->check_temp Yes remedy Remedy Storage Conditions & Prepare Fresh Solution check_light->remedy No check_ph pH in 3-8 Range? check_temp->check_ph Yes check_temp->remedy No check_oxidant Inert Atmosphere/ Antioxidant Used? check_ph->check_oxidant Yes check_ph->remedy No check_oxidant->remedy No check_oxidant->ok Yes

References

Troubleshooting peak tailing in 4-Hydroxymandelate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxymandelate, a key analyte for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing in the context of this compound analysis.

What is Peak Tailing?

Ideally, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the latter half of the peak is broader than the front half, resulting in an asymmetry factor greater than 1. This distortion can be caused by a variety of chemical and physical factors within the HPLC system.

Systematic Troubleshooting of Peak Tailing

Use the following flowchart to systematically identify and address the root cause of peak tailing in your this compound analysis.

G A Peak Tailing Observed for this compound B Check Mobile Phase pH A->B C Is pH >= pKa of this compound? B->C Yes E Investigate Secondary Silanol Interactions B->E No D Adjust Mobile Phase pH to ~2 units below pKa C->D K Problem Resolved D->K F Use an End-Capped Column or Add a Competing Base (e.g., Triethylamine) E->F G Evaluate for Column Overload E->G If problem persists F->K H Reduce Sample Concentration or Injection Volume G->H Yes I Inspect for System Issues G->I No H->K J Check for Dead Volume, Column Voids, or Frit Blockage I->J J->K L Contact Technical Support J->L If problem persists

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for acidic compounds like this compound?

A1: The most frequent cause of peak tailing for acidic analytes is secondary interactions between the analyte and active sites on the silica-based stationary phase, particularly silanol groups.[1][2][3] These interactions introduce a secondary, stronger retention mechanism, which delays the elution of a portion of the analyte molecules, resulting in a tailed peak.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter. 4-Hydroxymandelic acid is an acidic compound with a specific pKa value. When the mobile phase pH is close to the pKa, the analyte will exist in both its ionized and non-ionized forms.[1][4][5] This dual state leads to inconsistent interactions with the stationary phase, causing peak broadening and tailing. To ensure a single, non-ionized species and improve peak shape, it is recommended to adjust the mobile phase pH to be at least two units below the pKa of this compound.[6]

Q3: Can my choice of HPLC column contribute to peak tailing?

A3: Absolutely. Traditional silica-based columns can have a significant number of residual silanol groups on the surface, which are prone to secondary interactions.[3][7] To mitigate this, consider using:

  • End-capped columns: These columns have been chemically treated to block a majority of the active silanol groups.[1][3]

  • Columns with novel bonding technologies: Modern columns often feature proprietary surface modifications to shield silanol activity and are more resistant to extreme pH values.[8][9]

  • Polymer-based columns: These columns do not have a silica backbone and are therefore free of silanol groups.[7]

Q4: I've optimized the mobile phase pH and am using a suitable column, but I still see peak tailing. What else could be the cause?

A4: If you have addressed the primary chemical causes, consider these potential physical and system-related issues:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][10] Try diluting your sample or reducing the injection volume.

  • Extra-column Dead Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

  • Column Degradation: Over time, columns can degrade, leading to the formation of voids at the column inlet or channeling within the packed bed.[10] A partially blocked inlet frit can also cause peak tailing.[2] Consider replacing your column if it is old or has been used extensively.

  • Improper Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to poor peak shape. Whenever possible, dissolve your sample in the mobile phase.[6]

Quantitative Data Summary

The following table summarizes the impact of mobile phase pH on the peak asymmetry of an acidic compound. As the pH approaches the pKa, the asymmetry factor increases, indicating more significant peak tailing.

Mobile Phase pHAnalyte StatePeak Asymmetry Factor (As)Peak Shape
2.5Fully Protonated1.1Symmetrical
3.5 (pKa)50% Ionized2.0Significant Tailing
4.5Mostly Ionized1.6Moderate Tailing

Note: This data is illustrative and the optimal pH will depend on the specific pKa of this compound and the column chemistry used.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for this compound Analysis

This protocol describes the preparation of a buffered mobile phase to control the pH and improve the peak shape of this compound.

Objective: To prepare a mobile phase with a pH of 2.5.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid (H₃PO₄), 85%

  • pH meter

  • Sterile-filtered, 0.22 µm membrane filter

Procedure:

  • Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. To do this, add 1 mL of 85% phosphoric acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Measure the pH of the aqueous solution. It should be approximately 2.1.

  • If necessary, adjust the pH to 2.5 using a dilute solution of sodium hydroxide or additional phosphoric acid.

  • This aqueous buffer will serve as mobile phase A.

  • Mobile phase B will be 100% acetonitrile.

  • Filter both mobile phases through a 0.22 µm membrane filter before use.

  • Degas the mobile phases using an appropriate method (e.g., sonication, helium sparging).

Protocol 2: Column Performance Evaluation

This protocol outlines a simple diagnostic test to determine if the column is the source of peak tailing.

Objective: To assess the performance of the analytical column.

Materials:

  • A new, validated HPLC column of the same type as the one in use.

  • A standard solution of this compound.

  • Optimized HPLC method (mobile phase, flow rate, temperature, etc.).

Procedure:

  • Equilibrate the current analytical column with the mobile phase until a stable baseline is achieved.

  • Inject the this compound standard and record the chromatogram. Note the peak asymmetry factor.

  • Carefully replace the current column with the new, validated column.

  • Equilibrate the new column with the mobile phase until a stable baseline is achieved.

  • Inject the same this compound standard and record the chromatogram under identical conditions.

  • Compare the peak asymmetry from the two chromatograms. If the peak shape is significantly improved with the new column, the original column has likely degraded and should be replaced.[2][3]

Visualizations

G cluster_0 Analyte-Stationary Phase Interactions A This compound (Analyte) B C18 Stationary Phase A->B Primary Hydrophobic Interaction (Desired) C Residual Silanol Group (Si-OH) A->C Secondary Polar Interaction (Causes Tailing)

Caption: Chemical interactions leading to peak tailing.

References

Optimizing temperature and pH for 4-Hydroxymandelate synthase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experiments involving 4-Hydroxymandelate synthase (HmaS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this enzyme in your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH conditions for this compound synthase activity?

Q2: What are the substrates and products of the this compound synthase reaction?

A2: this compound synthase (EC 1.13.11.46) catalyzes the conversion of 4-hydroxyphenylpyruvate and molecular oxygen (O₂) into this compound and carbon dioxide (CO₂).[1]

Q3: What class of enzyme is this compound synthase?

A3: this compound synthase is a non-heme Fe(II)-dependent dioxygenase.[2][3] This classification is crucial as it informs on potential cofactors and inhibitors.

Q4: Can other divalent cations be used in place of Fe(II)?

A4: The enzyme is an Fe(II)-dependent oxygenase. While structural studies have been conducted with Co(II) substituted in the active site, for catalytic activity, Fe(II) is required.[2] The presence of chelating agents like EDTA will inhibit the enzyme by removing the essential iron cofactor.

Data Presentation

Table 1: Recommended Reaction Conditions for HmaS Activity (Based on a Coupled Assay System)

ParameterRecommended Value/RangeBuffer SystemNotes
pH 7.5HEPESOptimal pH may vary. A pH range of 7.0-8.5 is a common starting point for similar enzymes.
Temperature 30-37°C-This is a suggested range for a coupled reaction. Optimal temperature for HmaS alone should be determined empirically.
Substrates 4-hydroxyphenylpyruvate, O₂-Ensure adequate oxygen supply for the reaction.
Cofactor Fe(II)-Essential for catalytic activity.

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of this compound Synthase (from Amycolatopsis orientalis)

This protocol describes the expression and purification of His-tagged HmaS in an E. coli expression system.

1. Gene Synthesis and Cloning:

  • Synthesize the codon-optimized gene for this compound synthase from Amycolatopsis orientalis.
  • Clone the gene into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His₆-tag.

2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmid.
  • Grow the cells in LB medium with the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression with 0.5 mM IPTG and continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

3. Cell Lysis:

  • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

4. Affinity Purification:

  • Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Load the clarified lysate onto the column.
  • Wash the column with wash buffer to remove unbound proteins.
  • Elute the His-tagged HmaS with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Buffer Exchange and Storage:

  • Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
  • Determine the protein concentration (e.g., Bradford assay).
  • Aliquot the purified enzyme and store at -80°C.

Protocol 2: In Vitro Activity Assay for this compound Synthase

This protocol outlines a basic endpoint assay to determine HmaS activity by measuring the formation of this compound.

1. Reaction Mixture Preparation (per reaction):

  • 50 mM HEPES buffer (pH 7.5)
  • 100 µM (NH₄)₂Fe(SO₄)₂ (prepare fresh)
  • 1 mM 4-hydroxyphenylpyruvate (HPP)
  • Purified HmaS (concentration to be optimized, e.g., 1-5 µM)
  • Nuclease-free water to the final volume.

2. Reaction Procedure:

  • In a microcentrifuge tube, combine all reaction components except the enzyme.
  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
  • Initiate the reaction by adding the purified HmaS enzyme.
  • Incubate for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heat inactivation at 95°C for 5 minutes).
  • Centrifuge the quenched reaction to pellet any precipitated protein.

3. Product Analysis:

  • Analyze the supernatant for the presence of this compound using a suitable method such as HPLC or LC-MS.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

  • Question: I have purified the HmaS enzyme, but I am observing very low or no activity in my assay. What could be the issue?

  • Answer:

    • Inactive Enzyme: Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Run a sample on an SDS-PAGE to check for protein degradation.

    • Missing or Oxidized Iron Cofactor: HmaS is an Fe(II)-dependent enzyme. Prepare the (NH₄)₂Fe(SO₄)₂ solution fresh to minimize oxidation to Fe(III). Consider adding a reducing agent like ascorbate (1-2 mM) to the reaction mixture to maintain iron in the Fe(II) state.

    • Oxygen Limitation: Dioxygenases require molecular oxygen as a substrate. Ensure adequate aeration of the reaction mixture, especially for larger volumes or dense cell suspensions.

    • Suboptimal pH or Temperature: The recommended pH of 7.5 and temperature of 30-37°C are starting points. Perform a pH and temperature optimization matrix to find the optimal conditions for your specific enzyme preparation and substrate concentration.

    • Presence of Inhibitors: Chelating agents (e.g., EDTA) in your buffers will strip the iron from the active site and inhibit the enzyme. Ensure all your solutions are free from such contaminants.

Issue 2: High Background Signal or Non-specific Product Formation

  • Question: My no-enzyme control is showing a significant signal, or I am observing unexpected products. What is happening?

  • Answer:

    • Substrate Instability: 4-hydroxyphenylpyruvate can be unstable and may degrade non-enzymatically over time, especially at certain pH values and in the presence of light. Prepare the substrate solution fresh and store it protected from light.

    • Contaminating Enzymes: If using a crude cell lysate, other endogenous enzymes from the expression host might be acting on the substrate. Purifying the HmaS is essential for clean results.

    • Non-enzymatic Reactions: The presence of reducing agents and iron could potentially lead to non-specific hydroxylation reactions. Run appropriate controls, including reactions without enzyme and without iron, to assess the level of non-enzymatic product formation.

Issue 3: Poor Reproducibility of Results

  • Question: I am getting inconsistent results between my experimental replicates. What are the likely causes?

  • Answer:

    • Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions. Prepare a master mix for the reaction components to minimize pipetting errors between replicates.

    • Variable Oxygen Levels: Inconsistent aeration between samples can lead to variability. Ensure all reaction tubes are treated similarly in terms of shaking or vortexing.

    • Temperature Fluctuations: Use a calibrated water bath or incubator to maintain a constant temperature throughout the experiment.

    • Enzyme Aggregation: Improperly folded or stored enzyme may aggregate, leading to variable active enzyme concentrations. Briefly centrifuge the enzyme stock before use and use the supernatant.

Visualizations

experimental_workflow Experimental Workflow for HmaS Characterization cluster_prep Preparation cluster_assay Activity Assay gene_synthesis Gene Synthesis & Cloning expression Protein Expression gene_synthesis->expression purification Purification expression->purification reaction_setup Reaction Setup purification->reaction_setup Purified Enzyme incubation Incubation reaction_setup->incubation quenching Reaction Quenching incubation->quenching analysis Product Analysis (HPLC/LC-MS) quenching->analysis

Caption: Workflow for HmaS expression, purification, and activity assay.

troubleshooting_logic Troubleshooting Logic for Low HmaS Activity start Low/No Activity check_enzyme Check Enzyme Integrity (SDS-PAGE, Storage) start->check_enzyme check_cofactor Check Fe(II) Cofactor (Fresh solution, Add Ascorbate) check_enzyme->check_cofactor Enzyme OK solution Activity Restored check_enzyme->solution Enzyme Degraded -> Re-purify check_conditions Check Reaction Conditions (pH, Temp, O2) check_cofactor->check_conditions Cofactor OK check_cofactor->solution Fe(II) Oxidized -> Use Fresh/Ascorbate check_inhibitors Check for Inhibitors (e.g., EDTA) check_conditions->check_inhibitors Conditions OK check_conditions->solution Suboptimal -> Optimize check_inhibitors->solution No Inhibitors check_inhibitors->solution Inhibitor Present -> Remove

Caption: Decision tree for troubleshooting low HmaS activity.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Hydroxymandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Hydroxymandelate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In complex biological matrices like urine and plasma, endogenous components such as salts, phospholipids, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix.[2] A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method for quantifying matrix effects.[1] It involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix to the peak area of a pure standard solution at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis, and how do they compare?

A3: The choice of sample preparation is crucial in mitigating matrix effects. The most common techniques are "Dilute-and-Shoot," Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Their effectiveness in reducing matrix effects varies significantly.

Sample Preparation MethodTypical MatrixEfficacy in Reducing Matrix EffectsAdvantagesDisadvantages
Dilute-and-Shoot UrineLow to ModerateSimple, fast, and inexpensive.[5]High potential for significant matrix effects due to minimal cleanup.[6][7] May not be suitable for trace-level analysis.
Protein Precipitation (PPT) Plasma, SerumLow to ModerateSimple and fast.[8]Co-precipitates some analytes and is less effective at removing phospholipids and other interferences.[9]
Liquid-Liquid Extraction (LLE) Urine, PlasmaModerate to HighGood removal of highly polar or non-polar interferences.[10]Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Urine, PlasmaHighProvides the cleanest extracts by selectively isolating the analyte, leading to the lowest matrix effects.[4][9]More complex, time-consuming, and costly compared to other methods.

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help with matrix effects in this compound analysis?

A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is considered the gold standard for compensating for matrix effects.[3] Since a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Troubleshooting Guides

Problem 1: Poor peak shape and/or shifting retention times for this compound.

A Observe Poor Peak Shape or Shifting Retention Times B Potential Cause: High Matrix Load on Column A->B C Solution 1: Improve Sample Cleanup (e.g., switch from PPT to SPE) B->C If sample prep is minimal D Solution 2: Optimize Chromatography B->D If sample prep is already robust G Resolved C->G E Sub-solution 2a: Modify Gradient Profile (slower gradient) D->E F Sub-solution 2b: Use a Different Column Chemistry (e.g., Phenyl-Hexyl) D->F E->G F->G

Troubleshooting Poor Peak Shape and Shifting Retention Times.

Problem 2: Significant ion suppression or enhancement is observed.

A Observe Significant Ion Suppression or Enhancement B Potential Cause: Co-elution of Interfering Endogenous Compounds A->B C Solution 1: Enhance Sample Preparation (Implement SPE or optimize LLE) B->C Primary approach D Solution 2: Adjust Chromatographic Separation B->D If sample prep is optimized E Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) B->E For compensation F Resolved C->F D->F E->F

Troubleshooting Ion Suppression or Enhancement.

Problem 3: Inconsistent and irreproducible results for quality control (QC) samples.

A Inconsistent QC Results B Potential Cause: Variable Matrix Effects Between Samples A->B C Solution 1: Implement a More Robust Sample Preparation Method (SPE) B->C To reduce variability D Solution 2: Use Matrix-Matched Calibrators and QCs B->D To compensate for consistent effects E Solution 3: Employ a SIL-IS B->E Gold standard for compensation F Resolved C->F D->F E->F

References

Technical Support Center: Overcoming Poor Solubility of 4-Hydroxymandelate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 4-Hydroxymandelate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a chemical compound often used in the synthesis of pharmaceuticals, such as the beta-blocker atenolol. Its delivery and efficacy in biological systems, as well as its utility in various experimental assays, can be limited by its characteristically poor solubility in aqueous solutions, particularly at neutral or acidic pH.

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of this compound is significantly affected by several factors:

  • pH: As a weak acid, its solubility is highly dependent on the pH of the aqueous buffer.

  • Co-solvents: The presence of organic co-solvents can substantially increase its solubility.

  • Temperature: Generally, solubility increases with higher temperatures.

  • Ionic Strength: The concentration of salts in the buffer can either increase or decrease solubility.

  • Physical Form: The crystalline structure of the solid this compound can impact its dissolution rate.

Q3: My this compound, which is soluble in DMSO, precipitates when I dilute it into my aqueous buffer. Why does this happen and how can I prevent it?

This common issue, often called "crashing out," occurs when the concentration of the organic solvent (DMSO) is no longer sufficient to keep the compound dissolved in the final aqueous solution. To prevent this, you can:

  • Lower the concentration of your stock solution in DMSO.

  • Perform serial dilutions in a mixture of DMSO and your aqueous buffer.

  • Increase the percentage of co-solvent in your final solution, if your experiment allows.

  • Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer.

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound powder directly into a neutral aqueous buffer (e.g., PBS pH 7.4).
  • Explanation: At neutral pH, a portion of the this compound molecules are in their less soluble protonated form.

  • Solution Workflow:

G cluster_0 Solubilization Troubleshooting A Start: Undissolved This compound in Neutral Buffer B Option 1: pH Adjustment A->B C Option 2: Co-solvent Addition A->C D Increase pH of buffer (e.g., to pH 9-10) with 1M NaOH B->D G Prepare concentrated stock in DMSO (e.g., 50 mg/mL) C->G E Add this compound to basic buffer D->E F Gradually lower pH to target with 0.1M HCl E->F I Clear Solution Achieved F->I H Add stock solution dropwise to vigorously stirred buffer G->H H->I

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: The solution becomes cloudy or forms a precipitate over time.
  • Explanation: This may indicate that the solution is supersaturated and thermodynamically unstable at the storage temperature or that the compound is degrading.

  • Solutions:

    • Store the stock solution at a lower temperature (e.g., -20°C or -80°C) to slow down precipitation kinetics.

    • Prepare fresh solutions before each experiment.

    • Ensure the final concentration is below the limit of solubility for the given conditions.

    • Consider using a stabilizing agent, such as a small percentage of a surfactant like Tween® 80, if compatible with your experimental design.

Data Presentation

Note: The following data are illustrative, based on the known chemical properties of this compound and data from similar compounds, to demonstrate expected trends.

Table 1: Illustrative Solubility of this compound in 50 mM Phosphate Buffer at 25°C

Buffer pHEstimated Solubility (mg/mL)
5.0< 1
6.01 - 2
7.05 - 8
7.410 - 15
8.0> 30

Table 2: Illustrative Solubility of this compound in Aqueous Solutions with Co-solvents at pH 7.4 and 25°C

Co-solvent% (v/v)Estimated Solubility (mg/mL)
None010 - 15
DMSO525 - 35
DMSO10> 50
Ethanol520 - 30
Ethanol1040 - 50

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Prepare a basic buffer: Start with your desired aqueous buffer (e.g., 50 mM Phosphate Buffer) and adjust the pH to approximately 9.0-10.0 using a dropwise addition of 1 M NaOH while stirring.

  • Dissolve the compound: Add the weighed amount of this compound to the basic buffer. Stir until it is completely dissolved. Gentle warming (to 30-40°C) can be used to expedite dissolution.

  • Adjust to the final pH: While vigorously stirring, slowly add 0.1 M HCl dropwise to the solution to lower the pH to your desired final value (e.g., pH 7.4). Monitor the pH closely with a calibrated pH meter.

  • Finalize the solution: Once the target pH is reached, and the solution remains clear, bring the solution to the final volume with your initial buffer.

  • Sterile filter: If required for your application, filter the final solution through a 0.22 µm syringe filter.

Logical Relationship of pH and Solubility

G cluster_0 pH-Solubility Relationship A Low pH (Acidic) B Protonated Form (Less Polar) A->B C Poor Aqueous Solubility B->C D High pH (Alkaline) E Deprotonated Form (More Polar Anion) D->E F Enhanced Aqueous Solubility E->F

Technical Support Center: 4-Hydroxymandelate Microbial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the microbial production of 4-Hydroxymandelate (4-HMA).

Troubleshooting Guides

Issue 1: Unexpectedly Low or No 4-HMA Titer

Question: My E. coli fermentation is showing poor growth and the final 4-HMA titer is significantly lower than expected. What are the likely causes and how can I troubleshoot this?

Answer:

A low 4-HMA titer is a common issue often linked to microbial contamination. Contaminants compete with your production strain for essential nutrients, and their metabolic byproducts can inhibit the growth of E. coli and/or the enzymatic synthesis of 4-HMA.

Troubleshooting Steps:

  • Microscopic Examination:

    • Procedure: Immediately take a sample from your fermenter. Prepare a wet mount and a Gram stain to observe the cell morphology.

    • Observation: Look for the presence of microbial cells that are not your production strain (e.g., cocci, budding yeast, filamentous fungi, or different rod-shaped bacteria).

  • Plating on Selective and Differential Media:

    • Procedure: Plate a dilution series of your fermentation broth onto various agar plates.

      • Luria-Bertani (LB) Agar: To cultivate a broad range of bacteria.

      • MacConkey Agar: To differentiate between lactose-fermenting (e.g., some coliforms) and non-lactose fermenting bacteria.

      • Sabouraud Dextrose Agar (SDA): To select for fungi and yeast.

    • Observation: The presence of colonies with different morphologies from your production strain confirms contamination. Refer to the Colony Morphology Identification Guide in the Experimental Protocols section.

  • Metabolite Analysis:

    • Procedure: Analyze the fermentation supernatant by HPLC.

    • Observation: Look for unusual peaks that do not correspond to 4-HMA or known metabolic intermediates of your E. coli strain. The presence of significant amounts of lactic acid or acetic acid is a strong indicator of bacterial contamination.[1]

  • Check for Bacteriophage Lysis:

    • Procedure: Monitor the optical density (OD) of your culture over time. A sudden drop in OD after a period of normal growth can indicate bacteriophage infection.

    • Observation: If phage contamination is suspected, perform a plaque assay.

Corrective Actions:

  • If contamination is confirmed: Terminate the fermentation run to avoid further resource loss and prevent the spread of the contaminant.

  • Decontamination: Thoroughly clean and sterilize the bioreactor and all associated equipment.

  • Review and Reinforce Aseptic Technique: Ensure all personnel are adhering to strict aseptic protocols for media preparation, inoculation, and sampling.

  • Inoculum Purity Check: Before starting a new fermentation, verify the purity of your seed culture by plating and microscopic examination.

Issue 2: Inconsistent Batch-to-Batch 4-HMA Production

Question: We are observing significant variability in 4-HMA yield and purity across different fermentation batches, even with the same protocol. What could be the cause?

Answer:

Inconsistent batch-to-batch production is often a sign of sporadic contamination events. The source of contamination may not be persistent but introduced intermittently.

Troubleshooting Steps:

  • Audit of Raw Materials:

    • Procedure: Test all raw materials (e.g., glucose, yeast extract, salts) for microbial load.

    • Observation: High bioburden in any of the components can be a source of contamination.

  • Environmental Monitoring:

    • Procedure: Use air samplers and settle plates to monitor the microbial load in the vicinity of the bioreactor and in the inoculation area. Swab surfaces that come into contact with sterile components.

    • Observation: Elevated levels of airborne or surface microorganisms can indicate a breach in environmental control.

  • Review of Sterilization Procedures:

    • Procedure: Verify the parameters of your sterilization cycles (autoclave and steam-in-place). Use biological and chemical indicators to confirm sterility.

    • Observation: Inadequate sterilization is a common cause of contamination.[2]

  • Bioreactor Integrity Check:

    • Procedure: Before each run, perform a pressure-hold test to check for leaks in seals, O-rings, and valve diaphragms.

    • Observation: A drop in pressure indicates a potential entry point for contaminants.

Decision Tree for Troubleshooting Bioreactor Contamination:

Contamination_Troubleshooting start Low 4-HMA Yield or Inconsistent Production microscopy Microscopic Examination of Broth start->microscopy contaminant_morphology Foreign Cell Morphology Seen? microscopy->contaminant_morphology plating Plate Broth on Selective Media contaminant_colonies Contaminant Colonies Grown? plating->contaminant_colonies hplc HPLC Analysis of Supernatant unusual_peaks Unusual Metabolite Peaks? hplc->unusual_peaks contaminant_morphology->plating No contamination_confirmed Contamination Confirmed contaminant_morphology->contamination_confirmed Yes contaminant_colonies->hplc No contaminant_colonies->contamination_confirmed Yes unusual_peaks->contamination_confirmed Yes no_contamination_visual No Visual Contamination unusual_peaks->no_contamination_visual No terminate_run Terminate Run and Decontaminate contamination_confirmed->terminate_run check_process_params Review Process Parameters (pH, Temp, DO, Nutrients) no_contamination_visual->check_process_params check_strain_stability Check Production Strain Stability (Plasmid Loss, Mutation) no_contamination_visual->check_strain_stability review_sterilization Review Sterilization Procedures and Bioreactor Integrity review_aseptic_technique Review Aseptic Technique and Inoculum Purity terminate_run->review_sterilization terminate_run->review_aseptic_technique

Figure 1: Decision tree for troubleshooting low 4-HMA yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of microbial contaminants in E. coli fermentations for 4-HMA production?

A1: The most common contaminants include:

  • Bacteria: Lactobacillus and Acetobacter species are frequent contaminants in glucose-rich fermentation media.[1] Spore-forming bacteria like Bacillus species can also be problematic as they can survive standard sterilization procedures if not performed correctly.

  • Yeast and Fungi: Species of Candida, Pichia, and Aspergillus can be introduced from the air or non-sterile raw materials.

  • Bacteriophages: These are viruses that infect bacteria and can lead to a rapid lysis of the production culture.

Q2: How does contamination affect the purity of the final 4-HMA product?

A2: Contaminants can reduce the purity of 4-HMA through several mechanisms:

  • Production of interfering metabolites: Many contaminating microbes produce organic acids (e.g., acetic acid, lactic acid) and other compounds that may have similar retention times to 4-HMA in HPLC analysis, complicating purification.[1][3]

  • Degradation of 4-HMA: Some contaminants may produce enzymes that can degrade 4-HMA.

  • Cell lysis: Contaminants can cause lysis of the E. coli production host, releasing host cell proteins and other impurities into the fermentation broth.

Q3: Can a low level of contamination be tolerated?

A3: Generally, no level of contamination is acceptable in a controlled fermentation process for a high-purity product like 4-HMA. Even low levels of contamination can lead to:

  • Reduced Yield: Contaminants compete for substrates, reducing the carbon flux towards 4-HMA production.

  • Process Instability: The presence of contaminants can make the fermentation process unpredictable and difficult to control.

  • Downstream Processing Challenges: The presence of contaminant-derived impurities can significantly increase the complexity and cost of purification.

Q4: What is the impact of bacteriophage contamination and how can it be prevented?

A4: Bacteriophage contamination can be devastating, leading to the complete loss of a fermentation batch within hours. Prevention is key and includes:

  • Use of Phage-Resistant Strains: If phage contamination is a recurring issue, developing or obtaining a phage-resistant E. coli production strain is the most effective solution.

  • Strict Aseptic Technique: Phages can be introduced through the air or contaminated equipment.

  • Decontamination: If a phage contamination event occurs, the facility may require extensive decontamination with virucidal agents.

Q5: How does acetic acid, a common byproduct of contaminants, inhibit 4-HMA production?

A5: Acetic acid accumulation, either from the production strain under certain conditions or from contaminants like Acetobacter, can inhibit E. coli growth.[1] High concentrations of acetic acid lower the intracellular pH and can disrupt essential metabolic pathways. For example, in E. coli, acetate accumulation can lead to the depletion of the intracellular methionine pool and the buildup of toxic homocysteine, which slows down or halts cell growth and, consequently, 4-HMA production.[4][5]

Data Presentation

The following tables summarize the potential quantitative impact of various contamination issues on 4-HMA production. The data is extrapolated from studies on similar microbial fermentation processes.

Table 1: Estimated Impact of Microbial Contamination on 4-HMA Production Yield

Contaminant TypeContamination Level (CFU/mL)Estimated 4-HMA Yield Reduction (%)Probable Cause
Lactobacillus sp.1055 - 10%Competition for glucose, production of lactic acid.
Lactobacillus sp.10820 - 30%Severe nutrient depletion and high lactic acid inhibition.
Acetobacter sp.10615 - 25%Production of acetic acid, leading to growth inhibition.[1][4]
Bacillus sp. (spores)103 (post-sterilization)10 - 50%Spore survival during sterilization, vegetative growth competes for nutrients.
Mixed Fungal10410 - 40%Nutrient competition, potential production of inhibitory secondary metabolites.
Bacteriophage>107 PFU/mL80 - 100%Lysis of the E. coli production host.

Table 2: Potential Impact of Contaminant Byproducts on 4-HMA Purity

Contaminant ByproductTypical Concentration in Contaminated BatchImpact on 4-HMA PurityAnalytical Observation (HPLC)
Lactic Acid> 2 g/LModeratePotential for co-elution with 4-HMA depending on the HPLC method.
Acetic Acid> 1 g/LLow to ModerateCan cause peak tailing or fronting for 4-HMA if at high concentrations.[3]
Other Organic AcidsVariableVariableAppearance of multiple unknown peaks in the chromatogram.
Contaminant ProteinsVariableHighIncreased protein load complicates downstream purification.

Experimental Protocols

Protocol 1: Detection and Enumeration of Microbial Contaminants
  • Sampling: Aseptically withdraw 10 mL of the fermentation broth.

  • Serial Dilution: Prepare a 10-fold serial dilution of the sample in sterile saline (0.85% NaCl) from 10-1 to 10-7.

  • Plating:

    • Pipette 100 µL of the 10-4, 10-5, 10-6, and 10-7 dilutions onto separate, pre-labeled agar plates (LB, MacConkey, and SDA).

    • Use a sterile spreader to evenly distribute the inoculum over the surface of the agar.

  • Incubation:

    • Incubate LB and MacConkey plates at 37°C for 24-48 hours.

    • Incubate SDA plates at 30°C for 3-5 days.

  • Colony Counting and Morphology:

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the colony-forming units per milliliter (CFU/mL) of the original sample.

    • Record the morphology (size, shape, color, texture) of different colony types.

Protocol 2: Colony Morphology Identification Guide

This protocol provides a basic guide for the preliminary identification of common contaminants based on their colony morphology on agar plates.

  • E. coli (Production Host): On LB agar, colonies are typically circular, convex, with entire margins, and are off-white or cream-colored.

  • Bacillus sp.: Often form large, flat, irregular, and opaque colonies with undulate or filamentous margins. Some species may exhibit a "ground glass" appearance.

  • Lactobacillus sp.: Typically form small, pinpoint, translucent to white colonies on LB or MRS agar.

  • Yeast (e.g., Candida, Pichia): Form larger, circular, convex, opaque, cream-colored colonies with a characteristic "yeasty" odor.

  • Mold (e.g., Aspergillus): Appear as fuzzy or hairy colonies, often with pigmented spores (e.g., green, black, or yellow).

Workflow for Contaminant Identification:

Contaminant_Identification start Suspected Contamination sampling Aseptic Sampling from Bioreactor start->sampling microscopy Microscopy (Wet Mount & Gram Stain) sampling->microscopy plating Plating on Selective/Differential Media sampling->plating observe_morphology Observe Colony Morphology plating->observe_morphology biochemical_tests Biochemical Tests (Catalase, Oxidase, etc.) observe_morphology->biochemical_tests molecular_id Molecular Identification (e.g., 16S rRNA sequencing) biochemical_tests->molecular_id identification Contaminant Identified molecular_id->identification

Figure 2: Workflow for the identification of microbial contaminants.
Protocol 3: Quantification of 4-HMA by HPLC

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 13,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a low pH aqueous buffer (e.g., 20 mM KH2PO4, pH 2.5). A common ratio is 20:80 (v/v) acetonitrile:buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 225 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure 4-HMA.

    • Calculate the concentration of 4-HMA in the samples by comparing the peak area to the standard curve.

Signaling and Metabolic Pathways

4-HMA Biosynthetic Pathway and Interference by Contaminants

The production of 4-HMA in engineered E. coli typically starts from glucose and proceeds through the shikimate pathway to produce chorismate, a key precursor for aromatic amino acids. Chorismate is then converted to 4-hydroxyphenylpyruvate (4-HPP), which is the direct precursor to 4-HMA, a reaction catalyzed by the enzyme this compound synthase (HmaS).

Contaminants interfere with this pathway primarily through two mechanisms:

  • Competition for Glucose: Contaminants consume glucose, reducing its availability for the shikimate pathway and subsequent 4-HMA synthesis.

  • Inhibition by Metabolic Byproducts: Contaminants like Acetobacter and some lactic acid bacteria produce acetic acid. Acetic acid stresses the E. coli host, slowing its growth and metabolic rate, thereby reducing the overall flux through the 4-HMA biosynthetic pathway.

HMA_Pathway_Contamination cluster_ecoli E. coli Metabolism cluster_contaminant Contaminant Metabolism Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Biomass E. coli Biomass Glucose->Biomass Chorismate Chorismate Shikimate->Chorismate HPP 4-Hydroxyphenylpyruvate Chorismate->HPP HMA This compound HPP->HMA HmaS Contaminant_Glucose Glucose Contaminant_Biomass Contaminant Biomass Contaminant_Glucose->Contaminant_Biomass Acetic_Acid Acetic Acid Contaminant_Glucose->Acetic_Acid Acetic_Acid->HMA Inhibition Acetic_Acid->Biomass Inhibition Glucose_Source Shared Glucose Pool Glucose_Source->Glucose Glucose_Source->Contaminant_Glucose Competition

Figure 3: Interference of contaminants with the 4-HMA biosynthetic pathway.

References

Technical Support Center: 4-Hydroxymandelate Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 4-hydroxymandelate enzymatic assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in this compound metabolism and how are they typically assayed?

The primary enzymes in the biosynthesis of 4-hydroxyphenylglyoxylate from this compound are this compound synthase (HmaS), hydroxymandelate oxidase (HmO), and mandelate dehydrogenase (MdlB).[1] Assays for these enzymes generally fall into two categories:

  • Chromatographic Assays (HPLC, LC-MS): These methods provide direct quantification of the substrate depletion and product formation, offering high specificity and accuracy.[2][3]

  • Coupled Spectrophotometric Assays: These are continuous assays that monitor the reaction progress by measuring the change in absorbance of a coupled substrate. For oxidases, this often involves measuring the production of hydrogen peroxide, while for dehydrogenases, the consumption or production of NAD(P)H is monitored.[2][4][5]

Q2: What are the common causes of low or no enzyme activity in my this compound assay?

Low or no enzyme activity is a frequent issue that can be attributed to several factors:

  • Inactive Enzyme: The enzyme may have denatured due to improper storage or handling, such as repeated freeze-thaw cycles.[2][6]

  • Missing Cofactors: Many enzymes in this pathway require specific cofactors. For instance, some this compound oxidases require FAD and Mn2+.[2][7]

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme.[2] The optimal pH for hydroxymandelate oxidase from Pseudomonas convexa is 6.6, and the optimal temperature is 55°C, but these conditions can vary for enzymes from other sources.[2]

  • Presence of Inhibitors: The reaction mixture may contain inhibitors. Thiol compounds, heavy metal ions, and chelating agents have been reported to inhibit hydroxymandelate oxidase.[2]

Q3: My assay results are not reproducible. What could be the cause?

Poor reproducibility can undermine the reliability of your results. Common culprits include:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of enzymes, substrates, or other reagents is a major source of variability.[2]

  • Temperature Fluctuations: Failure to maintain a constant temperature during the assay can lead to variable reaction rates.[2]

  • Substrate Instability: The substrate may degrade over time. It is advisable to prepare fresh substrate solutions for each experiment.[2]

  • Enzyme Aggregation: The enzyme may be aggregating, leading to inconsistent activity.[2]

Q4: The reaction rate in my kinetic assay is not linear. What should I do?

A non-linear reaction rate can complicate the determination of initial velocity. The primary reasons for this are:

  • Substrate Depletion: The substrate is being consumed too quickly, causing the reaction rate to decrease over time.

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme.[2]

  • Enzyme Instability: The enzyme may be losing activity during the course of the reaction under the assay conditions.[2]

To address this, you can try using a lower enzyme concentration or a higher substrate concentration to ensure the reaction rate remains linear for the desired duration.[2]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity
Possible Cause Suggested Solution
Inactive Enzyme Verify the enzyme's expiration date and confirm it has been stored at the recommended temperature. Run a positive control with a known active substrate to confirm enzyme viability.[2][6]
Missing Cofactors Check the literature for your specific enzyme's cofactor requirements (e.g., FAD, Mn2+, NAD⁺) and ensure they are present in the reaction buffer at optimal concentrations.[2]
Suboptimal Assay Conditions Perform a matrix of experiments to determine the optimal pH, temperature, and buffer composition for your enzyme and substrate.[2]
Presence of Inhibitors Analyze all reaction components for potential inhibitors. If an inhibitor is suspected, consider purifying your substrate or using a different buffer system.[2]
Issue 2: Poor Reproducibility
Possible Cause Suggested Solution
Inconsistent Pipetting Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for the reaction components to minimize pipetting errors between wells.[2][8]
Temperature Fluctuations Use a temperature-controlled incubator or water bath for all reactions to ensure a constant temperature.[2]
Substrate Instability Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of the substrate stock.[2]
Enzyme Aggregation Optimize buffer conditions by including additives like glycerol or non-ionic detergents to prevent enzyme aggregation.[2]
Issue 3: High Background Signal in Spectrophotometric Assays
Possible Cause Suggested Solution
Substrate Autohydrolysis Prepare substrate solutions fresh before use and store them on ice. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
Interfering Substances Ensure that none of the buffer components or compounds in your sample absorb at the detection wavelength. Run a blank reaction for each sample that includes all components except the enzyme.
Contamination of Reagents Use high-purity reagents and water to prepare all solutions. Filter-sterilize buffers if necessary.

Experimental Protocols

Protocol 1: HPLC-Based Assay for this compound Oxidase (HmO)

This assay quantifies the formation of 4-hydroxyphenylglyoxylate from (S)-4-hydroxymandelate.[9]

Reaction Mixture:

  • 50 mM Potassium phosphate buffer (pH 7.5)

  • 100 µM FMN

  • 1 mM (S)-4-hydroxymandelate

  • Purified HmO enzyme (concentration to be optimized)

Assay Procedure:

  • Pre-incubate the reaction mixture (without the enzyme) at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified HmO enzyme.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heat inactivation).

  • Centrifuge the quenched reaction mixture at high speed to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the product.

Protocol 2: Coupled Spectrophotometric Assay for this compound Oxidase (HmO)

This continuous assay measures the production of hydrogen peroxide, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).[4][5]

Materials:

  • Purified Hydroxymandelate Oxidase (HmO)

  • (S)-4-Hydroxymandelate (Substrate)

  • 50 mM Potassium Phosphate Buffer (pH 7.5)

  • Horseradish Peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

Assay Procedure:

  • Set the spectrophotometer to the appropriate wavelength for the chromogen (e.g., 510 nm for the product of 4-AAP and phenol oxidation) and equilibrate at the desired temperature (e.g., 25°C).[4]

  • In a cuvette, prepare the reaction mixture containing assay buffer, chromogen solution (e.g., 4-AAP and phenol), HRP, and the substrate ((S)-4-hydroxymandelate) at various concentrations.

  • Incubate the mixture for a few minutes to reach thermal equilibrium and establish a baseline reading.

  • Initiate the reaction by adding a small, known amount of the purified HmO enzyme.

  • Immediately mix and monitor the increase in absorbance over time.

  • Determine the initial reaction rate from the linear portion of the absorbance versus time plot.

Visualizations

Biosynthetic Pathway of 4-Hydroxyphenylglyoxylate Biosynthetic Pathway of 4-Hydroxyphenylglyoxylate HPP 4-Hydroxyphenylpyruvate HMA (S)-4-Hydroxymandelate HPP->HMA HmaS (this compound Synthase) HPG 4-Hydroxyphenylglyoxylate HMA->HPG HmO (Hydroxymandelate Oxidase) or MdlB (Mandelate Dehydrogenase)

Caption: Biosynthesis of 4-Hydroxyphenylglyoxylate.

Troubleshooting Workflow for Low Enzyme Activity Troubleshooting Workflow for Low Enzyme Activity start Low or No Activity Observed check_enzyme Verify Enzyme Integrity (Storage, Positive Control) start->check_enzyme check_cofactors Check for Required Cofactors (e.g., FAD, Mn2+, NAD+) check_enzyme->check_cofactors Enzyme is active success Activity Restored check_enzyme->success Issue resolved check_conditions Optimize Assay Conditions (pH, Temperature, Buffer) check_cofactors->check_conditions Cofactors are present check_cofactors->success Issue resolved check_inhibitors Investigate Potential Inhibitors check_conditions->check_inhibitors Conditions are optimal check_conditions->success Issue resolved check_inhibitors->success No inhibitors found or removed

Caption: Troubleshooting workflow for low enzyme activity.

Experimental Workflow for Coupled Spectrophotometric Assay Experimental Workflow for Coupled Spectrophotometric Assay prep Prepare Reagents (Buffer, Substrate, HRP, Chromogen) setup Set up Reaction Mixture in Cuvette (Buffer, HRP, Chromogen, Substrate) prep->setup equilibrate Equilibrate to Assay Temperature and Establish Baseline setup->equilibrate initiate Initiate Reaction with Enzyme (HmO) equilibrate->initiate monitor Monitor Absorbance Change Over Time initiate->monitor analyze Calculate Initial Reaction Rate monitor->analyze

Caption: Workflow for a coupled spectrophotometric assay.

References

Reducing background noise in electrochemical detection of 4-Hydroxymandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the electrochemical detection of 4-Hydroxymandelate.

Troubleshooting Guides

This section addresses specific issues encountered during experiments in a question-and-answer format.

Problem 1: High and Unstable Baseline Current

Question: Why is my baseline current high and fluctuating, making it difficult to detect the this compound signal?

Answer: A high and unstable baseline is a common issue that can mask the faradaic current from your analyte. The potential causes and solutions are outlined below:

Potential CauseRecommended Solution
Contaminated Supporting Electrolyte Prepare fresh electrolyte using high-purity salts (e.g., "for analysis" or "trace metal" grade) and ultrapure water (>18 MΩ·cm). Filter the solution through a 0.22 µm filter before use.
Dirty or Fouled Working Electrode Thoroughly clean and polish the working electrode. For a glassy carbon electrode (GCE), follow the detailed polishing protocol provided in the "Experimental Protocols" section. An effective cleaning procedure is crucial for a stable and low baseline.
Dissolved Oxygen De-gas the electrolyte solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes before the measurement. Maintain an inert atmosphere over the solution during the experiment, as oxygen reduction contributes significantly to the background signal.
Poor Electrical Connections Check all cable connections to the potentiostat and electrodes. Ensure that the clips are making a firm and stable contact with the electrodes. Corrosion on the clips can also introduce noise.
Electromagnetic Interference (EMI) Place the electrochemical cell inside a Faraday cage to shield it from external electronic noise from power lines and nearby equipment. Ensure the potentiostat is properly grounded.

Problem 2: Poor Signal-to-Noise Ratio (SNR < 3)

Question: My baseline is relatively stable, but the signal from this compound is very weak and barely distinguishable from the noise. How can I improve the signal-to-noise ratio?

Answer: A low signal-to-noise ratio (SNR) compromises the limit of detection and the accuracy of your measurements. A generally acceptable minimum SNR for detection is 3.[1] For reliable quantification, an SNR of 10 or higher is recommended. Here are strategies to enhance your SNR:

Potential CauseRecommended Solution
Suboptimal Electrochemical Technique For quantitative analysis, pulse voltammetric techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are generally preferred over Cyclic Voltammetry (CV). These techniques are designed to minimize the contribution of charging current to the total measured current, thereby improving the SNR. SWV is often faster and can be more sensitive than DPV.
Inefficient Electron Transfer Modify the working electrode surface to enhance the electrocatalytic activity towards this compound. Nanomaterial modifications, such as with multi-walled carbon nanotubes (MWCNTs), can increase the electroactive surface area and facilitate faster electron transfer. A protocol for preparing an MWCNT-modified GCE is provided in the "Experimental Protocols" section.
High Background Noise Address all potential sources of a high baseline current as detailed in "Problem 1". Reducing the fundamental noise level is a direct way to improve the SNR.
Inappropriate Scan Rate Optimize the scan rate. While higher scan rates can increase the peak current for diffusion-controlled processes, they also increase the charging current, which is a major component of background noise. The relationship between peak current and the square root of the scan rate can be investigated to find an optimal range where the Faradaic current is enhanced relative to the background.
Non-ideal Buffer pH The electrochemical oxidation of phenolic compounds like this compound is often pH-dependent. The peak potential can shift, and the peak current can vary with pH.[2][3][4] It is crucial to determine the optimal pH for your supporting electrolyte to maximize the signal intensity.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in biological samples for this compound detection?

A1: When analyzing biological samples such as urine or plasma, several endogenous compounds can interfere with the electrochemical detection of this compound due to their similar oxidation potentials. The most common interferents include:

  • Ascorbic acid (AA): A powerful antioxidant present in high concentrations in biological fluids.

  • Uric acid (UA): A product of purine metabolism, also found in significant concentrations, especially in urine.[5][6][7]

  • Dopamine (DA) and its metabolites: Neurotransmitters that can be present and are electroactive.

  • Other phenolic compounds and metabolites: A variety of other phenolic molecules can also be oxidized in the same potential window.

Q2: How can I minimize the impact of these interfering species?

A2: Several strategies can be employed to mitigate interference:

  • Electrode Modification: Modify the electrode surface with materials that can selectively interact with this compound or repel interferents. For example, a negatively charged polymer coating (like Nafion) can help in repelling negatively charged species like ascorbic acid and uric acid at neutral pH.

  • Sample Preparation: Implement a sample clean-up step before electrochemical analysis. Solid-phase extraction (SPE) is a highly effective technique for removing many interfering substances from complex matrices like urine. A general protocol for SPE is provided in the "Experimental Protocols" section.[8][9][10]

  • pH Optimization: Adjusting the pH of the supporting electrolyte can sometimes shift the oxidation potentials of the analyte and interferents, potentially allowing for better resolution.

  • Chromatographic Separation: Coupling High-Performance Liquid Chromatography (HPLC) with electrochemical detection (HPLC-ED) is a powerful approach. The HPLC column separates the components of the sample before they reach the electrochemical detector, providing excellent selectivity.

Q3: What is the expected electrochemical behavior of this compound?

A3: this compound is a phenolic compound. Its electrochemical detection is based on the oxidation of the hydroxyl group on the phenyl ring. This is generally an irreversible process. The oxidation mechanism is believed to proceed through the formation of a phenoxy radical, which can then undergo further reactions. The exact oxidation potential will depend on the electrode material and the pH of the supporting electrolyte.

Q4: Which is better for this compound detection: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV)?

A4: Both DPV and SWV are excellent techniques for quantitative analysis and offer better sensitivity than CV by minimizing background charging currents.[11]

  • SWV is generally faster as it uses a combined staircase and square wave potential waveform. It can also be more sensitive than DPV.[12][13]

  • DPV involves superimposing potential pulses on a linear potential ramp. While typically slower than SWV, it can sometimes provide better-defined peaks for certain systems. The choice between the two often depends on the specific experimental conditions and the required analysis time. It is recommended to optimize both techniques for your specific application to determine which provides the better signal-to-noise ratio.

Q5: How can software-based methods be used to reduce noise?

A5: Several computational techniques can be applied post-measurement to improve the signal-to-noise ratio:

  • Signal Averaging: Averaging multiple scans can significantly reduce random noise. The signal, which is coherent, adds up linearly, while the random noise adds as the square root of the number of scans. Thus, the SNR improves with the square root of the number of scans.[14][15]

  • Digital Smoothing: Algorithms like moving averages can be used to smooth out high-frequency noise from the voltammogram.

  • Baseline Correction: Most electrochemical software packages have tools for fitting and subtracting the underlying baseline from the voltammogram, which can make peak height and area measurements more accurate.[8][9][10][13]

Data Presentation

The following tables summarize quantitative data to guide experimental optimization.

Table 1: Effect of pH on the Anodic Peak Current of a Phenolic Compound in 0.1 M Phosphate Buffer

pHPeak Potential (V vs. Ag/AgCl)Peak Current (µA)
5.0+0.788.5
6.0+0.7212.3
7.0+0.6515.8
8.0+0.5911.9
9.0+0.537.4
Note: This table presents representative data for a phenolic compound similar to this compound, illustrating the typical trend of peak current and potential with varying pH. The optimal pH for this compound should be determined experimentally.

Table 2: Comparison of Bare vs. Modified Glassy Carbon Electrode (GCE) for Phenolic Compound Detection

ElectrodePeak Current (µA)Signal-to-Noise Ratio (SNR)
Bare GCE5.28
MWCNT-Modified GCE14.825
Note: This table shows a typical enhancement in signal intensity and SNR when a GCE is modified with multi-walled carbon nanotubes (MWCNTs) for the detection of a phenolic analyte. Data is illustrative and actual improvement will depend on the specific modification protocol and analyte.[16][17][18]

Table 3: Oxidation Potentials of Common Interferents and this compound

CompoundApproximate Oxidation Potential (V vs. Ag/AgCl) at pH 7
Ascorbic Acid+0.1 to +0.2
Uric Acid+0.3 to +0.4
This compound+0.6 to +0.8
Note: These are approximate potential ranges and can vary significantly with the electrode material, scan rate, and specific buffer composition. However, it illustrates the potential for resolving the this compound peak from major interferents.

Experimental Protocols

1. Protocol for Polishing a Glassy Carbon Electrode (GCE)

A clean and smooth electrode surface is paramount for reproducible and low-noise electrochemical measurements.

  • Materials:

    • Polishing pads (e.g., microcloth or nylon)

    • Alumina slurry (e.g., 0.3 µm and 0.05 µm particle sizes)

    • Ultrapure water (>18 MΩ·cm)

    • Ethanol or Methanol

    • Sonicator

  • Procedure:

    • Rinse the GCE tip with ultrapure water.

    • Place a few drops of 0.3 µm alumina slurry onto a polishing pad.

    • Hold the GCE perpendicular to the pad and polish in a figure-eight motion for 2-3 minutes, applying gentle pressure.

    • Rinse the electrode thoroughly with ultrapure water to remove all alumina particles.

    • Repeat the polishing step with 0.05 µm alumina slurry on a new polishing pad for 2-3 minutes.

    • Rinse the electrode again thoroughly with ultrapure water.

    • Sonicate the electrode in ultrapure water for 2-3 minutes to dislodge any remaining abrasive particles.

    • Sonicate the electrode in ethanol or methanol for 2-3 minutes to remove any organic contaminants.

    • Finally, rinse the electrode with ultrapure water and dry it with a stream of high-purity nitrogen or argon.

2. Protocol for Preparation of Phosphate Buffered Saline (PBS) (0.1 M, pH 7.4)

  • Materials:

    • Sodium phosphate dibasic (Na₂HPO₄)

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Sodium chloride (NaCl)

    • Potassium chloride (KCl)

    • Ultrapure water (>18 MΩ·cm)

    • pH meter

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Procedure for 1 L of 1x PBS:

    • Add approximately 800 mL of ultrapure water to a clean beaker.

    • Dissolve the following salts in the water:

      • 8 g of NaCl

      • 0.2 g of KCl

      • 1.44 g of Na₂HPO₄

      • 0.24 g of KH₂PO₄

    • Allow the solution to stir until all salts are completely dissolved.

    • Adjust the pH of the solution to 7.4 using small additions of concentrated HCl or NaOH while monitoring with a calibrated pH meter.

    • Transfer the solution to a 1 L volumetric flask and add ultrapure water to the mark.

    • For applications requiring sterile conditions, the solution can be autoclaved. Store at room temperature.[2][3][9]

3. Protocol for Degassing the Electrolyte Solution

  • Materials:

    • Electrochemical cell with the prepared electrolyte

    • High-purity nitrogen or argon gas cylinder with a regulator

    • Tubing to direct the gas flow

  • Procedure:

    • Assemble the electrochemical cell with the electrolyte solution.

    • Insert a tube connected to the inert gas supply into the solution, ensuring the outlet is below the liquid surface for efficient bubbling.

    • Provide a second vent for the displaced gas to exit the cell.

    • Start bubbling the inert gas through the solution at a moderate rate for 15-20 minutes. Avoid a vigorous flow that could cause splashing.

    • After the initial degassing, raise the gas tube outlet to be just above the solution surface to maintain an inert atmosphere over the electrolyte during the experiment. This prevents oxygen from re-dissolving into the solution.

4. Protocol for Preparation of a Multi-Walled Carbon Nanotube (MWCNT) Modified GCE

  • Materials:

    • Polished GCE

    • Multi-walled carbon nanotubes (MWCNTs)

    • N,N-Dimethylformamide (DMF) or other suitable solvent

    • Micropipette

    • Sonicator

  • Procedure:

    • Prepare a stable dispersion of MWCNTs by adding a small amount (e.g., 1 mg) of MWCNTs to a solvent like DMF (e.g., 1 mL).

    • Sonicate the mixture for an extended period (e.g., 30-60 minutes) to achieve a homogeneous black suspension.

    • Using a micropipette, drop-cast a small volume (e.g., 5-10 µL) of the MWCNT dispersion onto the surface of the polished GCE.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp. This will leave a thin film of MWCNTs on the electrode surface.

    • Before use, the modified electrode may need to be conditioned by cycling the potential in the supporting electrolyte until a stable voltammogram is obtained.[2][12][19]

5. General Protocol for Solid-Phase Extraction (SPE) for Urine Samples

  • Materials:

    • SPE cartridge (e.g., a strong anion exchange cartridge for organic acids)

    • Urine sample, pre-treated (e.g., centrifuged, pH adjusted)

    • Methanol (for conditioning)

    • Ultrapure water (for equilibration)

    • Wash solution (e.g., water or a weak buffer)

    • Elution solvent (e.g., an organic solvent with a small amount of acid)

    • SPE manifold

  • Procedure:

    • Conditioning: Pass a volume of methanol through the SPE cartridge to wet the stationary phase.

    • Equilibration: Pass a volume of ultrapure water or a buffer at the desired pH through the cartridge to prepare it for the sample.

    • Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, controlled flow rate. The analytes of interest will be retained on the stationary phase.

    • Washing: Pass a volume of a wash solution through the cartridge to remove weakly bound, interfering compounds.

    • Elution: Pass a small volume of a strong elution solvent through the cartridge to desorb and collect the analytes of interest.

    • The collected eluate can then be evaporated and reconstituted in the electrochemical supporting electrolyte for analysis.[8][9][10]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis b_prep Buffer Preparation (0.1 M PBS, pH 7.4) degas Degassing (N2/Ar Purge) b_prep->degas e_prep Electrode Polishing (GCE) m_prep Electrode Modification (Optional: MWCNT) e_prep->m_prep setup Cell Assembly & Interference Removal (SPE) m_prep->setup degas->setup measure Electrochemical Measurement (DPV/SWV in Faraday Cage) setup->measure baseline Baseline Correction measure->baseline signal_avg Signal Averaging (Optional) baseline->signal_avg quant Quantification signal_avg->quant

Caption: Experimental workflow for reducing background noise in the electrochemical detection of this compound.

troubleshooting_flow start High Background Noise or Low SNR q_baseline Is the baseline high and unstable? start->q_baseline a_baseline Address Baseline Issues: - Clean Electrolyte - Polish Electrode - Degas Solution - Check Connections - Use Faraday Cage q_baseline->a_baseline Yes q_snr Is the SNR still low (<3)? q_baseline->q_snr No a_baseline->q_snr a_snr Enhance Signal: - Use DPV/SWV - Modify Electrode - Optimize pH & Scan Rate - Sample Cleanup (SPE) q_snr->a_snr Yes end Improved Detection q_snr->end No a_snr->end

Caption: Logical troubleshooting guide for addressing noise issues in electrochemical detection.

oxidation_pathway cluster_4HMA This compound Oxidation HMA This compound Radical Phenoxy Radical Intermediate HMA->Radical -e⁻, -H⁺ Quinone p-Benzoquinone Methide Intermediate Radical->Quinone Rearrangement Product Further Oxidation Products Quinone->Product Further Oxidation/ Hydration

Caption: Proposed electrochemical oxidation pathway for this compound.

References

Technical Support Center: Optimizing Fed-Batch Fermentation for High-Yield 4-Hydroxymandelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fed-batch fermentation of 4-Hydroxymandelate (4-HMA).

Frequently Asked Questions (FAQs)

Q1: Which host organism is most commonly used for this compound (4-HMA) production and why?

A1: Escherichia coli (E. coli) is the most widely used host for producing 4-HMA. This is due to its rapid growth, well-understood genetics, and the extensive availability of genetic engineering tools that facilitate the optimization of metabolic pathways for high-yield production.[1][2]

Q2: What is the general biosynthetic pathway for 4-HMA in engineered E. coli?

A2: The biosynthesis of 4-HMA in engineered E. coli is typically achieved by introducing a heterologous pathway. The key step involves the expression of a this compound synthase (HmaS), which converts the native metabolite 4-hydroxyphenylpyruvate (4-HPP), derived from the shikimate pathway, into 4-HMA.[3][4] To increase the metabolic flux towards 4-HMA, competing pathways are often blocked, for example, by deleting genes such as tyrB and aspC which are involved in the conversion of 4-HPP to L-tyrosine.[3][5]

Q3: What are the most critical fermentation parameters to monitor and control for optimal 4-HMA yield?

A3: The critical parameters for successful fed-batch fermentation are temperature, pH, dissolved oxygen (DO), and the substrate feeding rate.[1] A common strategy is a two-stage temperature control, starting at 37°C for rapid cell growth and then reducing it to a lower temperature (e.g., 30°C) post-induction to enhance protein expression and product formation.[1][2] The pH is typically maintained around 7.0, and DO should be kept above 20-30% to ensure aerobic conditions.[1][2]

Q4: Why is a fed-batch strategy recommended over a simple batch culture for 4-HMA production?

A4: A fed-batch strategy is recommended because it allows for precise control over nutrient addition, which is crucial for achieving high cell densities and maximizing product yield.[1][6] This method prevents the accumulation of inhibitory byproducts, such as acetate, that can result from overflow metabolism in a traditional batch culture with high initial substrate concentrations.[1] By controlling the growth rate, fed-batch fermentation can extend the production phase, leading to significantly higher product titers, with yields of 15.8 g/L of 4-HMA being reported in E. coli.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fed-batch fermentation of 4-HMA.

Problem Potential Cause(s) Recommended Solution(s)
Low 4-HMA Yield Inefficient Precursor Supply: Insufficient flux through the shikimate pathway to produce 4-hydroxyphenylpyruvate (4-HPP).- Overexpress key genes in the aromatic amino acid pathway, such as feedback-resistant versions of aroG and tyrA.[3]- Ensure precursor pathway genes are adequately expressed.
Suboptimal Enzyme Expression/Activity: The this compound synthase (HmaS) is not expressed well or is inactive.- Optimize the expression level of HmaS by testing different promoters and plasmid copy numbers.[5]- Verify protein expression via SDS-PAGE and Western blot.[1]
Significant Byproduct Formation (e.g., L-tyrosine, Acetate) Competing Metabolic Pathways: The precursor 4-HPP is being diverted to other products like L-tyrosine.- Knock out genes of competing pathways, such as tyrB and aspC, to block the conversion of 4-HPP to L-tyrosine.[3][5]
Overflow Metabolism: High glucose feeding rate leads to the production of inhibitory acetate.- Carefully control the glucose feeding rate to avoid excess glucose accumulation.[1]- Use a defined medium with a balanced composition to minimize byproduct formation.[1]
Slow or Stalled Fermentation Suboptimal Fermentation Conditions: Incorrect temperature, pH, or dissolved oxygen (DO) levels.- Ensure that temperature, pH, and DO are continuously monitored and maintained at their optimal setpoints (e.g., pH 7.0, DO >30%).[1]
Nutrient Limitation: Depletion of a critical nutrient in the medium or feed solution.- Analyze the composition of the medium and feed. Adjust the feed strategy to ensure all necessary nutrients are supplied.[1]
Product Toxicity: High concentrations of 4-HMA may be toxic to the host cells.- Implement an in-situ product removal strategy, such as using an ion-exchange resin during fermentation.[1]
Formation of Inclusion Bodies High Protein Expression Rate: The HmaS enzyme is being produced too quickly, leading to misfolding and aggregation.- Reduce the inducer concentration (e.g., IPTG) to slow down the rate of protein synthesis.[1]- Lower the post-induction temperature (e.g., 18-25°C) to improve protein folding and solubility.[1]
Improper Protein Folding: The cellular environment is not conducive to proper folding.- Co-express molecular chaperones to assist in the correct folding of the HmaS enzyme.[1]
Culture Contamination Improper Aseptic Technique: Contaminated media, equipment, or poor handling during inoculation and sampling.- Strictly adhere to aseptic techniques throughout the entire process.[1]- Ensure all media, solutions, and equipment are properly sterilized before use.[1]- Regularly monitor the culture for any visual or microscopic signs of contamination.[1]

Quantitative Data Summary

Table 1: Example Fed-Batch Fermentation Media Composition

ComponentBatch Medium (per Liter)Feeding Medium (per Liter)
Glucose20 g500 g
Xylose-250 g
KH₂PO₄3.0 g-
Na₂HPO₄·12H₂O17.1 g-
NH₄Cl3.0 g-
Yeast Extract1.0 g20 g
MgSO₄·7H₂O1.0 g4 g
Trace Metal Solution1 mL10 mL
Note: This is an example composition and may require optimization for specific strains and processes. Data adapted from literature.[1][2][5]

Table 2: Reported Yields of 4-HMA in Engineered Microorganisms

OrganismKey Genetic ModificationsFermentation MethodTiter (g/L)Reference
E. coliOverexpression of shmaS, deletion of tyrB and aspCFed-batch15.8[5]
S. cerevisiaeEngineered aromatic amino acid pathway, expression of HmaS from N. uniformisBatch>1.0[7][8]
E. coliFine-tuning of shmaS expressionFed-batch(Implied high yield)[3]

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Initial Inoculation: Inoculate a single colony of the engineered E. coli strain from a fresh agar plate into a 50 mL tube containing 10 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Overnight Growth: Incubate the culture overnight at 37°C with shaking at 220 rpm.

  • Scale-Up: The next day, transfer the overnight culture into a 500 mL shake flask containing 100 mL of fresh fermentation batch medium.

  • Final Growth: Incubate at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 4.0-5.0. This culture will serve as the inoculum for the bioreactor.[1]

Protocol 2: Fed-Batch Fermentation in a 5-L Bioreactor

  • Bioreactor Preparation: Prepare 3 L of the batch fermentation medium (see Table 1) in a 5-L bioreactor and sterilize it by autoclaving. After cooling, aseptically add the required antibiotics and trace metal solution.[1]

  • Probe Calibration & Setup: Calibrate the pH and Dissolved Oxygen (DO) probes according to the manufacturer's instructions. Set the initial fermentation parameters: temperature at 37°C, pH at 7.0 (controlled with 25% ammonia or 5M NaOH), and DO to be maintained above 30% by cascading the agitation speed (e.g., 300-900 rpm) and aeration rate.[1]

  • Inoculation: Aseptically inoculate the fermenter with the seed culture to a starting OD₆₀₀ of approximately 0.4-0.5 (typically 10% v/v).[1]

  • Batch Phase: Allow the culture to grow in batch mode until the initial carbon source (glucose) is depleted. This is typically indicated by a sharp and sudden increase in the DO signal.[2]

  • Fed-Batch Phase: Initiate the feeding of the concentrated substrate solution (see Table 1). Start with a low, constant feed rate and adjust as needed to maintain a controlled growth rate and avoid acetate accumulation. An exponential feeding strategy can also be employed to maintain a constant specific growth rate.[9][10]

  • Induction: When the OD₆₀₀ reaches a desired level (e.g., ~20-30), induce the expression of the HmaS enzyme by adding IPTG to a final concentration of 0.1-1 mM. Simultaneously, reduce the temperature to 30°C to promote proper protein folding.[2]

  • Sampling and Analysis: Continue the fermentation for 48-72 hours post-induction. Collect samples periodically to monitor cell growth (OD₆₀₀), substrate consumption, and 4-HMA formation using High-Performance Liquid Chromatography (HPLC).[1][2]

Visualizations

Biosynthetic_Pathway cluster_host E. coli Central Metabolism cluster_engineered Engineered Pathway cluster_blocked Blocked Competing Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway multiple steps 4HPP 4-Hydroxyphenylpyruvate (4-HPP) Shikimate_Pathway->4HPP HmaS This compound Synthase (HmaS) (Heterologous Expression) 4HPP->HmaS tyrB_aspC tyrB, aspC (Gene Deletion) 4HPP->tyrB_aspC 4HMA This compound (Product) HmaS->4HMA L_Tyrosine L-Tyrosine (Byproduct) tyrB_aspC->L_Tyrosine tyrB_aspC->L_Tyrosine Blocked

Caption: Biosynthetic pathway for this compound in engineered E. coli.

Experimental_Workflow A 1. Seed Culture Preparation C 3. Inoculation A->C B 2. Bioreactor Setup & Sterilization B->C D 4. Batch Phase (Initial Growth) C->D E 5. Fed-Batch Phase (Controlled Feeding) D->E Substrate Depletion (DO Spike) F 6. Induction (e.g., IPTG) E->F Target OD Reached G 7. Production Phase (Reduced Temperature) F->G H 8. Harvest & Analysis (HPLC) G->H 48-72 hours

Caption: Experimental workflow for optimizing 4-HMA production.

Troubleshooting_Logic Start Low 4-HMA Titer Q1 Is biomass (OD) low? Start->Q1 A1_Yes Check fermentation conditions (pH, DO, Temp, Nutrients) Q1->A1_Yes Yes A1_No Biomass is adequate Q1->A1_No No Q2 Are byproducts high? A1_No->Q2 A2_Yes - Knock out competing genes - Optimize feed rate Q2->A2_Yes Yes A2_No Byproducts are low Q2->A2_No No Q3 Inclusion bodies present? A2_No->Q3 A3_Yes - Lower induction temp - Reduce inducer conc. - Co-express chaperones Q3->A3_Yes Yes A3_No HmaS is soluble Q3->A3_No No End Optimize HmaS expression (promoters, copy number) A3_No->End

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Tale of Two Metabolites: Vanillylmandelic Acid (VMA) versus 4-Hydroxymandelate in Catecholamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Vanillylmandelic Acid (VMA) and 4-Hydroxymandelate as catecholamine metabolites reveals a significant disparity in their established clinical relevance and metabolic understanding. While VMA is a cornerstone biomarker for neuroendocrine tumors, this compound remains a largely uncharacterized molecule within human catecholamine pathways.

This guide provides a detailed comparison of these two molecules, drawing upon available scientific literature. We present quantitative data, experimental protocols, and visualizations to illuminate their respective roles, or lack thereof, in clinical diagnostics and research.

At a Glance: Key Differences

FeatureVanillylmandelic Acid (VMA)This compound
Chemical Name 4-hydroxy-3-methoxymandelic acid4-hydroxymandelic acid
Metabolic Origin Well-established end-stage metabolite of epinephrine and norepinephrine.[1]Not a recognized major metabolite of human catecholamine metabolism. Primarily described in microbial metabolic pathways.
Clinical Significance Primary biomarker for diagnosing and monitoring neuroblastoma and other neural crest tumors.[2][3] Elevated levels are indicative of catecholamine-secreting tumors.[2]No established clinical significance in human catecholamine-related disorders.
Data Availability Extensive quantitative data from numerous clinical studies.Scant to no quantitative data in the context of human catecholamine metabolism.

The Established Pathway of a Key Biomarker: Vanillylmandelic Acid (VMA)

Vanillylmandelic acid is the principal end-product of the breakdown of the catecholamines epinephrine and norepinephrine.[1] This metabolic process is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1] The measurement of VMA in a 24-hour urine sample is a critical diagnostic tool for neuroblastoma, a common childhood cancer, with over 90% of patients exhibiting elevated levels of VMA and/or homovanillic acid (HVA).[3]

The metabolic cascade leading to VMA formation is a well-documented pathway central to neuroendocrine function and pathology.

Catecholamine_Metabolism Catecholamine Metabolism to VMA cluster_pathway Metabolic Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Normetanephrine Normetanephrine Norepinephrine->Normetanephrine COMT DHMA 3,4-dihydroxymandelic acid Norepinephrine->DHMA MAO Metanephrine Metanephrine Epinephrine->Metanephrine COMT Epinephrine->DHMA MAO VMA Vanillylmandelic Acid (VMA) Normetanephrine->VMA MAO Metanephrine->VMA MAO DHMA->VMA COMT

Figure 1. Simplified signaling pathway of catecholamine metabolism leading to the formation of Vanillylmandelic Acid (VMA).

The Enigmatic this compound

In stark contrast to VMA, 4-hydroxymandelic acid is not a recognized major metabolite in the human catecholamine pathway. While its chemical structure is similar to VMA, it lacks the crucial 3-methoxy group. Searches of scientific literature do not yield evidence of its use as a clinical biomarker for neuroendocrine tumors or other catecholamine-related conditions in humans. Its biosynthesis has been primarily studied in the context of microbial metabolism, where it can be produced from 4-hydroxyphenylpyruvic acid by the enzyme (S)-p-hydroxymandelate synthase.[4]

Due to the lack of data on this compound's role in human physiology, a direct comparative signaling pathway diagram is not applicable.

Quantitative Data: A One-Sided Story

The available quantitative data overwhelmingly focuses on VMA. Numerous studies have established reference ranges for urinary VMA excretion in healthy individuals across different age groups and have documented the significantly elevated levels in patients with neuroblastoma.

Table 1: Urinary Vanillylmandelic Acid (VMA) Levels in Neuroblastoma Patients vs. Healthy Controls

PopulationVMA Levels (µg/mg creatinine)Reference
Healthy Infants (6-11 months)Mean + 2 SD: < 24[5]
Neuroblastoma Infants (6-11 months)Significantly elevated compared to controls (p < 0.001)[5]
Healthy Children (Age-dependent)Age-specific reference ranges apply[2][6]
Neuroblastoma Patients (Pediatric)>90% of patients show elevated VMA and/or HVA[3]

Note: HVA refers to Homovanillic Acid, another catecholamine metabolite often measured alongside VMA.

No comparable quantitative data for this compound in either healthy or patient populations in the context of catecholamine metabolism is available in the reviewed literature.

Experimental Protocols: Detecting a Well-Established Biomarker

The standard for VMA quantification is analysis of a 24-hour urine collection. Various analytical methods have been developed and refined over the years, with High-Performance Liquid Chromatography (HPLC) with electrochemical detection being a common and reliable technique.

Experimental Workflow for Urinary VMA Analysis by HPLC

VMA_Analysis_Workflow Experimental Workflow for Urinary VMA Analysis cluster_workflow Analysis Protocol Collection 24-Hour Urine Collection (Acidified) Preparation Sample Preparation (e.g., Solid-Phase Extraction) Collection->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Detection Electrochemical or Mass Spectrometry Detection Separation->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification

References

A Comparative Guide to HPLC and GC-MS for 4-Hydroxymandelate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-hydroxymandelate, a key intermediate in various metabolic pathways, is crucial. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed methodologies.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Analytes must be volatile and thermally stable, often necessitating derivatization for polar compounds like this compound.
Derivatization Generally not required for this compound.Mandatory for this compound to increase volatility and thermal stability. A two-step process of methoximation followed by silylation is common.[1]
Sample Preparation Simpler; typically involves filtration, dilution, and possibly solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][3]More complex due to the need for derivatization and rigorous removal of water and other reactive substances.
Speed Generally faster for routine analysis due to simpler sample preparation.Can be more time-consuming due to the derivatization step.
Sensitivity & Selectivity Good sensitivity with UV detection. Selectivity can be enhanced with more specific detectors like fluorescence or mass spectrometry (LC-MS).Excellent sensitivity and selectivity, especially in Selected Ion Monitoring (SIM) mode. Provides structural information for unequivocal identification.
Cost Lower initial instrument and operational costs compared to GC-MS.Higher initial instrument and operational costs.
Typical Use Case High-throughput quantitative analysis in quality control and routine monitoring.Definitive identification and quantification, especially in complex matrices or when high sensitivity is required.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics for the analysis of a structurally related compound, 4-hydroxyphenylglyoxylate, which can be considered indicative for this compound analysis.

ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) ~1 µg/mL~1 ng/mL
Limit of Quantification (LOQ) ~5 µg/mL~5 ng/mL
Linearity (R²) >0.999>0.998
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 5%< 10%

Data adapted from a comparative study on 4-hydroxyphenylglyoxylate.[4]

Metabolic Pathway of this compound

This compound is a key intermediate in the biosynthesis of Coenzyme Q10 (CoQ10) in humans. It is synthesized from 4-hydroxyphenylpyruvate through the action of the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL).[5][6][7] In some bacteria, it is involved in the degradation of mandelic acid.[8]

metabolic_pathway Biosynthesis of this compound and its Role in CoQ10 Synthesis Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Transaminase HMA This compound HPPA->HMA Hydroxyphenylpyruvate dioxygenase-like (HPDL) HB 4-Hydroxybenzoate HMA->HB Hydroxymandelate Oxidase (HmO) CoQ10 Coenzyme Q10 Headgroup HB->CoQ10 Multiple Steps

Biosynthesis of this compound.

Experimental Workflows

The general workflows for the analysis of this compound using HPLC and GC-MS are outlined below, highlighting the key differences in sample processing.

experimental_workflows Comparative Workflow: HPLC vs. GC-MS for this compound Analysis cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Collection (e.g., Plasma, Urine) hplc_prep Sample Preparation (Protein Precipitation, LLE, or SPE) hplc_sample->hplc_prep hplc_filter Filtration (0.22 or 0.45 µm) hplc_prep->hplc_filter hplc_analysis HPLC-UV Analysis hplc_filter->hplc_analysis hplc_data Data Acquisition and Quantification hplc_analysis->hplc_data gcms_sample Sample Collection (e.g., Plasma, Urine) gcms_prep Sample Preparation (LLE or SPE) gcms_sample->gcms_prep gcms_dry Drying (Anhydrous Na2SO4 or N2 stream) gcms_prep->gcms_dry gcms_deriv Derivatization (Methoximation + Silylation) gcms_dry->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition and Quantification gcms_analysis->gcms_data

HPLC and GC-MS experimental workflows.

Detailed Experimental Protocols

Below are representative protocols for the analysis of this compound by HPLC-UV and GC-MS. These should be optimized and validated for specific applications.

HPLC-UV Method

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma), add an internal standard.

  • Acidify the sample with 100 µL of 1M HCl.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm.

3. Quantification

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

GC-MS Method

1. Sample Preparation and Derivatization

  • Perform liquid-liquid extraction as described in the HPLC protocol (steps 1-5).

  • Evaporate the organic solvent to complete dryness under a nitrogen stream.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Seal the vial and heat at 60°C for 60 minutes.[1]

  • Cool the vial to room temperature.

  • Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Seal the vial and heat at 60°C for 30 minutes.[1]

  • Cool to room temperature before injection.

2. GC-MS Conditions

  • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Quantification

  • Monitor characteristic ions for the derivatized this compound and internal standard.

  • Construct a calibration curve based on the peak area ratios.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

  • HPLC is generally a more straightforward, faster, and cost-effective method for routine quantitative analysis, primarily because it does not require derivatization. This makes it well-suited for high-throughput screening and quality control environments where a validated method is already in place.

  • GC-MS , on the other hand, offers superior sensitivity and selectivity. The mass spectral data provides a higher degree of confidence in analyte identification, which is crucial in complex biological matrices or in research settings where unequivocal identification is necessary. Although the sample preparation is more laborious due to the mandatory derivatization step, the enhanced performance can be indispensable for trace-level analysis and metabolic studies.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, throughput needs, and the available instrumentation and expertise. For many applications, LC-MS/MS, which combines the advantages of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry, may present the optimal solution, though at a higher cost.

References

A Comparative Guide to Vanillylmandelic Acid (VMA) Measurement: Addressing 4-Hydroxymandelate Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of vanillylmandelic acid (VMA), a key biomarker for neuroblastoma and other neuroendocrine tumors. A primary focus is placed on the potential cross-reactivity of 4-hydroxymandelic acid in commonly used immunoassays and a comparative look at more specific alternative methods.

Introduction

Vanillylmandelic acid (VMA) is the principal urinary metabolite of the catecholamines epinephrine and norepinephrine.[1] Its measurement is a critical tool in the diagnosis and monitoring of catecholamine-secreting tumors.[2] While immunoassays offer a convenient and high-throughput method for VMA quantification, their specificity can be a concern due to the potential for cross-reactivity with structurally similar endogenous compounds. One such compound of interest is 4-hydroxymandelic acid, which shares a core mandelic acid structure with VMA. This guide examines the available data on this cross-reactivity and compares the performance of immunoassays with highly specific chromatographic methods.

Immunoassays for VMA: A Question of Specificity

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are widely used for VMA measurement. These assays rely on the specific binding of an antibody to VMA. However, the structural similarity between VMA (3-methoxy-4-hydroxymandelic acid) and 4-hydroxymandelic acid raises concerns about the potential for antibody cross-reactivity, which could lead to inaccurate VMA measurements.

Cross-Reactivity Data: A Notable Gap

Despite the theoretical potential for cross-reactivity, a review of commercially available VMA ELISA kit manuals and scientific literature reveals a significant lack of specific quantitative data on the cross-reactivity of 4-hydroxymandelic acid. Most manufacturers state that their assays have "high specificity" and "no significant cross-reactivity or interference between VMA and analogues was observed," but they do not provide specific percentage cross-reactivity values for 4-hydroxymandelic acid.[3] An older study from 1989 on the development of a polyclonal antiserum for VMA reported minimal cross-reaction (under 1%) with "all naturally occurring related compounds tested"; however, 4-hydroxymandelic acid was not explicitly mentioned.[4]

This absence of specific data makes it challenging for researchers to definitively assess the impact of 4-hydroxymandelic acid on VMA immunoassay results.

High-Specificity Alternative Methods

Given the ambiguity surrounding immunoassay specificity, chromatographic methods coupled with mass spectrometry have become the gold standard for accurate VMA quantification due to their superior specificity and sensitivity.

Method Comparison
FeatureImmunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody bindingChromatographic separation followed by mass-to-charge ratio detectionChromatographic separation of volatile derivatives followed by mass-to-charge ratio detection
Specificity Potentially lower due to antibody cross-reactivity with structurally similar molecules.Very high; capable of distinguishing between isomers and closely related compounds.[5]Very high; provides excellent separation and definitive identification.
Sensitivity Generally good, but can be limited by antibody affinity.Very high; considered one of the most sensitive methods available.High, with low detection limits.
Sample Throughput High; suitable for screening large numbers of samples.Moderate to high, depending on the system and method.Lower; requires derivatization, increasing sample preparation time.
Interferences Susceptible to matrix effects and cross-reacting substances.Less susceptible to interferences due to the specificity of mass detection.Minimized through derivatization and chromatographic separation.
Cost Relatively low cost per sample.Higher initial instrument cost and operational expenses.Higher initial instrument cost and operational expenses.

Experimental Protocols

Vanillylmandelic Acid (VMA) Immunoassay (Competitive ELISA) - General Protocol

This is a generalized protocol based on commercially available kits. Specific protocols may vary.

  • Standard and Sample Preparation: A series of VMA standards are prepared, typically by serial dilution. Urine samples are diluted as per the kit instructions.

  • Coating: Microtiter plates are pre-coated with VMA.

  • Competitive Reaction: Known amounts of VMA standards or unknown amounts in samples are added to the wells, followed by the addition of a VMA-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase). During incubation, the free VMA in the sample and the VMA coated on the plate compete for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound antibody to produce a colored product.

  • Stopping the Reaction: The enzyme reaction is stopped by the addition of a stop solution.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The concentration of VMA in the sample is inversely proportional to the signal intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for VMA Analysis

This protocol is a representative example and may require optimization.

  • Sample Preparation: Urine samples are typically diluted and spiked with a stable isotope-labeled internal standard (e.g., VMA-d3).

  • Chromatographic Separation: An aliquot of the prepared sample is injected into a liquid chromatograph. The VMA is separated from other urinary components on a reversed-phase column using a specific mobile phase gradient.

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the VMA molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized VMA molecules are fragmented, and specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring - SRM). This provides a high degree of specificity.

  • Quantification: The peak area of the VMA is measured relative to the peak area of the internal standard. The concentration is determined by comparison to a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for VMA Analysis

This protocol is a representative example and may require optimization.

  • Sample Preparation and Extraction: Urine samples are acidified and VMA is extracted using an organic solvent. An internal standard is added prior to extraction.

  • Derivatization: VMA is a polar and non-volatile compound. Therefore, it must be chemically modified (derivatized) to make it volatile for GC analysis. This is often done using silylating agents like BSTFA.

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph, where the VMA derivative is separated from other compounds on a capillary column.

  • Ionization and Mass Analysis: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer identifies VMA based on its unique mass spectrum.

  • Quantification: The abundance of specific ions is measured to quantify the VMA derivative.

Visualizing the Pathways and Workflows

Catecholamine Metabolism Pathway

Catecholamine_Metabolism Tyrosine Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine DBH Dopamine β- Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT COMT COMT Norepinephrine->COMT MAO MAO Norepinephrine->MAO Epinephrine Epinephrine Epinephrine->COMT Epinephrine->MAO Normetanephrine Normetanephrine Normetanephrine->MAO Metanephrine Metanephrine Metanephrine->MAO DHMA 3,4-Dihydroxymandelic Acid DHMA->COMT VMA Vanillylmandelic Acid (VMA) TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine COMT->Normetanephrine COMT->Metanephrine COMT->VMA MAO->DHMA MAO->DHMA MAO->VMA MAO->VMA

Caption: Simplified metabolic pathway of catecholamines to VMA.

VMA Immunoassay (Competitive ELISA) Workflow

ELISA_Workflow Start Start Prepare Prepare Standards & Samples Start->Prepare Add_Sample Add Standards/Samples to VMA-Coated Plate Prepare->Add_Sample Add_Ab Add Enzyme-Conjugated Anti-VMA Antibody Add_Sample->Add_Ab Incubate1 Incubate (Competitive Binding) Add_Ab->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance at 450 nm Stop->Read Calculate Calculate VMA Concentration Read->Calculate End End Calculate->End

Caption: General workflow for a competitive VMA ELISA.

LC-MS/MS Workflow for VMA Analysis

LCMSMS_Workflow Start Start Sample_Prep Sample Preparation (Dilution, Internal Standard) Start->Sample_Prep LC_Separation Liquid Chromatography (Separation of Analytes) Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (SRM of VMA and IS) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification (Peak Area Ratio vs. Standard Curve) Data_Acquisition->Quantification End End Quantification->End

Caption: Typical workflow for VMA analysis by LC-MS/MS.

Conclusion and Recommendations

The potential for cross-reactivity of 4-hydroxymandelic acid in VMA immunoassays remains a critical consideration for researchers. The lack of specific, quantitative data from manufacturers necessitates a cautious approach when interpreting results, especially in complex matrices or when co-eluting metabolites are suspected.

For research and clinical applications requiring the highest degree of accuracy and specificity, LC-MS/MS and GC-MS are the recommended methods for VMA quantification. Their ability to definitively identify and quantify VMA, free from interferences from structurally related compounds, provides a level of confidence that is currently unmatched by immunoassays.

While immunoassays may serve as a useful screening tool due to their high throughput and lower cost, any positive or unexpected results should be confirmed by a more specific method like LC-MS/MS. Researchers and clinicians should be aware of the limitations of immunoassays and prioritize methods that ensure the reliability of their VMA measurements.

References

Unraveling the Metabolic Journey of 4-Hydroxymandelate: A Guide to Isotopic Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of isotopic labeling methodologies for confirming the metabolic fate of 4-hydroxymandelate, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The metabolic fate of this compound (4-HMA), a key intermediate in various biological pathways, has been a subject of intense research. Its role as a precursor in the biosynthesis of valuable secondary metabolites, such as non-proteinogenic amino acids in antibiotics, and its involvement in the catabolism of aromatic compounds, underscores the importance of understanding its metabolic journey.[1] Isotopic labeling, a powerful technique for tracing the path of molecules in biological systems, has been instrumental in elucidating the intricate pathways involving 4-HMA.[2][3] This guide provides a comprehensive comparison of isotopic labeling strategies used to confirm the metabolic fate of this compound, presenting supporting experimental data, detailed protocols, and visual representations of the underlying pathways and workflows.

Comparative Analysis of Isotopic Labeling Strategies

Stable isotope labeling coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy offers a robust approach to track the incorporation of labeled atoms from a precursor into a downstream metabolite.[3][4] In the context of this compound metabolism, various isotopically labeled precursors have been employed to delineate its biosynthetic origins and subsequent transformations.

A pivotal study successfully identified 4-HMA as a crucial intermediate in the biosynthesis of coenzyme Q10 (CoQ10) in human cells using a combination of ¹⁸O₂ and ¹³C-labeled amino acids.[5][6][7] This research elegantly demonstrated that 4-HMA is synthesized from tyrosine via the action of hydroxyphenylpyruvate dioxygenase-like (HPDL), a previously uncharacterized enzyme.[5][6] The use of different isotopic labels allowed for the unambiguous confirmation of the precursor-product relationship and the involvement of a dioxygenase-mediated reaction.

For comparison, alternative approaches in microbial systems have focused on the degradation of mandelic acid and its derivatives. In Pseudomonas convexa, a pathway involving 4-hydroxymandelic acid was identified, leading to the formation of 4-hydroxybenzaldehyde and subsequently 4-hydroxybenzoic acid.[8] While these studies did not explicitly use isotopic labeling to trace the fate of 4-HMA, they laid the groundwork for understanding its catabolism.

The following table summarizes the quantitative data from a key isotopic labeling study that elucidated the origin of this compound in human cells.

Labeled PrecursorCell LineFold Labeling of 4-HMA (Labeled/Unlabeled)Analytical MethodReference
¹³C₉-TyrosineMIAPACA2~100%LC-MS[5]
¹³C₆-PhenylalanineMIAPACA2No significant labelingLC-MS[5]
¹⁸O₂ (3%)MIAPACA2High incorporation of one or two ¹⁸O atomsLC-MS[5]

This data clearly demonstrates that in human pancreatic cancer cells (MIAPACA2), 4-HMA is derived from tyrosine, not phenylalanine, and its synthesis involves the incorporation of molecular oxygen, consistent with a dioxygenase-catalyzed reaction.[5]

Experimental Protocols

The successful application of isotopic labeling to trace metabolic fates relies on meticulously designed and executed experiments. Below are detailed methodologies for key experiments cited in the context of this compound metabolism.

Protocol 1: Stable Isotope Labeling of Mammalian Cells with ¹³C-Amino Acids

Objective: To determine the amino acid precursor of this compound in cultured human cells.

Materials:

  • MIAPACA2 human pancreatic cancer cells

  • DMEM medium deficient in tyrosine and phenylalanine

  • ¹³C₉-Tyrosine

  • ¹³C₆-Phenylalanine

  • Fetal Bovine Serum (dialyzed)

  • 6-well cell culture plates

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed MIAPACA2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • The following day, replace the standard growth medium with DMEM deficient in tyrosine and phenylalanine, supplemented with 10% dialyzed fetal bovine serum.

  • To one set of wells, add ¹³C₉-Tyrosine to a final concentration of 200 µM.

  • To a second set of wells, add ¹³C₆-Phenylalanine to a final concentration of 400 µM.

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

  • Analyze the samples by LC-MS to determine the incorporation of ¹³C into this compound and other tyrosine catabolites.[5]

Protocol 2: ¹⁸O₂ Labeling of Mammalian Cells

Objective: To confirm the involvement of a dioxygenase in the synthesis of this compound.

Materials:

  • MIAPACA2 cells

  • Standard growth medium

  • Airtight, humidified incubation chamber

  • ¹⁸O₂ gas

  • LC-MS system

Procedure:

  • Seed and grow MIAPACA2 cells in 6-well plates as described in Protocol 1.

  • Place the cell culture plates into an airtight, humidified chamber.

  • Purge the chamber with a gas mixture containing a specific concentration of ¹⁸O₂ (e.g., 3%) and balance with N₂ and CO₂.[5]

  • Incubate the cells under the ¹⁸O₂ atmosphere for 24 hours.

  • Following incubation, immediately proceed with metabolite extraction as described in Protocol 1 (steps 6-11).

  • Analyze the samples by LC-MS, specifically looking for mass shifts in the this compound peak corresponding to the incorporation of one (Δ2.0043 Da) or two (Δ4.0082 Da) ¹⁸O atoms.[5]

Visualizing the Metabolic Landscape

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental designs. The following diagrams were generated using the DOT language to illustrate the key findings in this compound metabolism.

Metabolic_Pathway_of_4_Hydroxymandelate substance substance enzyme enzyme Phe Phenylalanine Tyr Tyrosine Phe->Tyr HPPA 4-Hydroxyphenylpyruvate Tyr->HPPA TAT HMA This compound HPPA->HMA HPDL (in humans) HmaS (in bacteria) CoQ10 Coenzyme Q10 HMA->CoQ10 ...

Caption: Biosynthesis of this compound from Phenylalanine and Tyrosine.

Experimental_Workflow start_end start_end process process analysis analysis start Start: Cell Culture labeling Isotopic Labeling (¹³C-Amino Acids or ¹⁸O₂) start->labeling incubation 24h Incubation labeling->incubation extraction Metabolite Extraction incubation->extraction analysis_lcms LC-MS Analysis extraction->analysis_lcms data_analysis Data Analysis (Isotope Incorporation) analysis_lcms->data_analysis end End: Metabolic Fate Confirmed data_analysis->end

Caption: Workflow for Isotopic Labeling Experiments.

References

Comparative Metabolomics of 4-Hydroxymandelate Producing and Non-Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic landscape of engineered microbial strains is crucial for optimizing the production of valuable compounds like 4-hydroxymandelate (4-HMA). This aromatic fine chemical is a key precursor for pharmaceuticals, flavors, and cosmetics.[1][2] This guide provides a comparative overview of 4-HMA producing and non-producing strains, focusing on the metabolic engineering strategies and their impact on production, supported by experimental data from various studies.

Overview of this compound Production

Microbial production of 4-HMA offers a sustainable alternative to chemical synthesis.[3] The core of this bio-production lies in engineering host organisms, such as Escherichia coli and Saccharomyces cerevisiae, to express a key enzyme: this compound synthase (HmaS).[1][2] This enzyme converts the central metabolite 4-hydroxyphenylpyruvate (4-HPP), an intermediate in the aromatic amino acid pathway, into 4-HMA.[4]

Comparative Production of this compound

Metabolic engineering efforts have significantly boosted 4-HMA titers. The following table summarizes the production data from engineered strains compared to their parental or lower-producing counterparts.

Host OrganismStrain DescriptionKey Genetic ModificationsTiter (mg/L)Reference
S. cerevisiaeWild Type + HmaSExpressing hydroxymandelate synthase from Amycolatopsis orientalis.119[1]
S. cerevisiaeEngineered StrainIncreased precursor supply via shikimic acid pathway engineering (ARO1↑, ARO3K222L↑).>3000[5]
E. coliBKT5 + shmaSL-tyrosine-overproducing strain expressing synthetic HmaS.~2500 (in shake flask)[2]
E. coliHMA15BKT5 with deletion of tyrB and aspC to block byproduct formation.15800 (in fed-batch)[2]

Biosynthetic Pathway and Metabolic Engineering Strategies

The central metabolic pathway for 4-HMA production starts from glucose and proceeds through the shikimate pathway to generate chorismate, a precursor for aromatic amino acids. Chorismate is then converted to 4-HPP, which HmaS transforms into 4-HMA.

To enhance the metabolic flux towards 4-HMA, several strategies are employed:

  • Overexpression of Key Enzymes: Increasing the expression of HmaS is a primary step.[2]

  • Increasing Precursor Supply: Engineering the upstream shikimate pathway to produce more 4-HPP is crucial for high yields.[1]

  • Blocking Competing Pathways: Deleting genes responsible for converting 4-HPP into other metabolites, such as L-tyrosine, redirects the carbon flux towards 4-HMA.[2]

G cluster_0 Central Metabolism cluster_1 Aromatic Amino Acid & 4-HMA Biosynthesis Glucose Glucose E4P Erythrose-4-P Glucose->E4P PEP Phosphoenolpyruvate Glucose->PEP DAHP DAHP E4P->DAHP PEP->DAHP Shikimate_Pathway Shikimate Pathway DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate HPP 4-Hydroxyphenylpyruvate (4-HPP) Prephenate->HPP HMA This compound (4-HMA) HPP->HMA HmaS (Overexpressed) Tyrosine L-Tyrosine HPP->Tyrosine tyrB, aspC (Deleted)

Engineered biosynthetic pathway for this compound production.

Experimental Protocols

a) Strain Construction and Engineering:

  • Gene Synthesis and Cloning: The gene encoding this compound synthase (HmaS), often from Amycolatopsis orientalis, is synthesized with codon optimization for the expression host (E. coli or S. cerevisiae).[2][6] The synthesized gene is then cloned into an appropriate expression vector (e.g., pET or pRSFDuet-1 for E. coli).[6]

  • Host Strain Modification: For E. coli, chromosomal gene deletions of competing pathways (e.g., tyrB and aspC) are performed using methods like λ-Red recombination.[2] For S. cerevisiae, modifications to the shikimate pathway genes (e.g., ARO1, ARO3) are achieved through homologous recombination.[1]

  • Transformation: The expression plasmids are transformed into the engineered host strains.

b) Fermentation for 4-HMA Production:

  • Seed Culture: A single colony of the engineered strain is inoculated into a suitable medium (e.g., LB for E. coli, YPD for S. cerevisiae) with appropriate antibiotics and grown overnight.[7]

  • Production Culture: The overnight culture is used to inoculate a larger volume of production medium. For E. coli, a defined medium with glucose and/or xylose is often used.[2]

  • Induction: Protein expression is induced by adding an inducer like IPTG at a specific cell density (e.g., OD600 of 0.6-0.8).[6]

  • Fed-Batch Fermentation: For high-density cultures and high titers, a fed-batch strategy is employed, where a concentrated feed of the carbon source is supplied to the bioreactor.[2]

c) Metabolite Extraction and Analysis:

  • Sample Collection: A sample of the fermentation broth is collected and centrifuged to separate the cells from the supernatant.[8]

  • Quantification of 4-HMA: The concentration of 4-HMA in the supernatant is determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A standard curve of pure 4-HMA is used for quantification.

A Conceptual Workflow for Comparative Metabolomics

While a dedicated comparative metabolomics study between high and low 4-HMA producers is not yet widely published, the following workflow illustrates the standard approach for such an investigation. This would provide deeper insights into the global metabolic changes resulting from strain engineering.

G A Strain Cultivation (Producing vs. Non-producing) B Metabolite Quenching & Extraction A->B C LC-MS/GC-MS Analysis B->C D Data Processing & Peak Identification C->D E Statistical Analysis (e.g., PCA, OPLS-DA) D->E F Metabolite Identification & Pathway Analysis E->F G Identification of Metabolic Bottlenecks & Targets for Further Engineering F->G

References

Validating 4-Hydroxymandelate as a Biomarker for HPDL Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Hydroxymandelate (4-HMA) and Coenzyme Q10 (CoQ10) as biomarkers for 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) deficiency, a rare autosomal recessive mitochondrial disorder. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to HPDL Deficiency and the Role of this compound

HPDL deficiency is a debilitating neurological disorder caused by mutations in the HPDL gene, leading to a disruption in the biosynthesis of Coenzyme Q10 (CoQ10).[1][2] CoQ10 is an essential component of the mitochondrial respiratory chain, and its deficiency results in impaired cellular energy production, manifesting as a range of neurological symptoms including developmental delay, spasticity, and seizures.[1][3][4]

The HPDL enzyme plays a critical role in the CoQ10 synthesis pathway by converting 4-hydroxyphenylpyruvate (4-HPPA) into this compound (4-HMA).[5][6][7] This crucial step makes 4-HMA a proximal and potentially more specific biomarker for HPDL deficiency compared to the downstream product, CoQ10. A deficiency in HPDL leads to an accumulation of its substrate, 4-HPPA, and a depletion of its product, 4-HMA, and subsequently, CoQ10. Recent studies have highlighted the potential of 4-HMA not only as a biomarker but also as a therapeutic agent, with supplementation showing promise in preclinical models and a clinical case study.[7][8][9][10]

Comparative Analysis of Biomarkers

The validation of a biomarker for a rare disease like HPDL deficiency is critical for early diagnosis, patient stratification, and monitoring therapeutic response. Here, we compare the utility of 4-HMA and CoQ10 as biomarkers for this condition.

BiomarkerMatrixHPDL Deficiency PatientsHealthy ControlsMethod of AnalysisAdvantagesDisadvantages
This compound (4-HMA) Urine, PlasmaSignificantly DecreasedDetectable levelsLC-MS/MS- Highly specific to HPDL enzyme activity- Proximal biomarker, directly reflecting the metabolic block- Potential to correlate with disease severity[5]- Lack of established reference ranges- Requires sensitive analytical methods like LC-MS/MS
Coenzyme Q10 (CoQ10) Muscle, Fibroblasts, PlasmaSignificantly Decreased[1]Established reference rangesHPLC-UV, LC-MS/MS- Well-established biomarker for mitochondrial dysfunction- Commercially available assays- Downstream of the metabolic block, may be affected by other factors- Invasive sample collection for muscle tissue- Plasma levels may not accurately reflect tissue levels

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 4-HMA in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Collection: Collect mid-stream urine samples in sterile containers.

  • Storage: Store samples at -80°C until analysis.

  • Extraction:

    • Thaw urine samples on ice.

    • Centrifuge at 4°C for 10 minutes at 10,000 x g to remove particulate matter.

    • To 100 µL of supernatant, add an internal standard (e.g., deuterated 4-HMA).

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of 4-HMA from other urinary metabolites.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-HMA and the internal standard.

3. Data Analysis:

  • Quantify 4-HMA concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-HMA.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the role of 4-HMA and the process of its validation, the following diagrams are provided.

CoQ10_Biosynthesis_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (4-HPPA) Tyrosine->HPPA HMA This compound (4-HMA) HPPA->HMA HPDL Enzyme HB 4-Hydroxybenzoate (4-HB) HMA->HB CoQ10_Headgroup CoQ10 Headgroup HB->CoQ10_Headgroup CoQ10 Coenzyme Q10 CoQ10_Headgroup->CoQ10 Isoprenoid_Tail Isoprenoid Tail Isoprenoid_Tail->CoQ10 HPDL HPDL Enzyme Deficiency HPDL Deficiency (Genetic Mutation) Deficiency->HPDL Biomarker_Validation_Workflow cluster_0 Patient Cohort cluster_1 Sample Collection & Processing cluster_2 Analytical Measurement cluster_3 Data Analysis & Validation HPDL_Patients HPDL Deficiency Patients Urine_Collection Urine Sample Collection HPDL_Patients->Urine_Collection Healthy_Controls Healthy Controls Healthy_Controls->Urine_Collection Sample_Processing Centrifugation & Extraction Urine_Collection->Sample_Processing LC_MSMS LC-MS/MS Analysis of 4-HMA Sample_Processing->LC_MSMS Data_Quantification Data Quantification LC_MSMS->Data_Quantification Statistical_Analysis Statistical Analysis (Comparison of Groups) Data_Quantification->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

References

Head-to-head comparison of different 4-Hydroxymandelate extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient isolation of 4-Hydroxymandelate is a critical step in various synthetic pathways. The choice of extraction protocol can significantly impact yield, purity, and overall process efficiency. This guide provides an objective comparison of different this compound extraction protocols based on available experimental data, focusing on solvent-based extraction methods following synthesis.

Data Summary: Performance of Extraction Solvents

The following table summarizes the quantitative data on the yield of this compound using different extraction solvents as reported in key patents. It is important to note that these yields are typically reported for the entire process of synthesis followed by extraction and crystallization.

Extraction SolventYield of this compound (mole %)Purity/Quality NotedSource
Ethyl Acetate80%Purity: ≥98%[1]
Methyl Isobutyl Ketone73%-[2]
Methyl Isobutyl Ketone50-73% (as a salt)-[3][4]
Diethyl Ether42%-[2]
n-Butyl Acetate37%-[2]
BenzeneTrace amount-[2]
ChloroformTrace amount-[2]

Key Observation: Based on the available data, ethyl acetate appears to be a highly effective solvent for extracting this compound, yielding a high purity product.[1] Methyl isobutyl ketone also demonstrates good performance.[2][3][4] In contrast, solvents like diethyl ether and n-butyl acetate result in significantly lower yields, while benzene and chloroform are largely ineffective for this purpose.[2]

Experimental Protocols

The following are generalized experimental methodologies for the extraction of this compound as described in the cited literature. These protocols typically follow the synthesis of this compound from phenol and glyoxylic acid.

Protocol 1: Ethyl Acetate Extraction

This protocol is based on the method described in patent KR950005766B1.

  • Acidification: Following the synthesis reaction, the reaction solution is concentrated. 35% hydrochloric acid is then slowly added to the concentrate to precipitate the this compound.

  • Solvent Extraction: The synthesized this compound is extracted from the aqueous solution using ethyl acetate. The extraction process is repeated multiple times (e.g., four more times) to ensure maximum recovery.[1]

  • Solvent Removal: The collected organic phases (ethyl acetate extracts) are combined and then evaporated under a vacuum stream.[1]

  • Crystallization and Purification: The evaporation of the solvent yields off-white this compound monohydrate.[1] Further purification can be achieved by recrystallization from a water-alcohol mixture.[1]

Protocol 2: Methyl Isobutyl Ketone Extraction

This protocol is derived from the procedures outlined in patents US4337355A and US6359172B1.

  • Acidification & Phenol Removal: The reaction mixture is first acidified, and any excess phenol is extracted with methyl isobutyl ketone.[3][4]

  • Further Acidification & Product Extraction: The aqueous layer is further acidified, followed by a second extraction with methyl isobutyl ketone to isolate the this compound.[3][4]

  • Precipitation/Crystallization: The this compound can be precipitated from the extract as a salt.[3][4] Alternatively, the solvent can be removed from the extract to precipitate this compound as a crystal.[2]

  • Purification (Optional): The obtained crystals can be further purified by methods such as treatment with active carbon or recrystallization to achieve a high-purity product.[2]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent extraction of this compound.

G cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification A Reaction of Phenol and Glyoxylic Acid B Acidification of Reaction Mixture A->B C Solvent Extraction (e.g., Ethyl Acetate, MIBK) B->C D Separation of Aqueous and Organic Phases C->D E Collection of Organic Phase D->E F Solvent Evaporation E->F G Crystallization F->G H Recrystallization (Optional) G->H I Pure this compound G->I H->I

Caption: Generalized workflow for this compound synthesis and extraction.

References

Assessing the Specificity of 4-Hydroxymandelate Synthase for Diverse Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of 4-Hydroxymandelate synthase (4-HMS), supported by experimental data. Understanding the substrate range of this enzyme is crucial for its application in biocatalysis and the synthesis of valuable chiral α-hydroxy acids, which are precursors for pharmaceuticals and other specialty chemicals.

Executive Summary

This compound synthase (4-HMS) is a non-heme Fe(II)-dependent dioxygenase that natively catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) and oxygen to (S)-4-hydroxymandelate and CO2.[1][2] While highly specific for its native substrate, studies have revealed that 4-HMS can accept a range of other α-oxo acids. The efficiency of conversion, however, is strongly influenced by the substrate's structure, particularly the presence of an aromatic ring and its hydrophobicity. This guide delves into the kinetic data of 4-HMS with various substrates, providing a clear comparison of its catalytic performance and detailing the experimental protocols for assessment.

Comparative Kinetic Data of this compound Synthase

The substrate promiscuity of this compound synthase from Streptomyces coelicolor has been systematically investigated. The following table summarizes the kinetic parameters for the conversion of various α-oxo acid substrates. It is evident that aromatic substrates are strongly preferred over aliphatic ones, with turnover numbers for aliphatic substrates being thousands of times lower than for the native substrate, 4-hydroxyphenylpyruvate.[3]

Substratekcat (s-1)KM (mM)kcat/KM (M-1 s-1)Reference
Aromatic Substrates
4-Hydroxyphenylpyruvate (Native)1.8 ± 0.10.05 ± 0.0136,000[3]
Phenylpyruvate1.1 ± 0.10.04 ± 0.0127,500[3]
4-Methoxyphenylpyruvate0.8 ± 0.10.03 ± 0.0126,667[3]
4-Chlorophenylpyruvate1.5 ± 0.20.06 ± 0.0225,000[3]
4-Nitrophenylpyruvate0.3 ± 0.050.08 ± 0.023,750[3]
Aliphatic Substrates
2-Oxo-4-methylthiobutyric acid0.007N/DN/D[3]
2-Oxooctanoic acid0.001N/DN/D[3]
3-Methyl-2-oxobutyric acid0.0006N/DN/D[3]

N/D: Not Determined

Analysis: The data clearly indicates that an aromatic substituent is crucial for efficient substrate turnover by 4-HMS.[3] The enzyme's hydrophobic substrate binding pocket is a likely determinant of this specificity.[3] While the enzyme exhibits high enantioselectivity for most substrates, producing the (S)-enantiomer, a notable exception is the oxidation of 4-methoxyphenylpyruvate, which results in a nearly racemic mixture of products.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the substrate specificity of this compound synthase.

Enzyme Activity Assay

The determination of 4-HMS activity with various substrates is typically performed by measuring the rate of oxygen consumption.

Principle: 4-HMS utilizes molecular oxygen as a co-substrate. The rate of the enzymatic reaction is directly proportional to the rate of O2 consumption, which can be monitored using an oxygen electrode.

Reagents:

  • Purified this compound synthase

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate stock solutions (e.g., 100 mM in a suitable solvent)

  • Fe(II) solution (e.g., 10 mM ferrous ammonium sulfate)

  • Ascorbate solution (e.g., 100 mM)

Procedure:

  • Prepare a reaction mixture in a thermostated vessel containing the assay buffer.

  • Add the substrate to the desired final concentration (e.g., 5 mM).

  • Add Fe(II) and ascorbate to final concentrations of 100 µM and 1 mM, respectively. Ascorbate is used to maintain the iron in its reduced ferrous state.

  • Equilibrate the mixture to the desired temperature (e.g., 25 °C) and record the baseline oxygen concentration.

  • Initiate the reaction by adding a known amount of 4-HMS (e.g., to a final concentration of 0.1 µM).

  • Monitor the decrease in oxygen concentration over time using an oxygen electrode.

  • Calculate the initial rate of reaction from the linear portion of the oxygen consumption curve. One unit of enzyme activity is typically defined as the amount of enzyme that consumes 1 µmol of O2 per minute.

Determination of Kinetic Parameters (kcat and KM)

Steady-state kinetic parameters are determined by measuring the initial reaction rates at varying substrate concentrations.

Procedure:

  • Perform the enzyme activity assay as described above with a range of substrate concentrations (e.g., from 0.1 to 10 times the expected KM).

  • Plot the initial reaction rates against the corresponding substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the values of Vmax and KM.[4][5]

  • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

  • The catalytic efficiency (kcat/KM) can then be calculated.

Mandatory Visualizations

Reaction Mechanism of this compound Synthase

The following diagram illustrates the proposed reaction mechanism of 4-HMS. The enzyme catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate, leading to the formation of a high-valent Fe(IV)-oxo intermediate. This reactive species then hydroxylates the substrate at the benzylic position to yield (S)-4-hydroxymandelate.[3]

Reaction_Mechanism cluster_0 This compound Synthase Catalytic Cycle HPP 4-Hydroxyphenylpyruvate Complex [Fe(II)-Enzyme-HPP-O2] HPP->Complex O2 O2 O2->Complex FeII Fe(II)-Enzyme FeII->Complex Decarboxylation Oxidative Decarboxylation Complex->Decarboxylation CO2 CO2 Decarboxylation->CO2 - CO2 FeIV Fe(IV)=O Intermediate Decarboxylation->FeIV Hydroxylation Hydroxylation FeIV->Hydroxylation HMA (S)-4-Hydroxymandelate Hydroxylation->HMA FeII_regen Fe(II)-Enzyme Hydroxylation->FeII_regen

Caption: Catalytic cycle of this compound synthase.

Experimental Workflow for Substrate Specificity Screening

This diagram outlines a typical workflow for screening the activity of 4-HMS against a library of potential substrates.

Experimental_Workflow cluster_1 Substrate Specificity Screening Workflow Substrate_Library Substrate Library (α-oxo acids) Activity_Assay High-Throughput Oxygen Consumption Assay Substrate_Library->Activity_Assay Enzyme_Preparation Purified 4-HMS (Fe(II), Ascorbate) Enzyme_Preparation->Activity_Assay Data_Analysis Calculate Initial Rates Activity_Assay->Data_Analysis Hit_Identification Identify Active Substrates (Hits) Data_Analysis->Hit_Identification Kinetic_Characterization Determine kcat and KM for Hits Hit_Identification->Kinetic_Characterization Proceed with Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinetic_Characterization->SAR_Analysis

Caption: Workflow for assessing 4-HMS substrate specificity.

References

A Comparative Guide to the Inter-laboratory Validation of 4-Hydroxymandelate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 4-Hydroxymandelate (4-HMA), a significant aromatic fine chemical used in the production of pharmaceuticals and food additives. While a formal, published inter-laboratory study for 4-HMA quantification is not currently available in the public literature, this document outlines a proposed validation structure based on established analytical techniques and international validation guidelines. By presenting typical performance data for suitable methods—High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—this guide serves as a practical resource for laboratories aiming to establish a robust and reproducible quantification assay.

The objective of an inter-laboratory study is to determine the reproducibility of an analytical method when performed by different analysts in different laboratories. The data herein is compiled from validation studies of similar compounds and represents expected performance metrics that would be evaluated in a formal collaborative study.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix. HPLC-UV offers robust and cost-effective analysis, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for complex biological matrices or trace-level quantification.

Table 1: Proposed Performance Characteristics for Inter-Laboratory Comparison

Validation ParameterHPLC-UVLC-MS/MSTypical Acceptance Criteria (ICH)
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mLSignal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) ~5 µg/mL~0.5 ng/mLSignal-to-Noise Ratio of 10:1
Linearity (R²) >0.999>0.999R² ≥ 0.995
Accuracy (% Recovery) 95-105%98-102%80-120% (concentration-dependent)
Precision - Repeatability (%RSD) < 5%< 3%≤ 15%
Precision - Reproducibility (%RSD) < 10%< 8%≤ 20%
Selectivity ModerateHighNo interfering peaks at the analyte's retention time

Note: The values presented are typical estimates based on similar assays and would be formally determined in the validation study.[1]

Experimental Protocols

A successful inter-laboratory validation requires a meticulously planned and harmonized protocol to be followed by all participating laboratories.

Study Design and Materials
  • Participating Laboratories: A minimum of 8-10 laboratories should be recruited to ensure statistically significant results.[2]

  • Validation Samples: A central laboratory will prepare and distribute identical sets of validation samples. This includes:

    • Blank matrix samples (e.g., plasma, urine, or buffer).

    • Calibration standards at a minimum of five concentration levels.

    • Quality Control (QC) samples at low, medium, and high concentrations.

    • Blinded samples with unknown concentrations to assess accuracy.

  • Reference Standard: A single, well-characterized batch of this compound certified reference material must be used by all participants.

Proposed HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~275 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Protein precipitation with acetonitrile or methanol for biological samples, followed by centrifugation and filtration of the supernatant.

Proposed LC-MS/MS Method Protocol
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for 4-HMA and an internal standard must be optimized.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts, especially from complex matrices.

Validation Workflow and Logic

The following diagrams illustrate the logical flow of a proposed inter-laboratory validation study, from initial planning to final data analysis.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_data Phase 3: Data Consolidation & Analysis A Develop & Optimize Analytical Method B Prepare & Validate Reference Materials A->B C Create Validation Protocol Document B->C D Distribute Samples & Protocols to Labs C->D E Participating Labs Perform Analysis D->E F Acquire Raw Data (e.g., Peak Areas) E->F G Calculate Concentrations using Calibrators F->G H Submit Results to Coordinating Lab G->H I Statistical Analysis (ANOVA) H->I J Determine Repeatability & Reproducibility I->J K Assess Accuracy & Linearity I->K L Final Validation Report J->L K->L

Caption: Workflow for a proposed inter-laboratory validation study.

The relationship between key validation parameters is crucial for establishing the reliability of the method. Precision, accuracy, and linearity are foundational metrics that determine the method's performance across different laboratories.

G cluster_precision Precision center Method Validation Repeat Repeatability (Intra-lab) center->Repeat Repro Reproducibility (Inter-lab) center->Repro Accuracy Accuracy (% Recovery) center->Accuracy Linearity Linearity (R²) center->Linearity Selectivity Selectivity center->Selectivity LOQ LOQ / LOD center->LOQ

Caption: Key parameters assessed in analytical method validation.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxymandelate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 4-Hydroxymandelate must adhere to strict safety and disposal protocols to minimize personal exposure and environmental contamination. This document outlines the necessary steps for the proper disposal of this compound, in solid (powder) form, based on available safety data. For immediate reference, this compound should be disposed of as chemical waste through an approved waste disposal plant.[1] This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that you are in a well-ventilated area and have immediate access to an eyewash station and a safety shower.[2] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[1][2][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2][3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][3]

Personal Protective Equipment (PPE)

When handling this compound for disposal, wearing the appropriate personal protective equipment is mandatory to prevent skin and eye irritation.[1][2]

PPE CategorySpecification
Eye Protection Goggles (European standard - EN 166) or equivalent.
Hand Protection Protective gloves (e.g., nitrile rubber).
Body Protection Wear appropriate protective clothing to prevent skin exposure.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed chemical waste disposal company. Do not empty it into drains or dispose of it with regular trash.[3]

  • Segregation and Storage of Waste:

    • Store waste this compound separately from incompatible materials.

    • Keep the waste in a cool, dry, and well-ventilated area away from light.[2]

    • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Container Requirements:

    • Use a suitable, sealed container for disposal.[3] The container must be compatible with the chemical; for a solid powder, a robust, sealed plastic or glass container is appropriate.

    • The container must be kept closed except when adding waste.[4][5]

    • Do not overfill the container; it is recommended to fill it to no more than 75% capacity to allow for expansion.[6]

  • Preparing for Disposal:

    • For small spills, carefully sweep or shovel the solid material into a suitable container for disposal, avoiding dust formation.[1][2][3]

    • For larger quantities of waste, transfer the solid directly into the designated hazardous waste container.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all local, regional, and national regulations for hazardous waste disposal.[3]

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound, nor are there established experimental protocols for its neutralization for drain disposal. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company. Any deviation from this protocol, such as neutralization, should only be performed after consulting with and receiving approval from your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Small Spill or Residual Product? ppe->spill sweep Carefully Sweep into a Suitable, Labeled Container spill->sweep Yes transfer Transfer to a Labeled Hazardous Waste Container spill->transfer No container Ensure Container is Compatible, Sealed, and Not Overfilled sweep->container transfer->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage contact_ehs Contact EHS for Pickup and Professional Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Hydroxymandelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal protocols for 4-Hydroxymandelate, designed for researchers, scientists, and professionals in drug development. The following procedures are intended to minimize exposure risks and establish clear, safe operational plans in a laboratory setting.

Personal Protective Equipment (PPE)

A critical first step in safely handling this compound is the consistent use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE to prevent skin, eye, and respiratory exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]To protect eyes from airborne particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent direct skin contact.[1] Gloves should be inspected before use and removed carefully to avoid skin contamination.[3]
Body Protection Laboratory coat or long-sleeved clothing.[1][4]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved dust mask or respirator.Recommended when handling the powder to minimize dust generation and inhalation.[1][2][4]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage while wearing appropriate PPE.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] Some formulations may require refrigeration.[3][5]

Step 2: Handling and Preparation

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][4]

  • PPE Adherence: Before beginning any work, ensure all recommended PPE is worn correctly.

  • Weighing and Transfer: To minimize the generation of dust, handle the solid material carefully. Use a spatula or other appropriate tool for transfers. Avoid shaking the container unnecessarily.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Step 3: In Case of a Spill

  • Evacuate: For significant spills, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup: Use a vacuum or sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][2] Avoid actions that could generate dust.[1][2]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste: Dispose of all cleanup materials as hazardous waste.[3]

Step 4: Disposal

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1]

  • Disposal Procedure: Dispose of unused material and its container at an approved waste disposal plant.[3] Do not empty into drains.[5]

Quantitative Data

The toxicological properties of this compound have not been fully investigated.[1] The primary known hazard is that it can cause serious eye damage or irritation, and may cause skin and respiratory tract irritation.[1][3]

PropertyValueSource
Appearance Off-white to pale brown crystalline powder/solid.[1][3][5]-
Molecular Formula C₈H₈O₄[3]
Melting Point 88 - 90 °C / 190.4 - 194 °F[5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Inspect Container B Don PPE A->B C Work in Ventilated Area B->C D Weigh Solid C->D E Prepare Solution D->E S1 Evacuate & Ventilate D->S1 Spill Occurs F Clean Equipment E->F E->S1 Spill Occurs G Dispose of Waste F->G H Doff & Dispose of PPE G->H I Wash Hands H->I S2 Contain & Clean Spill S1->S2 S3 Dispose of Spill Waste S2->S3 S3->G

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymandelate
Reactant of Route 2
4-Hydroxymandelate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.